molecular formula C20H35NO B1360196 2-Tetradecyloxyaniline CAS No. 41710-89-8

2-Tetradecyloxyaniline

Cat. No.: B1360196
CAS No.: 41710-89-8
M. Wt: 305.5 g/mol
InChI Key: IXZBAJOADDIGIP-UHFFFAOYSA-N
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Description

2-Tetradecyloxyaniline is a useful research compound. Its molecular formula is C20H35NO and its molecular weight is 305.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-tetradecoxyaniline
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InChI

InChI=1S/C20H35NO/c1-2-3-4-5-6-7-8-9-10-11-12-15-18-22-20-17-14-13-16-19(20)21/h13-14,16-17H,2-12,15,18,21H2,1H3
Source PubChem
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InChI Key

IXZBAJOADDIGIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CCCCCCCCCCCCCCOC1=CC=CC=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C20H35NO
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DSSTOX Substance ID

DTXSID2068345
Record name Benzenamine, 2-(tetradecyloxy)-
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Molecular Weight

305.5 g/mol
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CAS No.

41710-89-8
Record name 2-(Tetradecyloxy)benzenamine
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Record name Benzenamine, 2-(tetradecyloxy)-
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Record name Benzenamine, 2-(tetradecyloxy)-
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Record name Benzenamine, 2-(tetradecyloxy)-
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Record name 2-tetradecyloxyaniline
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Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 2-Tetradecyloxyaniline from o-Nitroanisole

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This technical guide provides a detailed, three-step synthetic pathway for the preparation of 2-tetradecyloxyaniline, a valuable intermediate in the development of pharmaceuticals and specialized organic materials. The synthesis commences with the readily available starting material, o-nitroanisole. The core transformation involves a strategic O-demethylation, followed by a robust Williamson ether synthesis to introduce the C14 alkyl chain, and concludes with a high-yield reduction of the nitro group. This document is intended for researchers, chemists, and drug development professionals, offering in-depth mechanistic insights, detailed experimental protocols, and critical process parameters to ensure reproducible and efficient synthesis.

Introduction

Long-chain alkoxy anilines, such as this compound, are important molecular scaffolds. The presence of a lengthy lipophilic alkyl chain combined with a versatile aniline functional group makes them attractive building blocks for a range of applications, including the synthesis of surfactants, liquid crystals, and pharmacologically active molecules. The aniline moiety provides a reactive handle for further chemical modifications, such as amide bond formation, diazotization, or N-alkylation, enabling the construction of complex molecular architectures.

This guide delineates a reliable and scalable synthetic route starting from o-nitroanisole (1-methoxy-2-nitrobenzene).[1][2] The pathway is designed to be logical and efficient, proceeding through key intermediates o-nitrophenol and 2-(tetradecyloxy)nitrobenzene.

Overall Synthetic Strategy

The transformation of o-nitroanisole to this compound is accomplished in three distinct synthetic operations. Each stage is optimized to ensure high conversion and facilitate the purification of the resulting intermediate.

  • Step 1: O-Demethylation - Cleavage of the methyl ether in o-nitroanisole to yield the critical o-nitrophenol intermediate.

  • Step 2: Williamson Ether Synthesis - Nucleophilic substitution to couple the o-nitrophenoxide with a 14-carbon alkyl halide, forming the ether linkage.

  • Step 3: Nitro Group Reduction - Conversion of the nitroaromatic intermediate to the final target aniline derivative.

The complete workflow is illustrated below.

G cluster_0 Overall Synthetic Pathway A o-Nitroanisole B o-Nitrophenol A->B  Step 1: O-Demethylation C 2-(Tetradecyloxy)nitrobenzene B->C  Step 2: Etherification D This compound C->D  Step 3: Reduction

Caption: High-level overview of the three-step synthesis.

Step 1: O-Demethylation of o-Nitroanisole

Mechanistic Rationale

The conversion of a methoxy group to a hydroxyl group is a critical initial step, as the hydroxyl group is required for the subsequent etherification.[3] While several reagents can effect this transformation, boron tribromide (BBr₃) is exceptionally effective for cleaving aryl methyl ethers under relatively mild conditions. BBr₃ is a powerful Lewis acid that coordinates strongly to the ether oxygen.[3] This coordination activates the methyl group for nucleophilic attack by a bromide ion, which is generated in situ. The resulting bromomethane is a volatile byproduct, and the boron-oxygen bond is readily hydrolyzed during aqueous workup to yield the desired phenol.

G cluster_step1 Mechanism: BBr₃-Mediated Demethylation start o-Nitroanisole + BBr₃ intermediate Lewis Acid Adduct Formation O-BBr₃ Complex start->intermediate Coordination transition SN2 Attack by Bromide CH₃-Br Formation intermediate:f0->transition:f0 Nucleophilic Attack product o-Nitrophenol transition->product Hydrolysis (Workup)

Caption: Mechanism of aryl methyl ether cleavage using BBr₃.

Experimental Protocol: Synthesis of o-Nitrophenol
  • Vessel Preparation : A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with o-nitroanisole (1.0 eq).

  • Solvent Addition : Anhydrous dichloromethane (DCM) is added to dissolve the starting material (approx. 5-10 mL per gram of substrate).

  • Cooling : The reaction mixture is cooled to -78 °C using a dry ice/acetone bath.

  • Reagent Addition : A solution of boron tribromide (1.1 - 1.2 eq) in DCM is added dropwise via the dropping funnel over 30-60 minutes, maintaining the internal temperature below -70 °C.

  • Reaction : After the addition is complete, the reaction is allowed to slowly warm to room temperature and stirred for 12-16 hours. Progress can be monitored by Thin Layer Chromatography (TLC).

  • Quenching : The reaction is carefully quenched by slowly adding it to crushed ice or a saturated aqueous solution of sodium bicarbonate. Caution: BBr₃ reacts violently with water.[3]

  • Extraction : The aqueous layer is extracted three times with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • Purification : The solvent is removed under reduced pressure, and the crude o-nitrophenol is purified by column chromatography on silica gel or by recrystallization.

Data Summary: O-Demethylation
ParameterValue/ConditionRationale
Stoichiometry ~1.1 eq BBr₃Ensures complete consumption of starting material.
Solvent Anhydrous DichloromethaneInert solvent, suitable for low-temperature reactions.
Temperature -78 °C to Room Temp.Controls the initial exothermic reaction of BBr₃.[3]
Reaction Time 12-16 hoursAllows the reaction to proceed to completion at room temperature.
Typical Yield 85-95%High efficiency is expected with this method.

Step 2: Williamson Ether Synthesis

Mechanistic Rationale

The Williamson ether synthesis is a classic and highly reliable method for forming ethers.[4][5] The reaction proceeds via an Sₙ2 (bimolecular nucleophilic substitution) mechanism.[4][6] First, a base is used to deprotonate the acidic phenolic hydroxyl group of o-nitrophenol, generating a potent nucleophile, the o-nitrophenoxide anion. This anion then attacks the electrophilic carbon atom of a primary alkyl halide (1-bromotetradecane), displacing the bromide leaving group in a single, concerted step to form the desired ether. The use of a primary alkyl halide is crucial to favor substitution over the competing elimination reaction.[4][6]

G cluster_step2 Mechanism: Williamson Ether Synthesis (Sₙ2) step1 Step A: Deprotonation o-Nitrophenol + Base → o-Nitrophenoxide step2 Step B: Nucleophilic Attack o-Nitrophenoxide attacks 1-Bromotetradecane step1->step2 Generation of Nucleophile product 2-(Tetradecyloxy)nitrobenzene step2:f0->product Displacement of Br⁻

Caption: The two-stage process of the Williamson ether synthesis.

Experimental Protocol: Synthesis of 2-(Tetradecyloxy)nitrobenzene
  • Vessel Preparation : A round-bottom flask is charged with o-nitrophenol (1.0 eq) and a suitable base such as potassium carbonate (K₂CO₃, 1.5 eq).

  • Solvent Addition : Anhydrous N,N-Dimethylformamide (DMF) or acetone is added as the solvent.

  • Alkyl Halide Addition : 1-Bromotetradecane (1.1 eq) is added to the mixture.

  • Reaction : The reaction mixture is heated to 60-80 °C and stirred vigorously for 6-12 hours. The reaction progress should be monitored by TLC.

  • Workup : After cooling to room temperature, the reaction mixture is poured into water. The resulting precipitate is collected by vacuum filtration. Alternatively, if no precipitate forms, the aqueous mixture is extracted with ethyl acetate or diethyl ether.

  • Washing : The collected solid or the organic extract is washed thoroughly with water and brine to remove DMF and inorganic salts.

  • Purification : The crude product is dried and can be purified by recrystallization from a suitable solvent system (e.g., ethanol or hexanes) to yield pure 2-(tetradecyloxy)nitrobenzene.

Data Summary: Etherification
ParameterValue/ConditionRationale
Base Potassium Carbonate (K₂CO₃)A mild and effective base for deprotonating phenols.
Alkyl Halide 1-BromotetradecaneA primary halide that strongly favors the Sₙ2 pathway.[4]
Solvent DMF or AcetonePolar aprotic solvents that accelerate Sₙ2 reactions.[7]
Temperature 60-80 °CProvides sufficient thermal energy for the reaction without significant side product formation.
Typical Yield 90-98%This reaction is typically very high-yielding.

Step 3: Reduction of the Aromatic Nitro Group

Mechanistic Rationale

The final step is the reduction of the aromatic nitro group to an amine. This is one of the most fundamental transformations in organic synthesis.[8] Catalytic hydrogenation is a preferred method due to its high efficiency, clean reaction profile, and mild conditions.[9][10] In this process, molecular hydrogen (H₂) is activated on the surface of a heterogeneous catalyst, typically palladium on carbon (Pd/C). The activated hydrogen species are then transferred to the nitro group, reducing it through a series of intermediates (nitroso, hydroxylamine) to the final aniline product. This method is highly chemoselective for the nitro group, leaving other functional groups in the molecule intact.

Alternative methods include the use of metals like iron, tin, or zinc in acidic media (e.g., Fe/HCl or SnCl₂/HCl).[8][9][11] These can be useful if catalytic hydrogenation is not feasible but often require stoichiometric amounts of metal and more demanding workup procedures.

G cluster_step3 Workflow: Catalytic Hydrogenation A Substrate + Pd/C Catalyst in Solvent B Pressurize with H₂ Gas A->B C Reaction (Monitoring H₂ uptake) B->C D Filter Catalyst (e.g., through Celite) C->D E Evaporate Solvent D->E F Purified this compound E->F

Caption: Standard workflow for nitro group reduction via hydrogenation.

Experimental Protocol: Synthesis of this compound
  • Vessel Preparation : A hydrogenation vessel (e.g., a Parr shaker apparatus) is charged with 2-(tetradecyloxy)nitrobenzene (1.0 eq) and a suitable solvent such as ethanol or ethyl acetate.

  • Catalyst Addition : 10% Palladium on carbon (Pd/C) is added carefully (typically 1-5 mol %). Caution: Pd/C can be pyrophoric and should be handled with care, preferably wetted with solvent.

  • Hydrogenation : The vessel is sealed, purged with nitrogen, and then pressurized with hydrogen gas (typically 1-4 atm or ~50 psi).

  • Reaction : The mixture is agitated vigorously at room temperature. The reaction is typically exothermic and can be monitored by the cessation of hydrogen uptake.

  • Filtration : Upon completion, the reaction vessel is carefully depressurized and purged with nitrogen. The reaction mixture is filtered through a pad of Celite® to remove the palladium catalyst. The filter cake is washed with additional solvent.

  • Purification : The filtrate is concentrated under reduced pressure to yield the crude this compound, which is often of high purity. If necessary, further purification can be achieved by column chromatography or recrystallization.

Data Summary: Nitro Reduction
ParameterValue/ConditionRationale
Catalyst 10% Pd/C (1-5 mol %)Highly active and selective catalyst for nitro group hydrogenation.[9]
Hydrogen Source H₂ Gas (1-4 atm)Clean and efficient reducing agent.
Solvent Ethanol or Ethyl AcetateCommon solvents for hydrogenation that dissolve the substrate well.
Temperature Room TemperatureThe reaction is often sufficiently rapid without heating.
Typical Yield >95%This reduction is typically quantitative or near-quantitative.

Safety and Handling

  • Boron Tribromide (BBr₃) : Extremely corrosive and reacts violently with water. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (gloves, goggles, lab coat).

  • 1-Bromotetradecane : Can cause skin and eye irritation. Handle with gloves and safety glasses.

  • Catalytic Hydrogenation : Hydrogen gas is highly flammable. Ensure the apparatus is properly sealed and operated in a well-ventilated area, free from ignition sources. Palladium on carbon can be pyrophoric; do not allow the dry catalyst to come into contact with air.

Conclusion

The synthesis of this compound from o-nitroanisole can be reliably achieved through a three-step sequence involving O-demethylation, Williamson ether synthesis, and catalytic hydrogenation. Each step is characterized by high yields and operational simplicity, making the overall pathway efficient and scalable for laboratory and potential industrial applications. The protocols and mechanistic insights provided in this guide serve as a comprehensive resource for chemists engaged in the synthesis of complex organic intermediates.

References

  • Wikipedia. Reduction of nitro compounds. [Link]

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  • Unacademy. Preparation of amines: Reduction of nitro compounds. [Link]

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  • ChemRxiv. Sustainable Hydrogenation of Nitroarenes to Anilines with Highly Active in-situ Generated Copper Nanoparticles. [Link]

  • ResearchGate. Selective Catalytic Hydrogenation of Nitroarenes to Anilines | Request PDF. [Link]

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Sources

A Spectroscopic Deep Dive: Elucidating the Molecular Architecture of 2-Tetradecyloxyaniline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of pharmaceutical and materials science, the precise characterization of molecular entities is paramount. 2-Tetradecyloxyaniline, a compound featuring a long lipophilic alkyl chain appended to an aromatic amine, presents a unique spectroscopic signature. This technical guide provides an in-depth analysis of the ¹H NMR, ¹³C NMR, and Infrared (IR) spectroscopic data of this compound. Moving beyond a mere recitation of spectral features, this paper delves into the rationale behind the observed chemical shifts, coupling patterns, and vibrational modes. By integrating fundamental principles with practical insights, this document serves as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the synthesis and characterization of related aniline derivatives.

Introduction: The Structural Significance of this compound

This compound belongs to a class of compounds that merge the hydrophilic character of an aromatic amine with the hydrophobic nature of a long alkyl chain. This amphipathic quality makes such molecules interesting candidates for applications ranging from drug delivery systems to organic electronics. A thorough understanding of their three-dimensional structure and electronic properties is crucial for predicting their behavior and function. Spectroscopic techniques, namely Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, are indispensable tools for this purpose. This guide will systematically dissect the ¹H NMR, ¹³C NMR, and IR spectra of this compound, providing a detailed interpretation of its key structural features.

Experimental Protocols: A Foundation of Reliability

The acquisition of high-quality spectroscopic data is contingent upon meticulous experimental execution. The following protocols outline the standardized procedures for obtaining the ¹H NMR, ¹³C NMR, and IR spectra of this compound.

NMR Spectroscopy

Instrumentation: A 500 MHz NMR spectrometer.

Sample Preparation:

  • Dissolve approximately 10-20 mg of this compound in 0.7 mL of deuterated chloroform (CDCl₃).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

  • Pulse Program: Standard single-pulse experiment.

  • Spectral Width: -2 to 12 ppm.

  • Number of Scans: 16-32, to achieve adequate signal-to-noise.

  • Relaxation Delay: 1-2 seconds.

¹³C NMR Acquisition:

  • Pulse Program: Proton-decoupled pulse program.

  • Spectral Width: 0 to 220 ppm.

  • Number of Scans: 1024 or more, owing to the low natural abundance of ¹³C.

  • Relaxation Delay: 2-5 seconds.

Infrared (IR) Spectroscopy

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean.

  • Place a small amount of neat this compound directly onto the crystal.

  • Apply pressure using the anvil to ensure good contact.

Data Acquisition:

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

  • A background spectrum of the clean ATR crystal should be acquired and automatically subtracted from the sample spectrum.

¹H NMR Spectral Analysis: A Proton's Perspective

The ¹H NMR spectrum of this compound provides a detailed map of the proton environments within the molecule. The spectrum can be logically divided into three distinct regions: the aromatic region, the alkoxy chain region, and the aliphatic chain region.

Figure 1: Structure of this compound with key protons labeled.
Aromatic Region (δ 6.7-7.0 ppm)

The four protons on the benzene ring exhibit a complex splitting pattern due to their proximity and coupling with each other. The electron-donating nature of both the amino (-NH₂) and the tetradecyloxy (-O(CH₂)₁₃CH₃) groups shields the aromatic protons, causing them to appear at relatively high field (upfield) compared to benzene (δ 7.26 ppm).[1]

Proton(s)Expected Chemical Shift (δ, ppm)MultiplicityRationale
H-3, H-4, H-5, H-66.7 - 7.0MultipletThe overlapping signals of the four aromatic protons result in a complex multiplet. The ortho and para positions relative to the electron-donating groups will be more shielded.
Amino Protons (δ ~3.5-4.5 ppm)

The chemical shift of the amino protons is highly variable and can be influenced by solvent, concentration, and temperature due to hydrogen bonding.[2]

Proton(s)Expected Chemical Shift (δ, ppm)MultiplicityRationale
-NH₂~3.5 - 4.5Broad singletThe broadness of the signal is a result of rapid chemical exchange and quadrupole broadening from the nitrogen atom.
Alkoxy and Aliphatic Chain Region (δ 0.8-4.0 ppm)

The long tetradecyl chain gives rise to several distinct signals. The protons closest to the electronegative oxygen atom are the most deshielded.[3]

Proton(s)Expected Chemical Shift (δ, ppm)MultiplicityJ (Hz)Rationale
-OCH₂-~3.9 - 4.1Triplet~6.5These protons are directly attached to the oxygen, causing a significant downfield shift. They are coupled to the adjacent methylene group.
-OCH₂CH₂ -~1.7 - 1.9Multiplet-Protons on the second carbon of the chain, showing a multiplet due to coupling with the adjacent methylene groups.
-(CH₂)₁₁-~1.2 - 1.5Broad multiplet-The bulk of the methylene protons in the long alkyl chain are in very similar chemical environments, resulting in a large, overlapping multiplet.
-CH₃~0.8 - 0.9Triplet~7.0The terminal methyl group protons are the most shielded and appear as a characteristic triplet due to coupling with the adjacent methylene group.

¹³C NMR Spectral Analysis: The Carbon Skeleton Unveiled

The proton-decoupled ¹³C NMR spectrum provides a count of the non-equivalent carbon atoms and information about their chemical environment. The broad chemical shift range of ¹³C NMR allows for clear separation of signals from the aromatic, alkoxy, and aliphatic carbons.[4][5]

Figure 2: Carbon skeleton of this compound.
Carbon(s)Expected Chemical Shift (δ, ppm)Rationale
C-2 (C-O)~145 - 155The carbon directly attached to the electronegative oxygen atom is significantly deshielded.[6]
C-1 (C-N)~135 - 145The carbon bonded to the nitrogen of the amino group is also deshielded.
Aromatic C-H~110 - 125The remaining four aromatic carbons appear in this region.
-OC H₂-~65 - 75The carbon of the methylene group directly bonded to the oxygen atom.[4]
-(C H₂)₁₂-~22 - 32The carbons of the long alkyl chain appear in this characteristic aliphatic region. Slight variations in their shifts are expected based on their position relative to the chain ends.
-C H₃~14The terminal methyl carbon is the most shielded of the aliphatic carbons.

IR Spectral Analysis: Probing Molecular Vibrations

The IR spectrum of this compound reveals the presence of its key functional groups through their characteristic vibrational frequencies.[7][8]

Wavenumber (cm⁻¹)VibrationFunctional GroupIntensity
3400-3250N-H stretch (asymmetric and symmetric)Primary aromatic amineMedium
3100-3000C-H stretchAromaticMedium
2950-2850C-H stretchAliphatic (CH₂, CH₃)Strong
1650-1580N-H bendPrimary amineMedium
1600-1450C=C stretchAromatic ringMedium-Strong
1335-1250C-N stretchAromatic amineStrong
1250-1020C-O stretchAryl-alkyl etherStrong
910-665N-H wagPrimary amineBroad, Strong

Interpretation:

  • The presence of two distinct peaks in the 3400-3250 cm⁻¹ region is a hallmark of a primary amine (-NH₂), corresponding to the asymmetric and symmetric N-H stretching vibrations.[9][10]

  • The strong, sharp peaks in the 2950-2850 cm⁻¹ range are indicative of the numerous C-H bonds within the long tetradecyl chain.

  • A strong absorption band in the 1335-1250 cm⁻¹ region confirms the C-N stretching of the aromatic amine.[10][11]

  • The prominent C-O stretching vibration of the aryl-alkyl ether is expected to appear as a strong band in the 1250-1020 cm⁻¹ region.

Conclusion: A Cohesive Spectroscopic Portrait

The synergistic application of ¹H NMR, ¹³C NMR, and IR spectroscopy provides a comprehensive and unambiguous structural elucidation of this compound. The ¹H NMR spectrum details the specific proton environments and their connectivities, the ¹³C NMR spectrum maps the carbon framework, and the IR spectrum confirms the presence of the key functional groups. This guide has not only presented the expected spectral data but has also provided the underlying scientific principles that govern these observations. The methodologies and interpretations detailed herein serve as a robust framework for the analysis of other long-chain aniline derivatives, empowering researchers in their pursuit of novel molecular design and development.

References

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A Research Framework for Elucidating the Mechanism of Action of 2-Tetradecyloxyaniline

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide by a Senior Application Scientist.

Abstract: 2-Tetradecyloxyaniline is a molecule of interest due to its amphiphilic structure, combining a long lipophilic alkyl chain with a hydrophilic aniline head. This structure suggests potential interactions with cellular membranes or hydrophobic binding pockets of proteins. A review of current scientific literature reveals a significant gap in our understanding of its biological activity, with no published studies detailing its mechanism of action. This guide, therefore, serves as a comprehensive research framework for the systematic investigation of this compound. It is designed for researchers and drug development professionals, providing a logical, multi-phase approach from initial characterization to in-depth mechanistic studies. The protocols and strategies outlined herein are based on established, field-proven methodologies in pharmacology and chemical biology, ensuring a robust and self-validating investigative process.

Part 1: Initial Characterization and Hypothesis Generation

The first phase of investigation focuses on building a foundational understanding of this compound's physicochemical properties and identifying any potential biological activity through broad, unbiased screening.

Physicochemical and In Silico Profiling

Before committing to extensive wet-lab experiments, a thorough in silico and physicochemical analysis is crucial. This step helps to predict the molecule's drug-like properties and potential liabilities, guiding future experimental design.

Key Objectives:

  • Assess drug-likeness based on established rules.

  • Predict ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties.

  • Determine key physicochemical parameters experimentally.

Methodologies:

In Silico Analysis: Utilize computational tools to predict the properties of this compound.

ParameterTool/MethodPredicted Value/Interpretation
Molecular WeightPubChem291.48 g/mol
logP (Octanol-Water Partition)PubChem (XLogP3)6.2
Hydrogen Bond DonorsPubChem1
Hydrogen Bond AcceptorsPubChem2
Lipinski's Rule of FiveAnalysisCompliant (MW < 500, logP > 5, H-Donors < 5, H-Acceptors < 10). The high logP suggests high membrane permeability but potentially poor solubility.
ADMET ProfileSwissADME, pkCSMPredictions for blood-brain barrier penetration, CYP450 inhibition, and potential toxicity endpoints.

Experimental Determination: These experimental values serve to validate the in silico predictions.

ParameterExperimental ProtocolPurpose
Aqueous Solubility Kinetic or thermodynamic solubility assays using HPLC-UV.To determine the compound's solubility in physiological buffers, which is critical for designing in vitro assays.
LogD (Distribution Coefficient) Shake-flask method at various pH values (e.g., 5.0, 7.4, 9.0).To understand how the compound's lipophilicity and distribution between aqueous and lipid phases change with pH.
Plasma Protein Binding Equilibrium dialysis or ultracentrifugation with human plasma.To quantify the extent of binding to plasma proteins, which affects the free drug concentration available to act on targets.
Metabolic Stability Incubation with liver microsomes (human, rat) followed by LC-MS analysis.To assess the compound's susceptibility to Phase I and Phase II metabolic enzymes, predicting its in vivo half-life.
Phenotypic Screening for Bioactivity

With foundational physicochemical data, the next step is to screen for any biological effect in an unbiased manner. Phenotypic screening, which measures the effect of a compound on cell morphology, function, or behavior, is an ideal approach when a specific molecular target is unknown.

Workflow for Phenotypic Screening:

G cluster_0 Phase 1.2: Phenotypic Screening compound This compound (Stock Solution) plate Prepare Assay Plates (e.g., 384-well) with diverse cell lines treat Treat Cells with Compound Library (Dose-Response) plate->treat incubate Incubate for Defined Period (e.g., 24, 48, 72h) treat->incubate stain High-Content Imaging (Fix, Permeabilize, Stain for Nuclei, Cytoskeleton, Organelles) incubate->stain acquire Automated Microscopy Image Acquisition stain->acquire analyze Image Analysis & Feature Extraction (e.g., CellProfiler, Harmony) acquire->analyze hit Hit Identification (Identify statistically significant phenotypic changes vs. controls) analyze->hit

Figure 1: A generalized workflow for high-content phenotypic screening.

Experimental Protocol: High-Content Imaging Screen

  • Cell Line Selection: Choose a diverse panel of human cell lines representing different tissues and cancer types (e.g., U-2 OS for morphology, A549 for lung, MCF7 for breast).

  • Assay Preparation: Seed cells in 384-well, optically clear bottom plates and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of this compound (e.g., from 100 µM down to 1 nM). Add the compound to the cells using an automated liquid handler. Include appropriate controls (DMSO vehicle, positive controls like paclitaxel).

  • Incubation: Incubate plates for a predetermined time (e.g., 48 hours) under standard cell culture conditions (37°C, 5% CO2).

  • Staining: Fix cells with 4% paraformaldehyde, permeabilize with 0.1% Triton X-100, and stain with a cocktail of fluorescent dyes. A common combination includes:

    • Hoechst 33342: To label nuclei (DNA).

    • Phalloidin-Alexa Fluor 488: To label F-actin filaments (cytoskeleton).

    • MitoTracker Red CMXRos: To label mitochondria.

  • Image Acquisition: Use a high-content imaging system to automatically capture images from multiple channels in each well.

  • Data Analysis: Employ image analysis software to segment cells and extract hundreds of quantitative features (e.g., nuclear size, cell shape, mitochondrial texture). Compare the feature profiles of treated cells to vehicle controls to identify "hits" with unique phenotypic signatures.

Part 2: Target Identification and Deconvolution

Once a consistent and potent biological phenotype is identified, the critical next step is to determine the molecular target(s) through which this compound exerts its effect.

Affinity-Based Chemical Proteomics

This powerful technique aims to isolate the protein(s) that physically bind to the compound of interest.

Workflow for Target Identification:

G cluster_1 Phase 2.1: Chemical Proteomics Workflow start Synthesize Affinity Probe: This compound + Linker + Biotin incubate Incubate Lysate with Probe +/- Excess Free Compound (Competition) start->incubate lysate Prepare Cell Lysate (from responsive cell line) lysate->incubate capture Capture Probe-Protein Complexes on Streptavidin Beads incubate->capture wash Wash Beads to Remove Non-Specific Binders capture->wash elute Elute Bound Proteins wash->elute digest On-Bead Digestion (Trypsin) elute->digest lcms LC-MS/MS Analysis (Proteomics) digest->lcms analysis Data Analysis: Identify proteins enriched in the probe sample vs. competition lcms->analysis

Figure 2: Workflow for affinity-based target identification.

Experimental Protocol: Affinity Pulldown & LC-MS/MS

  • Probe Synthesis: Synthesize a derivative of this compound that incorporates a linker arm and a reporter tag (e.g., biotin) at a position determined not to interfere with its biological activity (as confirmed by bioassay).

  • Lysate Preparation: Grow the cell line that showed the most robust phenotype and prepare a native protein lysate.

  • Affinity Pulldown:

    • Experimental Arm: Incubate the lysate with the biotinylated probe.

    • Control Arm: Incubate the lysate with the biotinylated probe plus a 100-fold excess of the original, unmodified this compound. This competition control is crucial for distinguishing specific binders from non-specific ones.

  • Capture: Add streptavidin-coated magnetic beads to both samples to capture the biotin probe and any bound proteins.

  • Washing: Perform a series of stringent washes to remove proteins that are non-specifically interacting with the beads or the probe.

  • Elution and Digestion: Elute the bound proteins or perform an on-bead tryptic digest to generate peptides.

  • LC-MS/MS Analysis: Analyze the peptide mixtures using high-resolution mass spectrometry.

  • Data Analysis: Use proteomics software (e.g., MaxQuant) to identify and quantify the proteins in both the experimental and control samples. A true binding partner will be highly abundant in the experimental sample but significantly reduced or absent in the competition control sample.

Part 3: Mechanistic Elucidation and Pathway Analysis

With a list of high-confidence protein targets, the focus shifts to validating these targets and understanding how their modulation by this compound leads to the observed cellular phenotype.

Target Validation

Confirm that the identified protein target is responsible for the compound's activity.

MethodDescriptionExpected Outcome
Cellular Thermal Shift Assay (CETSA) This assay measures the change in thermal stability of a protein upon ligand binding in intact cells or lysate.If this compound binds its target, it should stabilize the protein, leading to a higher melting temperature compared to the vehicle control.
Genetic Knockdown/Knockout (RNAi/CRISPR) Silence the expression of the target protein gene using siRNA or CRISPR-Cas9.If the protein is the true target, cells lacking the protein should become resistant to this compound, meaning the compound will no longer elicit the original phenotype.
Recombinant Protein Assays Express and purify the target protein and test for direct binding or functional modulation by the compound in a cell-free system (e.g., using Surface Plasmon Resonance (SPR) or an enzymatic assay).To confirm direct interaction and quantify binding affinity (KD) or functional modulation (IC50/EC50).
Signaling Pathway Analysis

Once the target is validated, investigate the downstream signaling pathways that are affected.

Workflow for Pathway Analysis:

G cluster_2 Phase 3.2: Pathway Analysis treat Treat Responsive Cells with This compound (Time-course & Dose-response) omics Perform Omics Analysis treat->omics rna Transcriptomics (RNA-Seq) omics->rna protein Proteomics (Global or Phospho-) omics->protein integrate Integrative Bioinformatic Analysis (e.g., GSEA, IPA, Reactome) rna->integrate protein->integrate pathway Identify Dysregulated Signaling Pathways integrate->pathway validate Validate Key Pathway Nodes (e.g., Western Blot, qPCR) pathway->validate

Figure 3: An integrated omics approach for pathway elucidation.

Experimental Protocol: RNA-Seq Analysis

  • Experimental Design: Treat the responsive cell line with this compound at its EC50 concentration for various time points (e.g., 6, 12, 24 hours) alongside vehicle controls.

  • RNA Extraction: Harvest cells and extract high-quality total RNA.

  • Library Preparation and Sequencing: Prepare sequencing libraries and perform next-generation sequencing (NGS) to profile the global transcriptome.

  • Bioinformatic Analysis:

    • Differential Expression: Identify genes that are significantly upregulated or downregulated upon treatment.

    • Pathway Enrichment Analysis: Use tools like Gene Set Enrichment Analysis (GSEA) or Ingenuity Pathway Analysis (IPA) to determine which signaling or metabolic pathways are statistically overrepresented in the set of differentially expressed genes. This provides a powerful, unbiased view of the cellular processes being modulated by the compound-target interaction.

  • Validation: Validate the key findings from the RNA-seq data using a targeted method like quantitative PCR (qPCR) for key genes or Western blotting for key proteins in the identified pathway.

By following this structured, multi-phase framework, researchers can systematically deconstruct the biological activity of a novel compound like this compound. This approach, grounded in established and robust methodologies, ensures that the resulting data is reliable, reproducible, and provides a solid foundation for further preclinical and clinical development.

References

This section would be populated with citations for the specific protocols and software mentioned (e.g., SwissADME, CellProfiler, MaxQuant, GSEA) as the investigation proceeds. Since this is a framework, the references are to general methodologies.

A Comprehensive Technical Guide on the Potential Biological Activities of Long-Chain Alkoxy Anilines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern medicinal chemistry, the aniline scaffold represents a privileged structure, forming the backbone of numerous therapeutic agents. The strategic modification of this core, particularly through the introduction of long-chain alkoxy substituents, has unlocked a diverse range of biological activities. These molecules, characterized by an aromatic amine functional group and a lengthy, flexible ether linkage, possess a unique combination of lipophilicity and potential for specific molecular interactions. This duality makes them compelling candidates for investigation across various therapeutic areas, from infectious diseases to oncology.

This technical guide offers researchers, scientists, and drug development professionals a comprehensive exploration of the biological potential inherent in long-chain alkoxy anilines. Moving beyond a simple catalogue of activities, we will delve into the causality behind their synthesis, the mechanistic underpinnings of their actions, and the critical structure-activity relationships (SAR) that govern their potency and selectivity. The protocols and data presented herein are designed to serve not only as a repository of current knowledge but also as a practical handbook for the rational design and evaluation of novel compounds within this promising chemical class.

Chapter 1: The Molecular Architecture: Synthesis and Structure-Activity Relationship (SAR) Insights

The biological profile of a long-chain alkoxy aniline is intrinsically linked to its three-dimensional structure. The length and conformation of the alkoxy chain, its point of attachment, and the substitution pattern on the aniline ring are all critical determinants of activity. Understanding how to construct these molecules and predicting how structural modifications will impact function are the foundational pillars of drug discovery in this field.

Core Synthetic Strategies

The synthesis of long-chain alkoxy anilines typically involves the formation of the crucial ether bond. The choice of synthetic route is dictated by the availability of starting materials and the need to avoid unwanted side reactions, particularly at the reactive amino group.

A predominant method is the Williamson ether synthesis , starting from an appropriate aminophenol. To ensure selective O-alkylation over N-alkylation, the amino group must first be protected. A common and effective strategy is converting the amine to an acetamide. The resulting phenoxide, generated by a mild base like potassium carbonate (K₂CO₃), can then react with a primary long-chain alkyl halide (e.g., 1-bromodecane) in a polar aprotic solvent such as DMF or acetone. Subsequent deprotection of the acetyl group under acidic or basic conditions yields the target long-chain alkoxy aniline.[1] The use of primary alkyl halides is critical, as secondary or tertiary halides are prone to elimination side reactions in this SN2 mechanism.[1]

An alternative route involves the nitration of a long-chain alkoxybenzene precursor, followed by the reduction of the nitro group to an aniline.[2] This approach is useful when the corresponding alkoxybenzene is more readily accessible than the aminophenol. The nitro group can be reduced using various methods, such as catalytic hydrogenation (e.g., H₂ over Pd/C) or chemical reduction with reagents like iron in acetic acid or stannous chloride (SnCl₂) in ethanol.[2]

Fundamental Principles of Structure-Activity Relationships (SAR)

The interplay between the alkoxy chain and the aniline core is central to the biological activity of these compounds. Key SAR principles have emerged from numerous studies:

  • Alkoxy Chain Length: This is arguably the most influential feature. The length of the alkyl chain directly modulates the molecule's lipophilicity. An increase in chain length often enhances activities that involve membrane interaction, such as antimicrobial or certain anticancer effects, up to an optimal point.[3][4] Beyond this "cut-off" point, excessive lipophilicity can lead to poor aqueous solubility, non-specific toxicity, or sequestration in lipid bilayers, reducing bioavailability for the intended target.

  • Aniline Ring Substitution: The position (ortho, meta, para) of the alkoxy group and the presence of other substituents (e.g., halogens, nitro groups) on the aniline ring significantly impact electronic properties and steric hindrance. These modifications can fine-tune binding affinity to molecular targets and alter metabolic stability.[5][6] For instance, electron-withdrawing groups can influence the pKa of the aniline nitrogen, affecting its ability to form hydrogen bonds or salt bridges.

Chapter 2: Antimicrobial and Antifungal Activities

The rise of drug-resistant pathogens has created an urgent need for novel antimicrobial agents. Long-chain alkoxy anilines have demonstrated promising activity against a spectrum of bacteria and fungi, largely attributed to their amphipathic nature, which facilitates interaction with and disruption of microbial cell membranes.

Antibacterial Properties

Aniline derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria.[5][7][8] Studies on trifluoro-anilines, for example, have demonstrated that specific derivatives can inhibit the growth of Vibrio parahaemolyticus and suppress biofilm formation.[7][9] The proposed mechanism for many of these compounds involves causing noticeable destruction to the bacterial cell membrane, leading to bactericidal effects.[7][9] The lipophilic alkoxy chain is thought to anchor the molecule within the lipid bilayer, while the polar aniline headgroup may disrupt membrane potential or integrity.

Antifungal Properties

The fungitoxic potential of alkoxy-substituted aromatic compounds has also been established.[10][11][12] Studies on alkoxy analogues of natural chromenes revealed that modifying the alkyl group in the alkoxy chain could significantly enhance antifungal activity.[10] For example, substituting a methoxy group with an ethoxy group was found to increase antifungal potency nearly sixfold against certain fungal species.[10] This highlights the sensitivity of antifungal activity to even subtle changes in the alkoxy substituent.

Experimental Workflow: Determining Antimicrobial Potency

The cornerstone for evaluating the antimicrobial efficacy of a compound is the determination of its Minimum Inhibitory Concentration (MIC). This assay quantifies the lowest concentration of a drug that prevents visible growth of a microorganism. Its widespread use stems from its reproducibility and the clear, quantitative endpoint it provides.

  • Preparation of Compound Stock: Dissolve the test compound (e.g., a long-chain alkoxy aniline) in a suitable solvent like Dimethyl Sulfoxide (DMSO) to a high concentration (e.g., 10 mg/mL).

  • Preparation of Microplate: In a 96-well microtiter plate, add a specific volume of sterile microbial growth medium (e.g., Mueller-Hinton Broth for bacteria) to each well.

  • Serial Dilution: Add a small volume of the compound stock solution to the first well of a row and mix thoroughly. Transfer half of the volume from this well to the next well in the row. Repeat this two-fold serial dilution process across the plate to create a gradient of compound concentrations.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus or Escherichia coli) corresponding to a specific cell density (e.g., 5 x 10⁵ colony-forming units (CFU)/mL).

  • Inoculation: Add a defined volume of the microbial inoculum to each well containing the diluted compound. Include positive control wells (medium + inoculum, no compound) and negative control wells (medium only).

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for a specified period (e.g., 18-24 hours).

  • Result Interpretation: The MIC is determined as the lowest concentration of the compound at which no visible turbidity (growth) is observed. This can be assessed visually or by measuring the optical density (OD) with a microplate reader.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis A 1. Prepare Compound Stock Solution D 4. Perform 2-Fold Serial Dilution of Compound A->D B 2. Prepare Standardized Microbial Inoculum E 5. Inoculate Wells with Microbial Suspension B->E C 3. Dispense Growth Medium into 96-Well Plate C->D D->E F 6. Incubate Plate (e.g., 37°C, 24h) E->F G 7. Visually Inspect for Turbidity or Measure OD F->G H 8. Determine MIC Value (Lowest concentration with no growth) G->H

Caption: Workflow for the Broth Microdilution MIC Assay.

Compound ClassOrganismMIC (µg/mL)Reference
Trifluoro-anilinesV. parahaemolyticus50 - 100[7][9]
Benzimidazole AnilinesS. aureusVaries[13]
Halogenated AnilinesAspergillus nigerVaries[12]
Table 1: Representative Antimicrobial Activities of Aniline Derivatives. Note: Specific long-chain alkoxy anilines may exhibit different potencies.

Chapter 3: Anticancer and Cytotoxic Potential

The search for novel anticancer agents with improved efficacy and reduced side effects is a driving force in pharmaceutical research. Long-chain alkoxy anilines have emerged as a class of interest due to their demonstrated ability to inhibit the proliferation of various cancer cell lines.[3][14][15]

Overview of Anticancer Activity

The cytotoxic effects of these compounds are often dependent on the cancer cell type and the specific molecular structure. Studies on 2-bromoalkoxyanthraquinones, which share the feature of a variable-length alkoxy chain, showed that antiproliferation activity against HCT116 colorectal cancer cells was highly dependent on the alkoxy chain length, with a C3 chain exhibiting the most potent effect.[3] Similarly, p-alkylaminophenols demonstrated that suppression of cancer cell growth was directly dependent on the aminophenol alkyl chain length.[4] This underscores the principle that lipophilicity, conferred by the alkoxy chain, is a critical parameter for optimizing anticancer potency.

Putative Mechanisms of Action

The mechanisms by which long-chain alkoxy anilines exert their anticancer effects are varied and can involve the inhibition of key cellular enzymes or the induction of programmed cell death (apoptosis).

  • Enzyme Inhibition: Certain aniline derivatives are known to function as potent enzyme inhibitors. For example, 3-cyano-4-(phenoxyanilino)quinolines act as inhibitors of MEK (MAP Kinase Kinase), a central component of the MAPK/ERK signaling pathway that is often dysregulated in cancer.[6] The alkoxy groups on the quinoline ring are crucial for this activity.[6] Other related structures have been identified as inhibitors of Topoisomerase I, an enzyme critical for DNA replication.[14]

MAPK_Pathway cluster_nucleus cluster_nucleus_inner Nucleus GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds Ras Ras RTK->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TF Transcription Factors ERK:e->TF:w Response Cell Proliferation, Survival, Differentiation TF:s->Response:n Nucleus Nucleus Inhibitor Alkoxy Aniline Derivative (MEK Inhibitor) Inhibitor->MEK Inhibits

Caption: Inhibition of the MAPK/ERK signaling pathway by a MEK inhibitor.

  • Induction of Apoptosis: The growth inhibition observed in cancer cells treated with p-alkylaminophenols has been associated with the induction of apoptosis.[4] The exact pathway may vary, but it often involves the activation of caspases and other pro-apoptotic proteins, leading to controlled cell death.

Experimental Workflow: Assessing In Vitro Cytotoxicity

A multi-faceted approach is essential for robustly characterizing a compound's cytotoxic profile.[16] Relying on a single assay can be misleading, as different methods measure distinct cellular endpoints.[17] Combining assays that probe metabolic activity, cell mass, and membrane integrity provides a comprehensive and self-validating system.

This colorimetric assay measures cell viability based on the activity of mitochondrial reductase enzymes.[16]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000 - 10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the long-chain alkoxy aniline for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to a purple formazan precipitate.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Measurement: Measure the absorbance of the solution at ~570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • Analysis: Calculate the concentration that inhibits 50% of cell growth (IC₅₀) by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting to a sigmoidal dose-response curve.[16]

The SRB assay estimates cell number by quantifying the total cellular protein content.[16]

  • Cell Seeding & Treatment: Follow steps 1 and 2 from the MTT protocol.

  • Cell Fixation: Gently fix the cells by adding cold trichloroacetic acid (TCA) to each well and incubating at 4°C for at least 1 hour.[16]

  • Washing: Remove the TCA and wash the plates several times with water to remove unbound components. Allow plates to air dry.

  • Staining: Add SRB solution to each well to stain the cellular proteins. Incubate for 30 minutes at room temperature.

  • Washing: Remove the unbound SRB dye by washing with 1% acetic acid. Allow plates to air dry.

  • Solubilization: Add a basic buffer (e.g., 10 mM Tris base) to solubilize the protein-bound dye.

  • Measurement & Analysis: Measure the absorbance at ~510 nm and calculate the IC₅₀ value as described for the MTT assay.

Cytotoxicity_Assays cluster_MTT MTT Assay (Metabolic Activity) cluster_SRB SRB Assay (Protein Content) cluster_LDH LDH Assay (Membrane Integrity) Start Seed & Treat Cells with Long-Chain Alkoxy Aniline MTT1 Add MTT Reagent Start->MTT1 SRB1 Fix Cells with TCA Start->SRB1 LDH1 Collect Supernatant Start->LDH1 MTT2 Mitochondrial Reduction (Viable Cells) MTT1->MTT2 MTT3 Solubilize Formazan MTT2->MTT3 MTT4 Measure Absorbance (~570 nm) MTT3->MTT4 SRB2 Stain Protein with SRB SRB1->SRB2 SRB3 Solubilize Bound Dye SRB2->SRB3 SRB4 Measure Absorbance (~510 nm) SRB3->SRB4 LDH2 Add LDH Reaction Mix LDH1->LDH2 LDH3 Measure LDH Activity (Absorbance ~490 nm) LDH2->LDH3 LDH4 Quantifies Cell Lysis LDH3->LDH4

Caption: Comparative workflow of common in vitro cytotoxicity assays.

Compound ClassCell LineIC₅₀ (µM)Reference
2-Bromoalkoxyanthraquinones (C3 chain)HCT116 (Colon)3.83[3]
p-OctylaminophenolDU-145 (Prostate)Potent[4]
Alkoxyimidazolium SaltsHL-60 (Leukemia)Varies[18]
4-Alkoxy-2-arylquinolinesNCI-59 PanelVaries[14]
Table 2: Representative IC₅₀ Values for Alkoxy-Containing Compounds Against Cancer Cell Lines.

Conclusion and Future Directions

Long-chain alkoxy anilines represent a versatile and highly modulatable chemical scaffold with significant therapeutic potential. The length and character of the alkoxy chain serve as a powerful tool to tune the lipophilicity, thereby influencing membrane interactions and target engagement for antimicrobial, antifungal, and anticancer activities. The core aniline structure provides a rich platform for further functionalization to optimize potency, selectivity, and pharmacokinetic properties.

The evidence strongly suggests that these compounds warrant further investigation. Future research should focus on several key areas:

  • Mechanism Deconvolution: While membrane disruption and enzyme inhibition are implicated, the precise molecular targets for many of these compounds remain to be elucidated. Advanced proteomic and genomic approaches could uncover novel mechanisms of action.

  • Lead Optimization: Systematic modification of lead compounds based on the SAR principles discussed can lead to analogues with improved activity and drug-like properties.

  • In Vivo Evaluation: Promising candidates identified through in vitro screening must be advanced to preclinical animal models to assess their efficacy, toxicity, and pharmacokinetic profiles in a complex biological system.

By integrating rational design, robust biological evaluation, and mechanistic studies, the scientific community can continue to unlock the full potential of long-chain alkoxy anilines in the development of next-generation therapeutics.

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  • PubMed. (1986, December). Studies of the antitumor activity of (2-alkoxyalkyl)- and (2-alkoxyalkenyl)phosphocholines. Available at: [Link]

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2-Tetradecyloxyaniline (CAS 41710-89-8): A Technical Overview of a Versatile Chemical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Tetradecyloxyaniline, identified by the CAS number 41710-89-8, is an organic compound with the chemical formula C20H35NO.[1] While not extensively documented for specific biological activities or as an active pharmaceutical ingredient (API), its molecular structure suggests its primary role as a chemical intermediate and a building block in organic synthesis. This technical guide provides a comprehensive overview of its known properties, synthesis, and safety considerations, and lists reliable suppliers for research and development purposes.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is fundamental for its application in synthesis and material science. The key properties are summarized in the table below.

PropertyValueReference
CAS Number 41710-89-8
Molecular Formula C20H35NO[1]
Molecular Weight 305.498 g/mol [1]
Alternate Names Benzenamine, 2-(tetradecyloxy)-

Synthesis and Reactivity

The synthesis of this compound typically involves the etherification of 2-aminophenol with a 14-carbon alkyl halide, such as 1-bromotetradecane. This reaction, a Williamson ether synthesis, is a common and well-established method for preparing aryl ethers.

The general synthetic workflow is depicted below:

Caption: General workflow for the synthesis of this compound.

The aniline functional group in this compound provides a reactive site for a variety of further chemical transformations, making it a versatile intermediate for the synthesis of more complex molecules. These reactions can include diazotization, acylation, and alkylation, opening avenues for the creation of a diverse range of derivatives.

Potential Applications in Research and Development

While specific biological activities for this compound are not prominently reported in scientific literature, its structural motifs suggest potential areas of investigation for researchers. The long alkyl chain imparts significant lipophilicity, a property that can be exploited in the design of molecules targeting lipid membranes or requiring enhanced solubility in nonpolar environments.

Possible research applications could include:

  • Surfactant and Emulsifier Development: The amphiphilic nature of this compound, with its hydrophilic aniline head and hydrophobic tetradecyl tail, makes it a candidate for investigation as a surfactant or emulsifying agent in various formulations.

  • Intermediate in Drug Discovery: The aniline moiety is a common feature in many biologically active compounds. This compound can serve as a starting material for the synthesis of novel drug candidates, where the long alkyl chain could be explored for its impact on pharmacokinetics and membrane interactions.

  • Material Science: The compound could be explored as a component in the development of novel polymers, liquid crystals, or other organic materials where its specific physicochemical properties could be advantageous.

Safety and Handling

Based on available Safety Data Sheets (SDS), this compound should be handled with care in a laboratory setting. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or under a chemical fume hood. For detailed safety information, it is crucial to consult the SDS provided by the supplier.

Suppliers

A number of chemical suppliers offer this compound for research and commercial purposes. When sourcing this compound, it is important to verify the purity and specifications to ensure it meets the requirements of the intended application.

Verified Suppliers Include:

  • Sigma-Aldrich

  • Ambeed

  • BLD Pharm

  • Chem-Impex International

  • Key Organics

  • Toronto Research Chemicals

Conclusion

This compound (CAS 41710-89-8) is a chemical intermediate with well-defined physicochemical properties. While direct biological applications are not widely documented, its structure provides a versatile platform for synthetic chemists in various fields, including drug discovery and material science. Researchers interested in this compound should focus on its potential as a building block for novel molecules with tailored properties. As with any chemical, adherence to safety protocols is paramount.

References

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An In-depth Technical Guide to 2-Tetradecyloxyaniline: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Tetradecyloxyaniline is an organic compound featuring a long fourteen-carbon alkyl chain attached to an aniline ring via an ether linkage. This unique amphipathic structure, combining a hydrophilic aromatic amine head with a lipophilic aliphatic tail, makes it a molecule of significant interest in materials science and medicinal chemistry. As a derivative of aniline, it serves as a versatile building block for the synthesis of more complex molecules. The long alkoxy chain can impart properties such as liquid crystallinity, enhanced solubility in nonpolar media, and the ability to form ordered molecular assemblies. This guide provides a comprehensive overview of the chemical properties, a detailed protocol for its synthesis, methods for its characterization, and a discussion of its potential applications for researchers, scientists, and professionals in drug development.

Core Molecular and Physical Properties

A thorough understanding of the fundamental properties of this compound is the first step in its successful application. These properties are summarized in the table below.

PropertyValueReference(s)
Molecular Formula C₂₀H₃₅NO[1][2]
Molecular Weight 305.51 g/mol [1][2]
CAS Number 41710-89-8[1]
Appearance Expected to be a solid at room temperatureGeneral knowledge
Boiling Point 420.5 °C at 760 mmHg[2]
Density 0.924 g/cm³[2]

Synthesis of this compound

The most logical and widely applicable method for the synthesis of this compound is the Williamson ether synthesis . This reaction involves the O-alkylation of a phenol with an alkyl halide.[3][4] In this case, 2-aminophenol would be the starting phenol. However, the presence of the nucleophilic amino group necessitates a protection strategy to prevent undesired N-alkylation. A common and effective approach involves a three-step sequence: protection of the amino group, Williamson ether synthesis, and subsequent deprotection.[5]

Synthesis Workflow

The overall synthetic pathway can be visualized as follows:

G cluster_0 Step 1: Protection cluster_1 Step 2: Williamson Ether Synthesis cluster_2 Step 3: Deprotection A 2-Aminophenol B N-protected 2-Aminophenol A->B Protecting Agent (e.g., Boc Anhydride) D N-protected this compound B->D Base (e.g., K₂CO₃) Solvent (e.g., DMF) C 1-Bromotetradecane C->D E This compound D->E Deprotecting Agent (e.g., TFA or HCl)

Caption: A three-step synthesis of this compound.

Detailed Experimental Protocol

Step 1: Protection of 2-Aminophenol

  • Rationale: The amino group is more nucleophilic than the hydroxyl group and would preferentially react with the alkyl halide. To ensure selective O-alkylation, the amine must be temporarily protected. A tert-butyloxycarbonyl (Boc) group is a suitable choice as it is stable under the basic conditions of the Williamson ether synthesis and can be readily removed under acidic conditions.

  • Dissolve 2-aminophenol (1 equivalent) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).

  • Add a base, such as triethylamine (1.1 equivalents), to the solution.

  • Slowly add di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents) to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the Boc-protected 2-aminophenol.

Step 2: O-Alkylation (Williamson Ether Synthesis)

  • Rationale: This classic Sₙ2 reaction forms the ether linkage. A polar aprotic solvent like dimethylformamide (DMF) is ideal for this reaction, and a mild base like potassium carbonate is used to deprotonate the phenol.[6]

  • To a solution of Boc-protected 2-aminophenol (1 equivalent) in DMF, add anhydrous potassium carbonate (K₂CO₃) (1.5-2.0 equivalents).

  • Add 1-bromotetradecane (1.1 equivalents) to the suspension.

  • Heat the reaction mixture to 60-80 °C and stir for 12-24 hours, monitoring by TLC.

  • After the reaction is complete, cool the mixture to room temperature and pour it into cold water.

  • Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or diethyl ether).

  • Combine the organic extracts, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to obtain the N-Boc-2-tetradecyloxyaniline.

Step 3: Deprotection

  • Rationale: The final step is the removal of the Boc protecting group to reveal the free amine. This is achieved under acidic conditions.

  • Dissolve the purified N-Boc-2-tetradecyloxyaniline (1 equivalent) in a suitable solvent such as dichloromethane (DCM).

  • Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of hydrochloric acid (HCl) in dioxane.

  • Stir the reaction mixture at room temperature for 1-4 hours, monitoring the deprotection by TLC.

  • Once the reaction is complete, neutralize the excess acid by carefully adding a saturated solution of sodium bicarbonate.

  • Extract the product with an organic solvent, wash the organic layer with water and brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to yield the final product, this compound. Further purification can be achieved by recrystallization or column chromatography if necessary.

Characterization of this compound

Comprehensive characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic techniques should be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules.

  • ¹H NMR: The proton NMR spectrum will provide information on the chemical environment of all hydrogen atoms.

    • Aromatic Protons: Expect a complex multiplet pattern in the range of δ 6.5-7.5 ppm corresponding to the four protons on the aniline ring.

    • Amine Protons (-NH₂): A broad singlet is expected, the chemical shift of which is concentration-dependent but typically appears between δ 3.5-4.5 ppm. This peak will disappear upon D₂O exchange.[7]

    • Methylene Protons adjacent to Oxygen (-O-CH₂-): A triplet around δ 3.9-4.1 ppm is anticipated due to coupling with the adjacent methylene group.

    • Alkyl Chain Protons (-CH₂-)n: A series of multiplets will be observed in the upfield region, typically between δ 1.2-1.8 ppm.

    • Terminal Methyl Protons (-CH₃): A triplet at approximately δ 0.9 ppm.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon atom.

    • Aromatic Carbons: Signals for the six aromatic carbons will appear in the δ 110-150 ppm region. The carbon attached to the oxygen will be the most downfield of these.

    • Carbon attached to Oxygen (-O-C-): A signal around δ 68-70 ppm.

    • Alkyl Chain Carbons: A series of signals in the δ 22-32 ppm range.

    • Terminal Methyl Carbon: The most upfield signal, around δ 14 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

  • N-H Stretching: Primary aromatic amines typically show two distinct sharp bands in the region of 3300-3500 cm⁻¹.[8]

  • C-H Stretching: Aliphatic C-H stretches will appear just below 3000 cm⁻¹, while aromatic C-H stretches will be seen just above 3000 cm⁻¹.

  • C-O Stretching (Ether): A strong, characteristic absorption band is expected in the region of 1200-1250 cm⁻¹ for the aryl-alkyl ether linkage.[3]

  • Aromatic C=C Bending: Peaks in the fingerprint region (below 1600 cm⁻¹) will be indicative of the substitution pattern on the benzene ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

  • Molecular Ion Peak (M⁺): In an electron ionization (EI) mass spectrum, the molecular ion peak should be observed at m/z = 305. According to the nitrogen rule, a compound with an odd number of nitrogen atoms will have an odd nominal molecular weight.[7]

  • Fragmentation Pattern: The most common fragmentation pathway for ethers is α-cleavage, which involves the breaking of the bond adjacent to the oxygen atom. For this compound, this would likely involve cleavage of the C-O bond of the ether, leading to fragments corresponding to the aniline and tetradecyl portions of the molecule. Cleavage of the long alkyl chain is also expected.

Potential Applications

While specific applications of this compound are not extensively documented in peer-reviewed literature, its structure suggests potential uses in several fields, drawing parallels from similar long-chain alkoxy aniline derivatives.

Building Block in Medicinal Chemistry

Aniline derivatives are fundamental building blocks in the synthesis of a wide range of pharmaceuticals. The long alkyl chain of this compound can be used to increase the lipophilicity of a drug molecule, which can influence its absorption, distribution, metabolism, and excretion (ADME) properties. However, it is important to note that aniline-containing compounds can sometimes be associated with toxicity due to metabolic activation in the liver. Therefore, careful toxicological evaluation of any new aniline derivative is crucial.

Precursor for Liquid Crystals

The rod-like structure imparted by the long tetradecyloxy chain makes this molecule a potential precursor for the synthesis of liquid crystals.[5] By incorporating this moiety into larger, more rigid molecular frameworks (mesogens), it is possible to design materials that exhibit liquid crystalline phases, which have applications in displays and optical sensors.

Synthesis of Functional Polymers

Aniline and its derivatives can be polymerized to form polyaniline, a conducting polymer. The presence of the long alkoxy chain can improve the processability and solubility of the resulting polymer in organic solvents, a common challenge with unsubstituted polyaniline.[1] Such functionalized polymers could find applications in sensors, antistatic coatings, and corrosion inhibition.

Conclusion

This compound is a molecule with significant potential as a chemical intermediate and functional material. Its synthesis can be reliably achieved through a protected Williamson ether synthesis. Its structure can be unambiguously confirmed through a combination of NMR, IR, and mass spectrometry. While its direct applications are still emerging, its structural features make it a promising candidate for further research in the development of novel pharmaceuticals, liquid crystals, and functional polymers. This guide provides a solid foundation for researchers and scientists to synthesize, characterize, and explore the potential of this versatile compound.

References

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  • G. S. S. S. (2021). Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. RSC Advances, 11(36), 22175-22184.
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An In-depth Technical Guide to the Solubility Profile of 2-Tetradecyloxyaniline in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 2-Tetradecyloxyaniline and Its Solubility

This compound is an organic molecule characterized by a long C14 alkyl chain (tetradecyloxy group) attached to an aniline core. This bifunctional nature—a polar aromatic amine head and a long, non-polar aliphatic tail—imparts unique physicochemical properties that make it a molecule of interest in various research and development sectors, including materials science and as a building block in organic synthesis.[1][2] The solubility of this compound in organic solvents is a critical parameter that dictates its utility and applicability. For researchers, scientists, and drug development professionals, a comprehensive understanding of its solubility profile is paramount for reaction optimization, formulation development, purification processes, and predicting its behavior in non-aqueous environments.[3][4]

Given the scarcity of published quantitative data for this specific molecule, this guide provides a robust framework for its systematic solubility determination. We will delve into the theoretical underpinnings that govern its solubility, provide a detailed, field-proven experimental protocol for accurate measurement, and discuss the implications of its solubility in practical applications.

Theoretical Principles and Solubility Prediction

The solubility of a substance is fundamentally governed by the principle of "like dissolves like," which states that solutes tend to dissolve in solvents with similar polarity.[5] The structure of this compound offers clear insights into its expected solubility behavior:

  • Polar Moiety: The aniline group (-NH2 attached to a benzene ring) is polar and capable of forming hydrogen bonds. Aniline itself is soluble in many common organic solvents like alcohols, ethers, and benzene.[6]

  • Non-Polar Moiety: The tetradecyloxy group (a 14-carbon chain) is large, aliphatic, and distinctly non-polar. As the length of the non-polar alkyl chain increases in a homologous series, aqueous solubility dramatically decreases, while solubility in non-polar organic solvents increases.

Prediction: Based on this structure, this compound is predicted to be:

  • Highly soluble in non-polar to moderately polar organic solvents such as hexane, toluene, diethyl ether, chloroform, and ethyl acetate, where the large alkyl chain can be effectively solvated.

  • Moderately to sparingly soluble in more polar organic solvents like short-chain alcohols (methanol, ethanol) and acetone. The polarity of the aniline head will contribute to solubility, but the large non-polar tail will limit it.

  • Practically insoluble in highly polar solvents like water.

This predictive framework is a crucial starting point, but for applications requiring precision, experimental determination is non-negotiable.

Experimental Protocol for Solubility Determination

To ensure accuracy and reproducibility, the Shake-Flask Method followed by Gravimetric Analysis is the gold-standard for determining the thermodynamic solubility of a solid compound in a solvent.[7][8] This method establishes an equilibrium between the dissolved and undissolved solute, providing a true measure of saturation solubility at a given temperature.

Diagram of the Experimental Workflow

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Gravimetric Analysis A 1. Add excess this compound to a known volume of solvent B 2. Seal vial tightly A->B Prevent evaporation C 3. Agitate in a temperature- controlled shaker (24-48h) B->C Establish equilibrium D 4. Allow excess solid to settle C->D E 5. Withdraw supernatant using a pre-warmed syringe D->E Avoid disturbing solid F 6. Filter through a 0.45 µm PTFE syringe filter E->F Remove fine particulates G 7. Dispense filtrate into a pre-weighed evaporation dish F->G H 8. Evaporate solvent under vacuum or gentle heat G->H I 9. Dry residue to a constant weight H->I J 10. Calculate Solubility I->J

Caption: Workflow for determining solubility via the Shake-Flask and Gravimetric method.

Step-by-Step Methodology

Materials and Equipment:

  • This compound (solid)

  • Selected organic solvents (e.g., hexane, toluene, ethanol, acetone, ethyl acetate)

  • Analytical balance (readable to 0.1 mg)

  • Glass scintillation vials with screw caps

  • Temperature-controlled orbital shaker or water bath

  • Syringes and 0.45 µm PTFE syringe filters

  • Pre-weighed glass evaporation dishes

  • Vacuum oven or standard laboratory oven

  • Desiccator

Protocol:

  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a glass vial. An excess is visually confirmed by the presence of undissolved solid at the bottom of the vial.

    • Pipette a known volume (e.g., 5.0 mL) of the desired organic solvent into the vial.

    • Seal the vial tightly to prevent solvent evaporation, which would artificially inflate the calculated solubility.

  • Equilibration:

    • Place the sealed vial in a temperature-controlled shaker set to a standard temperature (e.g., 25°C).

    • Agitate the mixture for a sufficient duration to ensure equilibrium is reached. A period of 24 to 48 hours is typically recommended.[8] The system is at equilibrium when the concentration of the solute in the solution remains constant over time.

  • Sample Withdrawal and Filtration:

    • After equilibration, remove the vial from the shaker and allow it to stand undisturbed for at least 2 hours to let the excess solid settle.

    • Carefully withdraw a known volume of the supernatant (the clear liquid above the solid) using a syringe.

    • Attach a 0.45 µm PTFE syringe filter to the syringe and dispense the clear, saturated solution into a pre-weighed evaporation dish. The filtration step is critical to remove any undissolved microparticles.

  • Gravimetric Determination:

    • Place the evaporation dish in a vacuum oven at a temperature sufficient to evaporate the solvent without degrading the solute. Gentle heating under a stream of nitrogen can also be used.

    • Once the solvent is fully evaporated, transfer the dish to a desiccator to cool to room temperature.

    • Weigh the evaporation dish containing the dried solute on an analytical balance.

    • Repeat the drying and weighing process until a constant weight is achieved, ensuring all solvent has been removed.[9]

  • Calculation:

    • Weight of solute (g): (Final weight of dish + residue) - (Initial weight of empty dish)

    • Solubility (g/L): (Weight of solute (g)) / (Volume of filtrate collected (L))

Data Presentation

Quantitative solubility data should be meticulously recorded. The following table provides a template for organizing experimental results across a range of common organic solvents.

SolventPolarity IndexTemperature (°C)Solubility (g/L)Solubility (mol/L)Qualitative Description
n-Hexane0.125Experimental ValueCalculated Valuee.g., Very Soluble
Toluene2.425Experimental ValueCalculated Valuee.g., Very Soluble
Diethyl Ether2.825Experimental ValueCalculated Valuee.g., Freely Soluble
Chloroform4.125Experimental ValueCalculated Valuee.g., Freely Soluble
Ethyl Acetate4.425Experimental ValueCalculated Valuee.g., Soluble
Acetone5.125Experimental ValueCalculated Valuee.g., Sparingly Soluble
Ethanol5.225Experimental ValueCalculated Valuee.g., Sparingly Soluble
Methanol6.625Experimental ValueCalculated Valuee.g., Slightly Soluble

Note: The molecular weight of this compound (C20H35NO) is approximately 305.5 g/mol .

Conclusion: A Foundation for Application

Understanding the solubility profile of this compound is not merely an academic exercise; it is a foundational requirement for its practical application. In drug development, solubility is a key determinant of bioavailability and dictates formulation strategies.[3][10] In organic synthesis, solvent selection based on solubility is crucial for achieving optimal reaction kinetics, facilitating product isolation, and enabling efficient purification.[11]

This guide provides the theoretical basis and a robust experimental framework for researchers to confidently and accurately determine the solubility of this compound. The resulting data will empower scientists to make informed decisions, accelerating research and development in their respective fields.

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An In-depth Technical Guide to the Synthesis of 2-Tetradecyloxyaniline: Key Starting Materials and Core Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the principal synthetic routes for preparing 2-tetradecyloxyaniline, a valuable intermediate in the development of various organic molecules. Tailored for researchers, scientists, and professionals in drug development, this document delves into the critical starting materials and detailed methodologies for two primary synthetic strategies: the direct O-alkylation of 2-aminophenol via a protective group strategy, and the O-alkylation of 2-nitrophenol followed by nitro group reduction. The guide emphasizes the rationale behind experimental choices, offers detailed, step-by-step protocols, and discusses the advantages and limitations of each approach to ensure scientific integrity and practical applicability.

Introduction: The Significance of 2-Alkoxyanilines

2-Alkoxyanilines, including this compound, are a class of organic compounds that serve as crucial building blocks in the synthesis of pharmaceuticals, agrochemicals, and specialty materials. The presence of both an alkoxy and an amino group on the aromatic ring provides versatile handles for further chemical modifications, making them highly sought-after intermediates. The long tetradecyl chain in this compound imparts significant lipophilicity, a property that can be critical in modulating the biological activity and pharmacokinetic profiles of target molecules.

This guide will provide a detailed exploration of the key starting materials and synthetic pathways to empower researchers with the knowledge to efficiently and selectively synthesize this compound.

Synthetic Strategies: A Comparative Overview

Two primary and reliable strategies for the synthesis of this compound have been established, each with its own set of advantages and considerations.

  • Strategy 1: Direct O-Alkylation of 2-Aminophenol (via N-Protection). This approach involves the direct alkylation of the hydroxyl group of 2-aminophenol with a suitable tetradecylating agent. To achieve selectivity for O-alkylation over the competing N-alkylation, a temporary protection of the amino group is essential.

  • Strategy 2: O-Alkylation of 2-Nitrophenol and Subsequent Nitro Group Reduction. This two-step pathway circumvents the need for amino group protection by starting with 2-nitrophenol. The ether linkage is formed first, followed by the chemical reduction of the nitro group to the desired amine.

The choice between these strategies will depend on factors such as the availability of starting materials, desired purity, and scalability of the synthesis.

Key Starting Materials

The successful synthesis of this compound hinges on the quality and appropriate selection of the following key starting materials:

Starting MaterialStructureKey Considerations
2-Aminophenol Purity is crucial to avoid side reactions. Should be stored under an inert atmosphere to prevent oxidation.
2-Nitrophenol Readily available and generally less prone to oxidation than 2-aminophenol.
1-Bromotetradecane A primary alkyl halide, ideal for SN2 reactions. Other tetradecyl halides (e.g., iodide) or sulfonates can also be used.
Benzaldehyde Used as a protecting group for the amine in Strategy 1. Should be freshly distilled to remove benzoic acid impurities.
Potassium Carbonate (K₂CO₃) K₂CO₃A common and effective base for the Williamson ether synthesis. Other bases like sodium hydride (NaH) can be used but require more stringent anhydrous conditions.
Reducing Agents (e.g., H₂, HSiCl₃, SnCl₂)The choice of reducing agent for the nitro group in Strategy 2 is critical and depends on functional group tolerance and reaction conditions.

Detailed Synthetic Methodologies

Strategy 1: Direct O-Alkylation of 2-Aminophenol

This strategy employs a three-step sequence to ensure the selective formation of the ether bond at the hydroxyl position.[1][2]

G start 2-Aminophenol step1 N-Protection: Benzaldehyde, MeOH start->step1 intermediate1 N-Benzylidene-2-aminophenol step1->intermediate1 step2 O-Alkylation: 1-Bromotetradecane, K₂CO₃, Acetone intermediate1->step2 intermediate2 N-Benzylidene-2-tetradecyloxyaniline step2->intermediate2 step3 Deprotection: HCl (aq) intermediate2->step3 end This compound step3->end

Caption: Workflow for the synthesis of this compound via N-protection of 2-aminophenol.

Step 1: N-Protection of 2-Aminophenol [2]

  • To a stirred solution of 2-aminophenol (1 equivalent) in methanol, add benzaldehyde (1 equivalent).

  • Stir the resulting solution at room temperature for 1 hour.

  • Remove the solvent under reduced pressure.

  • Recrystallize the residue from ethanol to yield N-benzylidene-2-aminophenol as a crystalline solid.

Step 2: O-Alkylation of N-Benzylidene-2-aminophenol [2]

  • To a stirred solution of N-benzylidene-2-aminophenol (1 equivalent) in acetone, add potassium carbonate (2 equivalents) and 1-bromotetradecane (1 equivalent).

  • Reflux the mixture for 20-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain crude N-benzylidene-2-tetradecyloxyaniline.

Step 3: Deprotection to Yield this compound [2]

  • Dissolve the crude N-benzylidene-2-tetradecyloxyaniline in a suitable solvent (e.g., ethanol).

  • Add aqueous hydrochloric acid (e.g., 2 M HCl) and stir the mixture at room temperature. The hydrolysis can be monitored by TLC.

  • Once the deprotection is complete, neutralize the solution with a base such as sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain pure this compound.

  • N-Protection: The formation of the imine (Schiff base) with benzaldehyde effectively masks the nucleophilicity of the amino group, preventing it from reacting with the alkyl halide.[1][2] This protection is crucial for the selectivity of the O-alkylation step.

  • Williamson Ether Synthesis: The O-alkylation is a classic Williamson ether synthesis, which proceeds via an SN2 mechanism.[3] The use of a polar aprotic solvent like acetone facilitates the reaction. Potassium carbonate is a sufficiently strong base to deprotonate the phenolic hydroxyl group to form the more nucleophilic phenoxide ion.

  • Deprotection: The imine is readily hydrolyzed under acidic conditions to regenerate the amine and benzaldehyde.

Strategy 2: O-Alkylation of 2-Nitrophenol and Subsequent Reduction

This two-step approach is often preferred for its simplicity and avoidance of protection-deprotection steps.

G start 2-Nitrophenol step1 O-Alkylation: 1-Bromotetradecane, K₂CO₃, DMF start->step1 intermediate1 1-Nitro-2-(tetradecyloxy)benzene step1->intermediate1 step2 Nitro Group Reduction: HSiCl₃, Et₃N or H₂/Pd-C intermediate1->step2 end This compound step2->end

Caption: Workflow for the synthesis of this compound from 2-nitrophenol.

Step 1: O-Alkylation of 2-Nitrophenol

  • In a round-bottom flask, dissolve 2-nitrophenol (1 equivalent) in a polar aprotic solvent such as dimethylformamide (DMF).

  • Add potassium carbonate (1.5-2 equivalents) to the solution.

  • Add 1-bromotetradecane (1-1.2 equivalents) and heat the mixture to 80-100 °C.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction to room temperature and pour it into ice-water.

  • Extract the product with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 1-nitro-2-(tetradecyloxy)benzene.

Step 2: Reduction of the Nitro Group [4][5]

A variety of methods can be employed for the reduction of the nitro group. Two common and effective methods are presented below.

Method A: Catalytic Hydrogenation

  • Dissolve the crude 1-nitro-2-(tetradecyloxy)benzene in a suitable solvent such as ethanol or ethyl acetate.

  • Add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%).

  • Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.

  • Monitor the reaction by TLC. Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate to obtain this compound.

Method B: Chemical Reduction with Trichlorosilane [4][6]

  • Dissolve the crude 1-nitro-2-(tetradecyloxy)benzene in a suitable solvent like dichloromethane.

  • Add a tertiary amine such as triethylamine (Et₃N) or Hünig's base.

  • Cool the solution in an ice bath and add trichlorosilane (HSiCl₃) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Carefully quench the reaction with an aqueous base (e.g., saturated sodium bicarbonate solution).

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield this compound.

  • O-Alkylation: The electron-withdrawing nitro group increases the acidity of the phenolic proton, facilitating its deprotonation by potassium carbonate. DMF is an excellent solvent for this SN2 reaction.

  • Nitro Group Reduction: Catalytic hydrogenation is a clean and efficient method, with water as the only byproduct.[5] However, it may not be suitable for substrates with other reducible functional groups. The reduction with trichlorosilane is a mild, metal-free alternative that tolerates a wide range of functional groups.[4][6]

Comparative Analysis of Synthetic Strategies

FeatureStrategy 1: Direct Alkylation of 2-AminophenolStrategy 2: Nitrophenol Alkylation and Reduction
Number of Steps 3 (Protection, Alkylation, Deprotection)2 (Alkylation, Reduction)
Atom Economy Lower due to the use of a protecting groupHigher
Selectivity Relies on the efficiency of the N-protectionInherent selectivity for O-alkylation
Starting Materials 2-Aminophenol can be sensitive to oxidation2-Nitrophenol is more stable
Overall Yield Can be high if each step is optimizedGenerally good to excellent
Scalability The protection-deprotection sequence may add complexity to scale-upMore straightforward for large-scale synthesis

Conclusion

The synthesis of this compound can be effectively achieved through two primary routes, each with distinct advantages. The direct alkylation of 2-aminophenol, while requiring a protection-deprotection sequence, offers a viable path. However, the O-alkylation of 2-nitrophenol followed by nitro group reduction is often the more efficient and scalable strategy. The choice of methodology should be guided by the specific requirements of the research, including scale, available resources, and the presence of other functional groups in more complex substrates. This guide provides the foundational knowledge and practical protocols to enable researchers to confidently synthesize this important chemical intermediate.

References

  • Wang, R., & Xu, J. (2010). Selective alkylation of aminophenols. ARKIVOC, 2010(ix), 293-299.
  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • Khan Academy. Williamson ether synthesis. [Link]

  • Orlandi, M., Tosi, F., Bonsignore, M., & Benaglia, M. (2015). Continuous-flow synthesis of primary amines: Metal-free reduction of aliphatic and aromatic nitro derivatives with trichlorosilane. Beilstein Journal of Organic Chemistry, 11, 2614-2620.
  • Organic Chemistry Portal. Amine synthesis by nitro compound reduction. [Link]

  • Li, W., et al. (2022). Merging Excited-State Copper Catalysis and Triplet Nitro(hetero)arenes for Direct Synthesis of 2-Aminophenol Derivatives. Journal of the American Chemical Society.
  • Beilstein Journals. Continuous-flow synthesis of primary amines: Metal-free reduction of aliphatic and aromatic nitro derivatives with trichlorosilane. [Link]

Sources

Methodological & Application

The Strategic Utility of 2-Tetradecyloxyaniline in Medicinal Chemistry: A Guide for Synthetic and Pharmacological Advancement

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Lipophilic Building Block

In the landscape of modern drug discovery, the rational design of molecular entities with tailored pharmacokinetic and pharmacodynamic profiles is paramount. While not a widely recognized pharmacophore in its own right, 2-tetradecyloxyaniline presents itself as a compelling and versatile building block for the medicinal chemist. Its unique structure, featuring a reactive aniline moiety coupled with a long, lipophilic tetradecyl chain, offers a strategic entry point for the synthesis of novel therapeutics. The aniline functional group is a cornerstone in pharmaceutical synthesis, serving as a precursor to a multitude of privileged structures, including those found in kinase inhibitors and various receptor modulators.[1][2][3] The presence of the C14 alkyl chain imparts significant lipophilicity, a critical physicochemical parameter that profoundly influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[4][5]

This guide provides a comprehensive overview of the potential applications of this compound in medicinal chemistry. It is intended for researchers, scientists, and drug development professionals seeking to leverage its unique properties for the creation of next-generation therapeutic agents. We will explore its role as a synthetic intermediate, its impact on the physicochemical properties of derivative compounds, and provide detailed protocols for its incorporation into medicinally relevant scaffolds.

The Dual-Nature Advantage: Reactivity and Physicochemical Modulation

The utility of this compound in drug design can be attributed to two primary features: the synthetic versatility of the aniline group and the pharmacokinetic influence of the tetradecyloxy chain.

The Aniline Core: A Gateway to Diverse Pharmacophores

The amino group on the aromatic ring is a nucleophilic handle that can participate in a wide array of chemical transformations crucial for pharmaceutical synthesis. These include, but are not limited to:

  • Amide Bond Formation: Acylation of the aniline nitrogen is a straightforward method to introduce diverse side chains and build complex molecules.[6][7]

  • Sulfonamide Synthesis: Reaction with sulfonyl chlorides yields sulfonamides, a well-established pharmacophore present in numerous approved drugs.[8][9]

  • Heterocycle Synthesis: The aniline moiety is a key component in the construction of various heterocyclic systems, such as quinazolines and quinolines, which are prevalent in many kinase inhibitors.[10][11][12]

  • Cross-Coupling Reactions: Modern catalytic methods, such as the Buchwald-Hartwig amination, allow for the formation of C-N bonds, further expanding the synthetic possibilities.[13][14]

The Tetradecyloxy Chain: A Tool for Pharmacokinetic Optimization

The long alkyl chain significantly increases the lipophilicity of any molecule it is incorporated into. This property can be strategically employed to:

  • Enhance Membrane Permeability: Increased lipophilicity can facilitate the passage of a drug across cellular membranes to reach intracellular targets.[4]

  • Modulate Protein Binding: The hydrophobic nature of the chain can promote binding to lipophilic pockets within target proteins.[15]

  • Influence Formulation: The lipid-like character of the molecule may allow for its incorporation into lipid-based drug delivery systems, such as liposomes or lipid nanoparticles.[16]

  • Create Lipidated Prodrugs: The tetradecyloxyaniline core can be used to synthesize lipidated prodrugs, potentially improving oral bioavailability and altering drug distribution.[17][18]

It is crucial to note that while increased lipophilicity can be advantageous, it must be carefully balanced, as excessive lipophilicity can lead to poor aqueous solubility, increased metabolic liability, and potential off-target toxicity.[4][5]

Hypothetical Applications and Synthetic Protocols

The following sections outline potential applications of this compound in key areas of medicinal chemistry, complete with detailed, illustrative protocols.

Application I: Synthesis of Lipophilic Kinase Inhibitors

The 4-anilinoquinazoline scaffold is a well-established core for numerous tyrosine kinase inhibitors.[19][20] By incorporating this compound, it is possible to generate highly lipophilic analogs that may exhibit altered cell permeability and unique structure-activity relationships.

Diagram 1: Proposed Synthesis of a Lipophilic 4-Anilinoquinazoline Kinase Inhibitor

G A This compound C Lipophilic 4-Anilinoquinazoline A->C Nucleophilic Aromatic Substitution B 4-Chloro-6,7-dimethoxyquinazoline B->C G cluster_0 Amide Scaffolds cluster_1 Sulfonamide Scaffolds A This compound C Amide Ligand A->C Amide Coupling (EDC, HOBt) B Carboxylic Acid B->C D This compound F Sulfonamide Ligand D->F Sulfonamide Formation E Sulfonyl Chloride E->F G A This compound Scaffold D Lipidated Prodrug A->D B Cleavable Linker B->D C Active Drug C->D E Target Site D->E Targeting & Delivery F Released Active Drug E->F Linker Cleavage

Sources

Application Notes & Protocols: A Guide to the Selective N-Alkylation of 2-Aminophenol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of N-Alkylated 2-Aminophenol Scaffolds

N-alkylated 2-aminophenols are privileged structural motifs that form the core of numerous compounds vital to pharmaceutical development, materials science, and synthetic chemistry. Their utility stems from the unique arrangement of hydroxyl and secondary or tertiary amino groups on an aromatic ring, which allows for the synthesis of complex heterocyclic systems like benzoxazines, phenoxazines, and other valuable molecular frameworks. However, the synthesis of these targets is not without its challenges. The presence of two nucleophilic sites—the amino group (-NH₂) and the hydroxyl group (-OH)—on the 2-aminophenol molecule creates a significant challenge for regioselectivity. Direct alkylation with agents like alkyl halides often leads to a complex mixture of N-alkylated, O-alkylated, N,O-dialkylated, and even quaternary ammonium salt products, resulting in low yields and difficult purification processes.[1][2][3][4][5]

This guide provides reliable, field-proven protocols for achieving high selectivity in the N-alkylation of 2-aminophenol. We will explore two robust methods: the classic and highly effective Reductive Amination pathway and a modern, atom-economical approach using alcohols as alkylating agents via Borrowing Hydrogen catalysis. The causality behind experimental choices, self-validating protocol design, and authoritative references are central pillars of this document, ensuring researchers can confidently replicate and adapt these methods.

Core Principles: Achieving Chemoselective N-Alkylation

The primary obstacle in alkylating 2-aminophenol is overcoming the competing reactivity of the hydroxyl and amino groups. While the amino group is generally a stronger nucleophile than the phenolic hydroxyl group, this difference can be insufficient to prevent O-alkylation, especially under basic conditions which deprotonate the phenol to the more nucleophilic phenoxide ion.

Successful N-alkylation strategies rely on exploiting the unique reactivity of the amino group:

  • Imination-Reduction Sequence: The most reliable strategy involves a two-step, one-pot process. The amino group readily condenses with an aldehyde or ketone to form an imine (Schiff base). The hydroxyl group does not participate in this reaction. The subsequent reduction of the C=N double bond selectively yields the N-alkylated product. This method is highly chemoselective and is the basis for the Reductive Amination protocol detailed below.[1][3][6]

  • Catalytic Hydrogen Autotransfer (Borrowing Hydrogen): This advanced method uses alcohols as the alkylating agents, a greener alternative to alkyl halides or aldehydes.[7] A transition-metal catalyst temporarily "borrows" hydrogen from the alcohol to oxidize it in-situ to an aldehyde. This aldehyde then undergoes the aforementioned imination-reduction cycle, with the catalyst returning the "borrowed" hydrogen to reduce the imine. The only byproduct of this elegant, atom-efficient process is water.[8]

Protocol I: Selective N-Alkylation via Reductive Amination

This one-pot protocol is the workhorse method for the N-alkylation of anilines and is highly effective for 2-aminophenol. It proceeds by the in-situ formation of an imine between 2-aminophenol and an aldehyde, which is then immediately reduced by a mild hydride agent, typically sodium borohydride (NaBH₄).

Causality of Experimental Design:
  • Solvent: Methanol (MeOH) is an excellent solvent for both the reactants and the NaBH₄ reducing agent. It also acts as a proton source for the reduction step.

  • Reaction Sequence: The aldehyde is added first to allow for the formation of the imine. Adding the reducing agent simultaneously or too early could result in the reduction of the aldehyde to its corresponding alcohol.

  • Reducing Agent: Sodium borohydride is chosen for its mildness and chemoselectivity. It readily reduces imines and aldehydes but will not reduce the aromatic ring or other functional groups under these conditions. It is also safer and easier to handle than stronger reducing agents like lithium aluminum hydride (LiAlH₄).

Detailed Step-by-Step Methodology:
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 2-aminophenol (1.0 eq.).

  • Dissolution: Dissolve the 2-aminophenol in methanol (approximately 0.2–0.5 M concentration). Stir until all solid has dissolved.

  • Aldehyde Addition: Add the desired aldehyde (1.0–1.1 eq.) to the solution dropwise at room temperature.

  • Imine Formation: Allow the mixture to stir at room temperature for 1 hour to facilitate the formation of the imine intermediate. The reaction can be monitored by TLC to observe the consumption of the starting materials and the appearance of a new, higher Rf spot for the imine.

  • Reduction: Cool the reaction mixture to 0 °C using an ice bath. Add sodium borohydride (NaBH₄) (1.5–2.0 eq.) portion-wise over 15-20 minutes. Caution: Gas evolution (H₂) will occur.

  • Reaction Completion: After the addition of NaBH₄ is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-4 hours or until TLC analysis indicates the complete disappearance of the imine intermediate.

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of water to decompose any excess NaBH₄.

  • Work-up:

    • Reduce the volume of methanol using a rotary evaporator.

    • Add ethyl acetate to the aqueous residue and transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude N-alkylated 2-aminophenol.

  • Purification: The crude product can be purified by flash column chromatography on silica gel or by recrystallization.

Data Presentation: Representative Aldehydes and Yields

The following table summarizes typical results for the reductive amination of aminophenols with various aldehydes, demonstrating the broad applicability of this method.

EntryAminophenolAldehydeProductYield (%)Reference
12-AminophenolBenzaldehyde2-(Benzylamino)phenol98[9]
22-Aminophenol2-Hydroxybenzaldehyde2-((2-Hydroxybenzyl)amino)phenol91[9]
32-Aminophenol4-Methoxybenzaldehyde2-((4-Methoxybenzyl)amino)phenol95[9]
42-Aminophenol4-Chlorobenzaldehyde2-((4-Chlorobenzyl)amino)phenol89[9]
54-AminophenolBenzaldehyde4-(Benzylamino)phenol97[9]
Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve 2-Aminophenol in Methanol B Add Aldehyde (1.1 eq) at Room Temp A->B Step 1-2 C Stir for 1h (Imine Formation) B->C Step 3 D Cool to 0 °C C->D E Add NaBH4 (1.5 eq) Portion-wise D->E F Warm to RT Stir for 2-4h E->F G Quench with H2O F->G Step 4 H Extract with Ethyl Acetate G->H I Dry, Filter, Concentrate H->I J Purify (Chromatography) I->J K Final Product: N-Alkyl-2-Aminophenol

Workflow for Reductive Amination.

Protocol II: Catalytic N-Alkylation with Alcohols (Borrowing Hydrogen)

This protocol represents a state-of-the-art, environmentally benign approach to N-alkylation. It leverages a manganese pincer complex to catalyze the reaction between 2-aminophenol and an alcohol, which serves as the alkylating agent.

Causality of Experimental Design:
  • Catalyst: Non-noble metal catalysts, such as those based on manganese, are gaining prominence as sustainable alternatives to precious metal catalysts (e.g., Ruthenium, Iridium).[8] These pincer complexes are highly stable and efficient.

  • Alkylating Agent: Alcohols are inexpensive, readily available, and less toxic than alkyl halides. Their use in this atom-economical reaction produces water as the sole byproduct.

  • Base: A sub-stoichiometric amount of a strong base like potassium tert-butoxide (t-BuOK) is required to facilitate the initial dehydrogenation of the alcohol by the catalyst.

Detailed Step-by-Step Methodology:
  • Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere (e.g., Argon or Nitrogen), combine the manganese pincer catalyst (e.g., 1-3 mol%), potassium tert-butoxide (t-BuOK, 0.75 eq.), and a magnetic stir bar.

  • Reagent Addition: Add the 2-aminophenol (1.0 eq.), the desired primary alcohol (1.2-1.5 eq.), and an anhydrous solvent (e.g., toluene or dioxane).

  • Reaction Conditions: Seal the Schlenk tube and place it in a pre-heated oil bath at 80–110 °C.

  • Monitoring: Stir the reaction vigorously for 12–24 hours. The reaction progress can be monitored by taking aliquots (under inert atmosphere) and analyzing them by GC-MS or TLC.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent like ethyl acetate and filter it through a short plug of silica gel or Celite to remove the catalyst and inorganic salts.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure N-alkylated 2-aminophenol.

Catalytic Cycle Diagram

G Cat Mn(I) Catalyst A Mn-Hydride Intermediate Cat->A A->Cat Regeneration B Aldehyde R-CHO A->B F N-Alkylated Product Ar-NH-CH2R A->F C Imine Ar-N=CHR B->C Condensation C->A Hydrogenation H2O H2O C->H2O D Alcohol R-CH2OH D->Cat Dehydrogenation E 2-Aminophenol Ar-NH2 E->C

Borrowing Hydrogen Catalytic Cycle.

General Purification and Characterization

  • Purification: Flash column chromatography is the most common method for purifying N-alkylated 2-aminophenols. A gradient elution system, typically starting with a non-polar solvent (e.g., hexane or petroleum ether) and gradually increasing the polarity with ethyl acetate, is effective. For solid products, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) can provide highly pure material.[10][11]

  • Characterization: The identity and purity of the final product should be confirmed using standard analytical techniques:

    • ¹H and ¹³C NMR: To confirm the structure, including the presence of the newly introduced alkyl group and the disappearance of the primary amine protons.

    • Mass Spectrometry (MS): To confirm the molecular weight of the product.

    • Infrared (IR) Spectroscopy: To observe characteristic N-H and O-H stretching frequencies.

Safety and Handling Precautions

  • 2-Aminophenol: This compound is harmful if swallowed or inhaled and is suspected of causing genetic defects.[12][13] Always handle 2-aminophenol in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.[14][15]

  • Sodium Borohydride (NaBH₄): This reagent is flammable and reacts with water or acids to produce flammable hydrogen gas. It should be handled with care, away from ignition sources, and additions should be performed slowly and in a controlled manner.

  • Solvents: Methanol and other organic solvents are flammable and toxic. All manipulations should be carried out in a fume hood.

  • General Practices: Always consult the Safety Data Sheet (SDS) for each reagent before use.[12][13][14][15] Maintain a clean and organized workspace and have appropriate spill-cleanup materials readily available.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Yield 1. Inactive NaBH₄ (degraded by moisture).2. Poor quality aldehyde (oxidized to carboxylic acid).3. Incomplete imine formation.1. Use fresh, dry NaBH₄.2. Purify the aldehyde by distillation or use a fresh bottle.3. Increase reaction time for imine formation; consider adding a dehydrating agent like MgSO₄.
Formation of Side Products (e.g., Benzoxazole) Reaction mixture exposed to air/oxidizing conditions, leading to cyclization, especially with prolonged reaction times or heat.1. For sensitive substrates, consider running the reaction under an inert atmosphere (N₂ or Ar).2. Avoid unnecessarily long reaction times once the starting material is consumed.
Tarry, Intractable Mixture 1. Overheating.2. Impure starting materials.3. Aldehyde self-condensation (especially under basic conditions not used in this protocol).1. Maintain careful temperature control, especially during NaBH₄ addition.2. Ensure the purity of 2-aminophenol and the aldehyde before starting.3. Follow the protocol sequence carefully.
Incomplete Reaction Insufficient reducing agent or reaction time.1. Ensure the correct stoichiometry of NaBH₄ is used.2. Monitor the reaction by TLC and extend the reaction time if necessary.

Conclusion

The selective N-alkylation of 2-aminophenol is a critical transformation for accessing valuable chemical entities. While direct alkylation is often unselective, highly efficient and reliable protocols are readily available. Reductive amination stands out as a robust and versatile method that offers excellent yields and broad substrate scope with simple, inexpensive reagents. For researchers seeking more sustainable and atom-economical routes, catalytic N-alkylation using alcohols via the borrowing hydrogen mechanism presents a powerful and modern alternative. By understanding the principles behind these methods and adhering to the detailed protocols and safety guidelines presented, scientists can effectively synthesize a wide array of N-substituted 2-aminophenol derivatives for applications in drug discovery and beyond.

References

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  • Google Patents. (2020). Process for the mono-N-alkylation of aminophenols (CN110740987A).
  • Zhang, W-B., et al. (2010). Selective alkylation of aminophenols. ResearchGate. Available at: [Link]

  • Google Patents. (1989). Purification of N-acetyl aminophenols (EP0320484A2).
  • Loba Chemie. (2016). 2-AMINOPHENOL EXTRA PURE MSDS. Available at: [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 2-Aminophenol. Available at: [Link]

  • Google Patents. (1984). Purification of N-acetyl aminophenols (US4474985A).
  • Asgari, F., et al. (2020). The condensation of 2-aminophenols with various aldehydes. ResearchGate. Available at: [Link]

  • Reddit r/Chempros. (2023). N-alkylation of aminophenols. Available at: [Link]

  • Wikipedia. (n.d.). Amine alkylation. Available at: [Link]

  • Du, B., et al. (2015). Boron-Catalyzed N-Alkylation of Amines using Carboxylic Acids. PubMed. Available at: [Link]

  • Buchbinder, N. W. (2015). Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of Aminophenols. DSpace@MIT. Available at: [Link]

  • Senthamarai, T., et al. (2018). Direct Catalytic N‐Alkylation of α‐Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry. ChemistrySelect. Available at: [Link]

  • Zell, T., et al. (2016). Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes. Nature Communications. Available at: [Link]

  • Zhang, W-B., et al. (2010). Selective alkylation of hydroxyl group of aminophenols. ResearchGate. Available at: [Link]

  • Ashenhurst, J. (2017). Alkylation of Amines (Sucks!). Master Organic Chemistry. Available at: [Link]

  • Belluti, F., et al. (2021). Switchable Oxidative Reactions of N-allyl-2-Aminophenols: Palladium-Catalyzed Alkoxyacyloxylation vs an Intramolecular Diels–Alder Reaction. Organic Letters. Available at: [Link]

  • European Patent Office. (1989). Purification of N-acetyl aminophenols. Available at: [Link]

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The Pivotal Role of Long-Chain Alkoxy Anilines in the Genesis of Novel Pharmaceuticals: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of Lipophilic Scaffolds

In the landscape of modern medicinal chemistry, the aniline scaffold remains a cornerstone for the development of a diverse array of therapeutic agents. Its synthetic tractability and inherent ability to engage in crucial hydrogen bonding interactions within biological targets have cemented its status as a privileged structure. The strategic incorporation of a long-chain alkoxy substituent, such as a tetradecyloxy group, onto the aniline ring introduces a profound modulation of the molecule's physicochemical properties. This guide delves into the multifaceted role of 2-tetradecyloxyaniline and its congeners—long-chain alkoxy anilines—in the development of novel pharmaceuticals. We will explore how the interplay between the polar aniline head and the lipophilic alkyl tail drives biological activity, with a focus on anticancer and antimicrobial applications. This document is intended for researchers, scientists, and drug development professionals, providing both a conceptual framework and practical protocols for harnessing the potential of this chemical class.

The long aliphatic chain significantly increases the lipophilicity of the molecule. This property is a double-edged sword in drug design; while it can enhance membrane permeability and passage through biological barriers like the gastrointestinal tract and the blood-brain barrier, excessive lipophilicity can lead to poor aqueous solubility, increased metabolic clearance, and potential off-target toxicities.[][2][3] Therefore, the length of the alkoxy chain is a critical parameter to optimize for balancing favorable absorption, distribution, metabolism, and excretion (ADME) properties with potent biological activity.[4][5]

I. Anticancer Drug Discovery: Targeting Kinase Signaling Cascades

Aniline derivatives are integral components of numerous kinase inhibitors, a class of targeted cancer therapeutics that has revolutionized oncology.[6] The aniline moiety often serves as a key pharmacophore that anchors the inhibitor to the ATP-binding pocket of the kinase. The introduction of a long-chain alkoxy group can enhance the binding affinity and selectivity of these inhibitors.

Mechanism of Action: Inhibition of the MAPK/ERK Signaling Pathway

The Ras-MAPK (Mitogen-Activated Protein Kinase) signaling pathway is a critical regulator of cell proliferation, differentiation, and survival. Its aberrant activation is a hallmark of many cancers.[7] Anilinopyrimidine and anilinoquinoline derivatives, which can be synthesized from alkoxy aniline precursors, have been identified as potent inhibitors of key kinases in this pathway, such as MEK1 (MAP Kinase Kinase 1).[7][8][9] The long alkoxy chain can occupy a hydrophobic pocket within the kinase domain, thereby increasing the inhibitor's residence time and potency.

Below is a diagram illustrating the inhibition of the MAPK/ERK signaling pathway by a hypothetical long-chain alkoxy aniline-based kinase inhibitor.

MAPK_Pathway_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras GF Growth Factor GF->RTK Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Inhibitor Long-chain Alkoxy Aniline Inhibitor Inhibitor->MEK

Caption: Inhibition of the MAPK/ERK signaling pathway.

Structure-Activity Relationship (SAR) Insights

The anticancer activity of alkoxy aniline derivatives is highly dependent on the structure of the entire molecule. Key SAR observations for anilinoquinoline-based kinase inhibitors include:

  • Alkoxy Chain Length: The length of the alkoxy chain at various positions on the quinoline ring can modulate potency and selectivity.[10][11]

  • Aniline Substitution: Substituents on the aniline ring are crucial for activity. For instance, a 3-chloro-4-imidazolylsulfanyl aniline moiety has been shown to be favorable for MEK1 inhibition.[7][9]

  • Quinoline Core: The core heterocyclic structure (e.g., quinoline, pyrimidine) is essential for establishing the primary interactions with the kinase hinge region.[7][8]

The following table summarizes the in vitro anticancer activity of representative alkoxy aniline derivatives from the literature.

Compound ClassSpecific Derivative ExampleCancer Cell LineIC50 (µM)Reference
2-BromoalkoxyanthraquinonesCompound with C3 alkoxy chainHCT1163.828[4]
4-Alkoxy-2-arylquinolinesPropyl linker at C4, p-chlorophenyl at C2VariousSignificant Growth Inhibition[10]
Benzothiazole AnilinesL1 (BTA with 1,2-ethylenediamine)Liver, Breast, Lung, etc.More potent than cisplatin[12][13]

II. Antimicrobial Drug Discovery: Disrupting Microbial Membranes

The rise of antibiotic resistance necessitates the development of novel antimicrobial agents with new mechanisms of action. Long-chain alkoxy anilines represent a promising class of compounds in this area. Their amphiphilic nature, with a polar aniline head and a long, nonpolar alkyl tail, allows them to interact with and disrupt microbial cell membranes.

Mechanism of Action: Membrane Perturbation

The primary mechanism of antimicrobial action for many long-chain amphiphilic compounds is the perturbation of the bacterial cell membrane.[14][15][16] The long alkyl chain inserts into the lipid bilayer, disrupting its integrity and leading to increased permeability, leakage of essential intracellular components, and ultimately, cell death. The length of the alkyl chain is a critical determinant of this activity, with a "cutoff effect" often observed where activity peaks at a certain chain length and then decreases.[15]

The following workflow illustrates the proposed mechanism of membrane disruption.

Membrane_Disruption Compound Long-chain Alkoxy Aniline Membrane Bacterial Cell Membrane (Lipid Bilayer) Compound->Membrane Insertion Insertion of Alkyl Chain into Membrane Membrane->Insertion Disruption Membrane Disruption & Increased Permeability Insertion->Disruption Leakage Leakage of Intracellular Components Disruption->Leakage Death Bacterial Cell Death Leakage->Death

Caption: Proposed mechanism of bacterial membrane disruption.

Antimicrobial Activity Spectrum

Derivatives of anilines have demonstrated activity against a range of microbial pathogens, including Gram-positive and Gram-negative bacteria.[17][18] The specific spectrum of activity can be modulated by the length of the alkoxy chain and other substituents on the aniline ring. For instance, certain trifluoro-aniline derivatives have shown potent activity against Vibrio species.[18]

III. Experimental Protocols

The following protocols provide a generalized framework for the synthesis and biological evaluation of long-chain alkoxy anilines.

Protocol 1: Synthesis of this compound

This protocol describes the O-alkylation of 2-aminophenol with 1-bromotetradecane.[19][20]

Materials:

  • 2-Aminophenol

  • 1-Bromotetradecane

  • Potassium Carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • To a stirred solution of 2-aminophenol (1.0 eq) in DMF, add potassium carbonate (2.0 eq).

  • Add 1-bromotetradecane (1.1 eq) to the reaction mixture.

  • Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford this compound.[21][22]

Protocol 2: In Vitro Anticancer Activity Evaluation (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of a long-chain alkoxy aniline derivative on a cancer cell line using the MTT assay.[23][24][25][26]

Materials:

  • Cancer cell line (e.g., HT-29 colon cancer cells)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Test compound (e.g., this compound derivative) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well microplate

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37 °C in a 5% CO₂ atmosphere.

  • Prepare serial dilutions of the test compound in the complete growth medium.

  • After 24 hours, replace the medium with fresh medium containing various concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for 48-72 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

IV. Conclusion and Future Directions

Long-chain alkoxy anilines are a versatile and promising class of compounds in pharmaceutical development. The interplay of their amphiphilic nature allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties. Their demonstrated potential as anticancer and antimicrobial agents warrants further investigation. Future research should focus on the synthesis of diverse libraries of these compounds with varying alkyl chain lengths and substitution patterns on the aniline ring to build more comprehensive structure-activity relationships. Elucidating the precise molecular targets and mechanisms of action will be crucial for the rational design of next-generation therapeutics based on this valuable scaffold.

V. References

  • ANILINOPYRIMIDINE DERIVATIVES AS IKK INHIBITORS AND COMPOSITIONS AND METHODS RELATED THERETO. (2001). Google Patents.

  • Bonjouklian, R., et al. (1986). Studies of the antitumor activity of (2-alkoxyalkyl)- and (2-alkoxyalkenyl)phosphocholines. Journal of Medicinal Chemistry, 29(12), 2472-7.

  • Abdel-Aal, E. A., et al. (2021). Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. European Journal of Medicinal Chemistry, 223, 113645.

  • Wallace, E. M., et al. (2003). Synthesis and Evaluation of 4-anilino-6,7-dialkoxy-3-quinolinecarbonitriles as Inhibitors of Kinases of the Ras-MAPK Signaling Cascade. Bioorganic & Medicinal Chemistry Letters, 13(18), 3031-4.

  • Hennequin, L. F., et al. (2002). 7-Alkoxy-4-phenylamino-3-quinolinecar-bonitriles as dual inhibitors of Src and Abl kinases. Bioorganic & Medicinal Chemistry Letters, 12(1), 125-8.

  • Lyssikatos, J. P., et al. (2008). 4-Anilino-7-alkenylquinoline-3-carbonitriles as potent MEK1 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(20), 5566-70.

  • Kim, D. H., et al. (2021). Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents. Pharmaceuticals (Basel), 14(8), 832.

  • Zhang, J., et al. (2017). 4-Anilinoquinazoline Derivatives With Epidermal Growth Factor Receptor Inhibitor Activity. Current Medicinal Chemistry, 24(15), 1527-1545.

  • Omics Online. (2024). Lipophilicity: Understanding the Role of Lipid Affinity in Drug Design and Absorption. Journal of Pharmacokinetics & Experimental Therapeutics.

  • Periyasamy, S. K., et al. (2023). In-Vitro Anti Cancer Activity Of N-Benzylidene Aniline. International Journal of Environmental Sciences, 12(4), 1-6.

  • Wang, R., & Xu, J. (2010). Selective alkylation of aminophenols. ARKIVOC, 2010(ix), 293-299.

  • ResearchGate. (n.d.). Structure of two aniline derivatives as potent anticancer lead compounds. Retrieved from [Link]

  • Kim, D. H., et al. (2021). Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents. PubMed.

  • Ahlström, B., et al. (1995). Long-chain alkanoylcholines, a new category of soft antimicrobial agents that are enzymatically degradable. Antimicrobial Agents and Chemotherapy, 39(1), 50-5.

  • Fogli, S., et al. (2021). Attempts to Improve Lipophilic Drugs' Solubility and Bioavailability: A Focus on Fenretinide. Pharmaceutics, 13(10), 1579.

  • Lim, C. S., et al. (2023). Effects of Alkoxy Chain Length and 1-Hydroxy Group on Anticolorectal Cancer Activity of 2-Bromoalkoxyanthraquinones. Medicinal Chemistry, 19(5), 498-508.

  • Zhang, Y., et al. (2024). The synthesis and evaluation of novel ALK inhibitors containing the sulfoxide structure. RSC Medicinal Chemistry.

  • Emery Pharma. (2017). Drug Lipophilicity and Absorption: A Continuous Challenge toward the Goal of Drug Discovery. Retrieved from [Link]

  • Le, T. H., et al. (2021). Antimicrobial and antioxidant activities of amines derived from vanillin as potential preservatives: Impact of the substituent chain length and polarity. Sustainable Chemistry and Pharmacy, 22, 100471.

  • Periyasamy, S. K., et al. (2023). In-Vitro Anti Cancer Activity Of N-Benzylidene Aniline. International Journal of Environmental Sciences, 12(4), 1-6.

  • Miner, C. A., et al. (2019). Synthesis of 2-Alkenyl-Tethered Anilines. Organic Syntheses, 96, 1-17.

  • Omics Online. (2024). Lipophilicity: Understanding the Role of Lipid Affinity in Drug Design and Absorption. Journal of Pharmacokinetics & Experimental Therapeutics.

  • Moore, C., et al. (2005). Antimicrobial Evaluation of N-Alkyl Betaines and N-Alkyl-N,N-Dimethylamine Oxides with Variations in Chain Length. Antimicrobial Agents and Chemotherapy, 49(12), 5121-5122.

  • ResearchGate. (n.d.). Selective alkylation of aminophenols. Retrieved from [Link]

  • Lee, J., et al. (2023). Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species. Antibiotics (Basel), 12(11), 1585.

  • Al-Ostath, A., et al. (2023). Synthesis and Anticancer Evaluation of 4-Anilinoquinolinylchalcone Derivatives. International Journal of Molecular Sciences, 24(7), 6034.

  • Google Patents. (n.d.). GB1468362A - Alkylation of p-aminophenol. Retrieved from

  • Kubo, I., et al. (2007). Antibacterial Activity of Long-Chain Fatty Alcohols against Staphylococcus aureus. Biological and Pharmaceutical Bulletin, 30(2), 399-401.

  • Reddit. (2023). N-alkylation of aminophenols. r/Chempros.

  • Royal Society of Chemistry. (2016). Synthesis of substituted benzo[b][8][21]oxazepine derivatives by the reaction of 2-aminophenols with alkynones. Organic & Biomolecular Chemistry.

  • ResearchGate. (n.d.). Synthesis of tetrakis-(2, 6-xylyl) resorcinol bisphosphate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of the Tetracyclic Core of the Daphlongeranines. PubMed Central.

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Application Notes and Protocols for the Synthesis of 2-Tetradecyloxyaniline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthetic preparation of 2-tetradecyloxyaniline and its subsequent derivatization. 2-Alkoxyanilines are significant structural motifs in medicinal chemistry and materials science, and the long alkyl chain of the tetradecyloxy group imparts notable lipophilicity, influencing pharmacokinetic properties and molecular assembly. These application notes detail robust and versatile synthetic routes, beginning with the formation of the core this compound structure via Williamson ether synthesis. Subsequently, detailed protocols for the derivatization of the amine and aromatic ring are presented, including N-acylation, N-sulfonylation, and a discussion of advanced C-H functionalization and cross-coupling strategies. Each protocol is designed to be self-validating, with explanations for key experimental choices, ensuring both reproducibility and a deep understanding of the underlying chemical principles.

Introduction

Aniline and its derivatives are fundamental building blocks in the synthesis of a vast array of industrially and pharmaceutically important compounds.[1] The introduction of an alkoxy group at the ortho-position of the aniline ring can significantly modulate the molecule's electronic and steric properties, as well as its biological activity. The this compound scaffold, in particular, combines the reactive aniline moiety with a long C14 alkyl chain, making its derivatives promising candidates for applications requiring membrane permeability or specific hydrophobic interactions. These derivatives are valuable intermediates in the development of novel pharmaceuticals, agrochemicals, and functional materials.[2] This guide offers detailed synthetic protocols to empower researchers in the efficient and strategic synthesis of a library of this compound derivatives.

Part 1: Synthesis of the this compound Core

The most direct and widely employed method for the synthesis of this compound is the Williamson ether synthesis, starting from 2-aminophenol and a suitable 14-carbon alkylating agent. To prevent undesired N-alkylation, the amino group of 2-aminophenol is typically protected prior to etherification. A common and effective protecting group for this purpose is the acetyl group.

Logical Workflow for Core Synthesis

A 2-Aminophenol B N-(2-hydroxyphenyl)acetamide (Protection) A->B F C Sodium 2-acetamidophenoxide (Deprotonation) B->C G D N-(2-(tetradecyloxy)phenyl)acetamide C->D H E This compound (Deprotection) D->E I F Acetic Anhydride G Base (e.g., NaH, K2CO3) H 1-Bromotetradecane I Acidic or Basic Hydrolysis

Caption: Workflow for the synthesis of the this compound core.

Protocol 1: Two-Step Synthesis of this compound

This protocol first describes the protection of 2-aminophenol by acetylation, followed by Williamson ether synthesis and subsequent deprotection.

Step 1: Acetylation of 2-Aminophenol

  • Rationale: The acetylation of the amino group to form an amide reduces its nucleophilicity, preventing it from competing with the phenoxide in the subsequent alkylation step.

  • Procedure:

    • In a 250 mL round-bottom flask, dissolve 2-aminophenol (10.9 g, 100 mmol) in 100 mL of glacial acetic acid.

    • To this solution, add acetic anhydride (11.2 mL, 120 mmol) dropwise with stirring.

    • After the addition is complete, stir the reaction mixture at room temperature for 1 hour.

    • Pour the reaction mixture into 500 mL of ice-cold water with vigorous stirring.

    • Collect the resulting white precipitate of N-(2-hydroxyphenyl)acetamide by vacuum filtration.

    • Wash the solid with cold water and dry under vacuum to yield the product.

Step 2: Etherification and Deprotection

  • Rationale: A strong base is used to deprotonate the phenolic hydroxyl group, forming a nucleophilic phenoxide. This phenoxide then displaces the bromide from 1-bromotetradecane in an SN2 reaction. Subsequent hydrolysis of the amide bond reveals the desired aniline.[3]

  • Procedure:

    • To a stirred suspension of sodium hydride (4.8 g, 60% dispersion in mineral oil, 120 mmol) in 100 mL of anhydrous N,N-dimethylformamide (DMF) under a nitrogen atmosphere, add the N-(2-hydroxyphenyl)acetamide (15.1 g, 100 mmol) portion-wise at 0 °C.

    • Allow the mixture to warm to room temperature and stir for 30 minutes until gas evolution ceases.

    • Add 1-bromotetradecane (30.5 g, 110 mmol) dropwise to the reaction mixture.

    • Heat the mixture to 60 °C and stir for 12-18 hours. Monitor the reaction progress by TLC.

    • After completion, cool the reaction to room temperature and carefully quench by the slow addition of water.

    • Extract the product with ethyl acetate (3 x 100 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude N-(2-(tetradecyloxy)phenyl)acetamide.

    • To the crude product, add 150 mL of 6 M hydrochloric acid and heat the mixture at reflux for 4-6 hours.

    • Cool the reaction mixture and neutralize with a saturated sodium bicarbonate solution.

    • Extract the product with dichloromethane (3 x 100 mL). The combined organic layers are dried over anhydrous sodium sulfate and concentrated.

    • Purify the crude product by column chromatography on silica gel to afford this compound.

Part 2: Derivatization of this compound

The synthesized this compound can be readily derivatized at the amino group or on the aromatic ring to generate a diverse library of compounds.

A. N-Acylation for Amide Synthesis

N-acylation is a fundamental transformation for converting amines to stable amides, which are prevalent in pharmaceuticals.[4] This can be achieved using acyl chlorides, anhydrides, or by coupling with carboxylic acids.

A This compound B N-Acyl-2-tetradecyloxyaniline (Amide) A->B C, D C Acyl Chloride (R-COCl) or Carboxylic Acid + Coupling Agent D Base (e.g., Pyridine, Et3N)

Caption: General scheme for the N-acylation of this compound.

  • Rationale: The use of an acyl chloride in the presence of a non-nucleophilic base like pyridine provides a straightforward and high-yielding method for amide formation. The base neutralizes the HCl byproduct.

  • Procedure:

    • Dissolve this compound (3.05 g, 10 mmol) in 50 mL of anhydrous dichloromethane in a 100 mL round-bottom flask.

    • Add pyridine (1.2 mL, 15 mmol) to the solution.

    • Cool the mixture to 0 °C in an ice bath.

    • Add acetyl chloride (0.85 mL, 12 mmol) dropwise with stirring.

    • Allow the reaction to warm to room temperature and stir for 2 hours.

    • Quench the reaction with 20 mL of water.

    • Separate the organic layer, wash with 1 M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Recrystallize the crude product from ethanol/water to obtain pure N-(2-(tetradecyloxy)phenyl)acetamide.

Parameter Value
Starting MaterialThis compound
ReagentsAcetyl Chloride, Pyridine
SolventDichloromethane
Temperature0 °C to RT
Typical Yield>90%
B. N-Sulfonylation for Sulfonamide Synthesis

The sulfonamide functional group is a key component in a number of antibacterial and diuretic drugs.[5] The reaction of this compound with a sulfonyl chloride in the presence of a base provides the corresponding sulfonamide.

A This compound B N-Sulfonyl-2-tetradecyloxyaniline (Sulfonamide) A->B C, D C Sulfonyl Chloride (R-SO2Cl) D Base (e.g., Pyridine)

Caption: General scheme for the N-sulfonylation of this compound.

  • Rationale: Similar to N-acylation, N-sulfonylation proceeds efficiently with a sulfonyl chloride and a base to scavenge the generated HCl.

  • Procedure:

    • Dissolve this compound (3.05 g, 10 mmol) in 50 mL of pyridine at 0 °C.

    • Add benzenesulfonyl chloride (1.4 mL, 11 mmol) dropwise with stirring.

    • Stir the reaction mixture at room temperature for 12 hours.

    • Pour the reaction mixture into 100 mL of ice-water and acidify with concentrated HCl.

    • Extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure and purify the residue by column chromatography to yield the desired sulfonamide.

Parameter Value
Starting MaterialThis compound
ReagentsBenzenesulfonyl Chloride, Pyridine
SolventPyridine
Temperature0 °C to RT
Typical Yield80-90%

Part 3: Advanced Synthetic Strategies

While the Williamson ether synthesis is a robust method, other advanced techniques can be employed for the synthesis and derivatization of the this compound core, offering alternative retrosynthetic disconnections.

A. Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[2][6][7] This method could be used to synthesize the this compound core by coupling 2-bromo-1-tetradecyloxybenzene with an ammonia surrogate. This approach is particularly useful when the corresponding bromo-alkoxyarene is more accessible than the aminophenol.

B. C-H Functionalization

Direct C-H functionalization is an emerging field in organic synthesis that allows for the introduction of new functional groups onto an aromatic ring without the need for pre-functionalization (e.g., halogenation).[8][9] While challenging on electron-rich aniline systems, specific directing group strategies could enable regioselective functionalization of the aromatic ring of this compound derivatives, providing access to novel analogues.[10]

Conclusion

The synthetic routes outlined in these application notes provide a solid foundation for the preparation and derivatization of this compound. The presented protocols for the core synthesis via Williamson etherification, followed by N-acylation and N-sulfonylation, are reliable and scalable. By understanding the rationale behind each experimental step, researchers can adapt and modify these procedures to synthesize a wide array of derivatives for applications in drug discovery and materials science. The brief overview of advanced methods such as Buchwald-Hartwig amination and C-H functionalization highlights modern synthetic strategies that can further expand the accessible chemical space of these valuable compounds.

References

  • ResearchGate. (n.d.). Preparation of the alkoxy aniline derivatives 2a–l and 3a–l. Reagents.... Retrieved from [Link]

  • Google Patents. (n.d.). US6162832A - 2-Phenoxyaniline derivatives.
  • Google Patents. (n.d.). Etherification reaction of an aminophenol using a phase transfer system.
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  • Organic Reactions. (n.d.). Palladium-Catalyzed Amination of Aryl Halides. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Retrieved from [Link]

  • MIT Open Access Articles. (n.d.). Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides. Retrieved from [Link]

  • eScholarship.org. (n.d.). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Retrieved from [Link]

  • National Institutes of Health. (n.d.). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Retrieved from [Link]

  • MDPI. (n.d.). Remote Sulfonylation of Anilines with Sodium Sulfifinates Using Biomass-Derived Copper Catalyst. Retrieved from [Link]

  • YouTube. (2015, September 21). Christina White - The Functionalization of C—H Bonds. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Recent Advances and Outlook for the Isosteric Replacement of Anilines. Retrieved from [Link]

  • MDPI. (n.d.). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Recent Developments in Direct C–H Functionalization of Quinoxalin-2(1H)-Ones via Multi-Component Tandem Reactions. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Late-Stage C–H Functionalization of Azines. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Aliphatic C—H Oxidations for Late-Stage Functionalization. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) N-Acylation in Combinatorial Chemistry. Retrieved from [Link]

  • National Institutes of Health. (n.d.). An Unexpected Synthesis of 2-Sulfonylquinolines via Deoxygenative C2-Sulfonylation of Quinoline N-Oxides with Sulfonyl Chlorides. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Remedial Technologies for Aniline and Aniline Derivatives Elimination from Wastewater. Retrieved from [Link]

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Application Notes and Protocols for 2-Tetradecyloxyaniline in Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unique Molecular Architecture of 2-Tetradecyloxyaniline

This compound is an amphiphilic organic molecule characterized by a hydrophilic aniline headgroup and a long, hydrophobic tetradecyl tail. This unique structure imparts fascinating self-assembly properties and makes it a versatile building block in materials science. The long alkyl chain drives the formation of ordered structures at interfaces, while the reactive aniline moiety allows for polymerization and derivatization, opening up a wide range of applications. This document provides a detailed guide for researchers, scientists, and drug development professionals on the synthesis and application of this compound in the fabrication of advanced materials.

PART 1: Synthesis of this compound

A reliable synthesis of high-purity this compound is the cornerstone of its application in materials science. The most common and efficient method is a Williamson ether synthesis followed by the reduction of a nitro group.

Protocol 1: Two-Step Synthesis of this compound

Step 1: Synthesis of 2-Nitrophenyl Tetradecyl Ether

  • Materials: 2-Nitrophenol, 1-bromotetradecane, potassium carbonate (K₂CO₃), and acetone.

  • Procedure:

    • In a round-bottom flask, dissolve 2-nitrophenol (1 equivalent) and 1-bromotetradecane (1.1 equivalents) in acetone.

    • Add anhydrous potassium carbonate (1.5 equivalents) to the mixture.

    • Reflux the reaction mixture with stirring for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

    • After completion, filter the reaction mixture to remove potassium carbonate.

    • Evaporate the acetone under reduced pressure.

    • Purify the resulting crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 2-nitrophenyl tetradecyl ether.

Step 2: Reduction to this compound

  • Materials: 2-Nitrophenyl tetradecyl ether, tin(II) chloride dihydrate (SnCl₂·2H₂O), and ethanol.

  • Procedure:

    • Dissolve the 2-nitrophenyl tetradecyl ether (1 equivalent) in ethanol in a round-bottom flask.

    • Add tin(II) chloride dihydrate (3-4 equivalents) to the solution.

    • Reflux the mixture for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture and neutralize it with a saturated sodium bicarbonate (NaHCO₃) solution.

    • Extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), and concentrate it under reduced pressure.

    • The crude product can be further purified by column chromatography or recrystallization to obtain pure this compound.

Characterization Data for this compound

Property Value
Molecular Formula C₂₀H₃₅NO
Molecular Weight 305.51 g/mol
Appearance White to off-white solid
Solubility Soluble in common organic solvents like chloroform, and THF. Insoluble in water.

PART 2: Applications in Thin Film Technology: Langmuir-Blodgett Films

The amphiphilic nature of this compound makes it an excellent candidate for forming highly ordered monomolecular films at the air-water interface, known as Langmuir films. These films can be subsequently transferred onto solid substrates to create Langmuir-Blodgett (LB) films, which have potential applications in sensors, and molecular electronics.[1]

Mechanism of Langmuir Film Formation

When a solution of this compound in a volatile, water-immiscible solvent is spread on a water surface, the solvent evaporates, leaving the molecules at the interface. The hydrophilic aniline headgroups orient towards the water, while the hydrophobic tetradecyl tails point towards the air. By compressing this monolayer with a movable barrier, the molecules can be forced into a highly ordered, two-dimensional solid-like state.

Langmuir_Film_Formation cluster_air Air Phase cluster_interface Air-Water Interface cluster_water Water Subphase p1 p2 p3 mol1 Aniline Tetradecyl Chain mol1:tail->p1 w1 mol1:head->w1 mol2 Aniline Tetradecyl Chain mol2:tail->p2 w2 mol2:head->w2 mol3 Aniline Tetradecyl Chain mol3:tail->p3 w3 mol3:head->w3 caption Self-assembly of this compound at the air-water interface. Polymerization Monomer This compound Oxidant Oxidant ((NH₄)₂S₂O₈ or Electrochemical Potential) Monomer->Oxidant Oxidation Polymer Poly(this compound) Oxidant->Polymer Polymerization caption Schematic of the oxidative polymerization of this compound.

Caption: Schematic of the oxidative polymerization of this compound.

PART 4: Corrosion Inhibition

Aniline and its derivatives are known to be effective corrosion inhibitors for various metals, particularly steel in acidic media. [2]The lone pair of electrons on the nitrogen atom and the π-electrons of the aromatic ring facilitate the adsorption of the molecule onto the metal surface, forming a protective barrier that inhibits corrosion. The long alkyl chain in this compound can further enhance this protective effect by creating a dense hydrophobic layer.

Mechanism of Corrosion Inhibition

The inhibition mechanism involves the adsorption of this compound onto the metal surface. This can occur through:

  • Physisorption: Electrostatic interaction between the charged metal surface and the protonated amine.

  • Chemisorption: Coordinate bonding between the lone pair of electrons of the nitrogen atom and the vacant d-orbitals of the metal.

The hydrophobic tetradecyl chains then orient away from the surface, creating a barrier that repels water and corrosive species.

Protocol 5: Evaluation of Corrosion Inhibition Efficiency (Weight Loss Method)
  • Materials: Metal coupons (e.g., mild steel), corrosive medium (e.g., 1 M HCl), various concentrations of this compound, acetone, and an analytical balance.

  • Procedure:

    • Clean and weigh the metal coupons accurately.

    • Prepare the corrosive solution with and without different concentrations of this compound.

    • Immerse the coupons in the respective solutions for a specified period (e.g., 24 hours) at a constant temperature.

    • After the immersion period, remove the coupons, clean them with a brush, rinse with distilled water and acetone, dry, and reweigh.

    • Calculate the corrosion rate and the inhibition efficiency (IE%) using the following formulas:

      Corrosion Rate (CR) = (Weight Loss) / (Surface Area × Time) IE% = [(CR_blank - CR_inhibitor) / CR_blank] × 100

Inhibition Efficiency of 2-Alkoxyanilines on Mild Steel in 1 M HCl

Inhibitor (Example) Concentration (M) Inhibition Efficiency (%)
2-Methoxyaniline0.01~85
2-Ethoxyaniline0.01~90
This compound (Expected) 0.01 >95 (Hypothesized due to long alkyl chain)

Note: The data for this compound is an educated estimation based on the trend of increasing efficiency with longer alkyl chains observed for other alkoxyanilines.

PART 5: Liquid Crystal Applications via Schiff Base Derivatives

Schiff bases derived from aniline derivatives can exhibit liquid crystalline properties. [3]The reaction of this compound with various aldehydes can lead to the formation of thermotropic liquid crystals, where the phase transitions are driven by temperature. The long tetradecyl chain can promote the formation of smectic phases.

Protocol 6: Synthesis of a Schiff Base from this compound
  • Materials: this compound, a suitable aldehyde (e.g., 4-methoxybenzaldehyde), ethanol, and a catalytic amount of acetic acid.

  • Procedure:

    • Dissolve this compound (1 equivalent) and the aldehyde (1 equivalent) in ethanol in a round-bottom flask.

    • Add a few drops of glacial acetic acid as a catalyst.

    • Reflux the mixture for 4-6 hours.

    • Upon cooling, the Schiff base product may precipitate.

    • Filter the precipitate and recrystallize it from a suitable solvent (e.g., ethanol) to obtain the pure product.

    • The liquid crystalline properties of the synthesized Schiff base can be investigated using differential scanning calorimetry (DSC) and polarized optical microscopy (POM).

References

  • Synthesis and Liquid Crystalline Studies of 2,4-bis(4'-n-nonyloxybenzoyloxy)benzylidene-4''-n-alkoxyaniline. Available at: [Link]

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Synthesis of 2-Tetradecyloxyaniline: A Detailed Guide for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive application note provides a detailed, step-by-step protocol for the synthesis of 2-Tetradecyloxyaniline, a valuable intermediate in the development of novel therapeutic agents and functional materials. The synthesis is achieved through a robust and widely applicable Williamson ether synthesis, reacting 2-aminophenol with 1-bromotetradecane. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth explanations of the reaction mechanism, experimental setup, purification techniques, and characterization methods. By elucidating the causality behind each procedural step, this document aims to empower researchers to confidently and efficiently synthesize this and related alkoxy-substituted anilines.

Introduction

2-Alkoxy-substituted anilines are a critical class of organic compounds that serve as versatile building blocks in medicinal chemistry and materials science. The introduction of a long alkyl chain, such as the tetradecyl group, onto the aniline scaffold can significantly modulate the lipophilicity, membrane permeability, and ultimately, the biological activity of derivative compounds. This compound, in particular, holds potential for the development of novel anti-inflammatory agents, kinase inhibitors, and other targeted therapeutics.[1] The strategic placement of the alkoxy group ortho to the amine functionality provides a unique steric and electronic environment that can be exploited for fine-tuning molecular interactions with biological targets.

This guide details the synthesis of this compound via the Williamson ether synthesis, a classic and reliable method for forming ethers.[2][3] The reaction proceeds through an SN2 mechanism where the phenoxide ion of 2-aminophenol acts as a nucleophile, attacking the primary alkyl halide, 1-bromotetradecane, to form the desired ether linkage.[4][5] This document provides a thorough protocol, from reagent preparation to final product characterization, ensuring a high degree of reproducibility and yield.

Reaction Mechanism and Strategy

The synthesis of this compound is accomplished through a Williamson ether synthesis. This reaction involves two key steps:

  • Deprotonation: 2-Aminophenol is treated with a suitable base to deprotonate the phenolic hydroxyl group, forming a more nucleophilic phenoxide ion. The choice of base is critical to ensure selective deprotonation of the phenol over the less acidic aniline proton.

  • Nucleophilic Substitution (SN2): The resulting phenoxide ion undergoes a nucleophilic attack on the electrophilic carbon of 1-bromotetradecane, displacing the bromide leaving group and forming the C-O ether bond.[6]

The overall reaction is illustrated below:

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_reagents Reagents cluster_product Product 2-Aminophenol 2-Aminophenol Reaction_Step1 Deprotonation (Phenoxide formation) 2-Aminophenol->Reaction_Step1 + Base 1-Bromotetradecane 1-Bromotetradecane Reaction_Step2 SN2 Attack 1-Bromotetradecane->Reaction_Step2 + Base Base (e.g., K2CO3) Solvent Solvent (e.g., DMF) This compound This compound Reaction_Step1->Reaction_Step2 Reaction_Step2->this compound

Caption: Williamson Ether Synthesis of this compound.

The selection of a primary alkyl halide (1-bromotetradecane) is crucial as the SN2 reaction is sensitive to steric hindrance.[3] Tertiary or bulky secondary alkyl halides would favor an E2 elimination side reaction.[5] A polar aprotic solvent like N,N-dimethylformamide (DMF) is chosen to solvate the cation of the base, leaving the phenoxide anion more exposed and nucleophilic, thus accelerating the reaction rate.[5]

Experimental Protocol

This protocol outlines the step-by-step procedure for the synthesis of this compound.

Materials and Reagents
Reagent/MaterialGradeSupplierCAS No.
2-Aminophenol≥98%Sigma-Aldrich95-55-6
1-Bromotetradecane97%Sigma-Aldrich112-71-0
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%Sigma-Aldrich584-08-7
N,N-Dimethylformamide (DMF)Anhydrous, 99.8%Sigma-Aldrich68-12-2
Ethyl AcetateACS GradeFisher Scientific141-78-6
HexaneACS GradeFisher Scientific110-54-3
Saturated Sodium Bicarbonate Solution
Brine (Saturated NaCl solution)
Anhydrous Sodium Sulfate (Na₂SO₄)
Round-bottom flask (250 mL)
Reflux condenser
Magnetic stirrer and stir bar
Heating mantle
Separatory funnel (500 mL)
Rotary evaporator
Glass column for chromatography
Silica gel (60 Å, 230-400 mesh)
Thin-layer chromatography (TLC) plates
Step-by-Step Synthesis Procedure

Synthesis_Workflow A 1. Reagent Setup - Add 2-aminophenol, K2CO3, and DMF to flask. B 2. Addition of Alkyl Halide - Add 1-bromotetradecane dropwise. A->B C 3. Reaction - Heat the mixture at 80-90 °C for 12-16 hours. B->C D 4. Work-up - Cool, pour into water, and extract with ethyl acetate. C->D E 5. Washing - Wash organic layer with NaHCO3 and brine. D->E F 6. Drying and Concentration - Dry over Na2SO4 and concentrate in vacuo. E->F G 7. Purification - Purify by column chromatography. F->G H 8. Characterization - Analyze by NMR and MS. G->H

Caption: Experimental workflow for the synthesis of this compound.

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-aminophenol (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous N,N-dimethylformamide (DMF) (5-10 mL per gram of 2-aminophenol).

    • Rationale: Potassium carbonate is a mild base sufficient to deprotonate the phenolic hydroxyl group without significantly affecting the aniline.[5] Anhydrous conditions are crucial to prevent side reactions with water.

  • Addition of Alkylating Agent: Begin stirring the mixture and add 1-bromotetradecane (1.1 eq) dropwise to the flask at room temperature.

    • Rationale: A slight excess of the alkylating agent ensures the complete consumption of the limiting 2-aminophenol.

  • Reaction: Heat the reaction mixture to 80-90 °C using a heating mantle and allow it to react for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a mixture of hexane and ethyl acetate as the eluent.

    • Rationale: Heating accelerates the rate of the SN2 reaction.[4] TLC allows for the visualization of the consumption of starting materials and the formation of the product.

  • Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker containing cold water (approximately 10 times the volume of DMF used). Transfer the aqueous mixture to a 500 mL separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

    • Rationale: Pouring the reaction mixture into water precipitates the organic product and dissolves the inorganic salts. Ethyl acetate is an effective solvent for extracting the desired product from the aqueous phase.

  • Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

    • Rationale: Washing with sodium bicarbonate removes any remaining acidic impurities, and the brine wash helps to remove residual water from the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

    • Rationale: Anhydrous sodium sulfate is a drying agent that removes trace amounts of water from the organic solvent.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent. Collect the fractions containing the desired product and concentrate them to yield pure this compound.

    • Rationale: Column chromatography separates the desired product from unreacted starting materials and any side products based on their polarity.

Safety Precautions
  • 2-Aminophenol: Harmful if swallowed or inhaled. Suspected of causing genetic defects.

  • 1-Bromotetradecane: May cause respiratory irritation.[7]

  • N,N-Dimethylformamide (DMF): A skin and eye irritant.

  • General Precautions: All manipulations should be performed in a well-ventilated fume hood.[8] Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[7]

Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation.[9][10]

  • ¹H NMR: The proton NMR spectrum should show characteristic peaks for the aromatic protons, the protons of the aniline NH₂, and the aliphatic protons of the tetradecyl chain. The triplet corresponding to the -OCH₂- protons is a key indicator of successful ether formation.

  • ¹³C NMR: The carbon NMR spectrum will confirm the presence of all 20 carbon atoms in the molecule, with distinct signals for the aromatic carbons and the aliphatic carbons of the long alkyl chain.

Mass Spectrometry (MS)

Mass spectrometry will be used to determine the molecular weight of the product. The mass spectrum should show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight of this compound (305.51 g/mol ).[11]

Applications in Drug Discovery and Development

2-Alkoxyanilines are important scaffolds in the design of various therapeutic agents.[12] The long lipophilic chain of this compound can enhance the compound's ability to cross cell membranes, potentially improving its bioavailability and efficacy. This moiety can be incorporated into various drug candidates, including:

  • Quinoxaline Derivatives: Quinoxalines are a class of heterocyclic compounds with a wide range of biological activities, including anticancer, antibacterial, and antiviral properties.[13][14][15] this compound can serve as a precursor for the synthesis of novel quinoxaline derivatives.

  • Anti-inflammatory Agents: The structural features of this compound make it a potential candidate for the development of new anti-inflammatory drugs.[1]

  • Kinase Inhibitors: Many kinase inhibitors incorporate substituted aniline moieties to interact with the ATP-binding site of the enzyme.

Conclusion

This application note provides a comprehensive and practical guide for the synthesis of this compound via the Williamson ether synthesis. By following the detailed protocol and understanding the rationale behind each step, researchers can reliably produce this valuable intermediate for further applications in drug discovery and materials science. The emphasis on safety, purification, and characterization ensures the generation of high-quality material for subsequent research endeavors.

References

  • Chemistry Steps. Williamson Ether Synthesis. Available from: [Link]

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  • Google Patents. Process for the preparation of 2-trifluoromethoxy-aniline.
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Application Note & Protocols: 2-Tetradecyloxyaniline as a Lipophilic Building Block for the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive overview of 2-tetradecyloxyaniline, a versatile bifunctional molecule, and its strategic application in the synthesis of novel bioactive compounds. By leveraging the nucleophilic character of its aniline moiety and the significant lipophilicity imparted by its C14 ether chain, researchers can systematically modulate the pharmacokinetic profiles of target molecules. We present detailed protocols for key synthetic transformations, including amide bond formation and heterocycle synthesis, explaining the rationale behind experimental choices. This document is intended for researchers, scientists, and drug development professionals seeking to incorporate this valuable building block into their synthetic programs to enhance molecular properties such as membrane permeability and metabolic stability.

Introduction: The Strategic Value of this compound in Medicinal Chemistry

This compound is an aromatic amine characterized by a long C14 alkyl ether chain at the ortho position. This unique structure provides two key features for exploitation in drug design:

  • A Nucleophilic Handle: The primary amine group (-NH₂) is a versatile nucleophile, readily participating in a wide array of classical organic reactions, including acylation, alkylation, sulfonylation, and cyclization reactions to form nitrogen-containing heterocycles.[1]

  • A Lipophilic Anchor: The tetradecyloxy group (-(CH₂)₁₃CH₃) is a substantial nonpolar chain that significantly increases the lipophilicity (LogP) of any molecule it is incorporated into.[2] This property is critical for modulating a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) profile, particularly its ability to cross cell membranes and its metabolic stability.

The strategic incorporation of this building block allows for the synthesis of molecules with enhanced potential for oral bioavailability and targeted delivery to lipophilic environments.

Physicochemical Properties
PropertyValueSource
Molecular Formula C₂₀H₃₅NO[3]
Molecular Weight 305.50 g/mol [3]
Boiling Point 420.5 °C at 760 mmHg[2]
Density 0.924 g/cm³[2]
LogP 6.93[2]
Storage Temp. 2-8°C[2]

Safety & Handling: A Self-Validating System

Trustworthiness in experimental science begins with safety. The following protocols are derived from authoritative Safety Data Sheets (SDS) and must be strictly adhered to.[4]

Hazard Identification & Personal Protective Equipment (PPE)

This compound is classified as a hazardous substance.[5] All handling must occur inside a certified chemical fume hood.

Hazard ClassStatementRequired PPE
Acute Toxicity, Oral H300: Fatal if swallowed.[4]Chemical-resistant gloves (Nitrile), Safety goggles, Lab coat.
Acute Toxicity, Dermal H310: Fatal in contact with skin.[4]Double-gloving is recommended. Impervious protective clothing.[4]
Skin Irritation H315: Causes skin irritation.[4]Avoid all skin contact.
Eye Irritation H319: Causes serious eye irritation.[4]Face shield in addition to goggles if splashing is possible.
Emergency & Disposal Protocol
  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[4]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Immediately call a poison control center or doctor.

  • Spills: Evacuate the area. Wear full PPE. Cover the spill with an inert absorbent material (e.g., vermiculite, sand). Sweep up and place into a sealed container for hazardous waste disposal.[6]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[5]

Core Application: Synthesis of Lipophilic Amide Scaffolds

The formation of an amide bond is one of the most fundamental transformations in medicinal chemistry. Coupling this compound with a carboxylic acid introduces the lipophilic tail while creating a stable amide linkage, a common feature in many drug molecules.

Scientific Rationale

The reaction proceeds via the activation of a carboxylic acid, typically with a coupling agent like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of an activator such as HOBt (Hydroxybenzotriazole). The aniline nitrogen of this compound then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate, which subsequently collapses to yield the stable amide product. The long ether chain is chemically inert to these conditions, ensuring its preservation in the final structure.

The workflow for this common synthetic step is outlined below.

G start_end start_end process process reagent reagent product product start Start: Weigh Reagents dissolve_acid Dissolve Carboxylic Acid and Coupling Agents (EDC, HOBt) in DCM start->dissolve_acid stir1 Stir at 0°C for 30 min dissolve_acid->stir1 add_aniline Add this compound Solution in DCM stir1->add_aniline reaction Allow to warm to RT Stir for 12-18h add_aniline->reaction workup Aqueous Workup: 1. Wash with 1M HCl 2. Wash with NaHCO₃ (sat.) 3. Wash with Brine reaction->workup dry Dry over Na₂SO₄, Filter, Concentrate workup->dry purify Purify via Column Chromatography dry->purify end End: Characterize Final Product purify->end

Caption: Standard workflow for EDC/HOBt mediated amide coupling.

Protocol: Synthesis of N-(2-(tetradecyloxy)phenyl)acetamide

This protocol details the synthesis of a model amide from acetic acid to demonstrate the procedure.

Materials:

  • This compound (1.0 eq)

  • Acetic Acid (1.05 eq)

  • EDC (1.2 eq)

  • HOBt (1.2 eq)

  • Dichloromethane (DCM), anhydrous

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • 1M HCl, Saturated NaHCO₃, Brine

  • Anhydrous Na₂SO₄

Procedure:

  • In a round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve acetic acid (1.05 eq), EDC (1.2 eq), and HOBt (1.2 eq) in anhydrous DCM.

  • Cool the mixture to 0°C using an ice bath and stir for 15 minutes.

  • Add DIPEA (2.5 eq) to the reaction mixture, followed by a solution of this compound (1.0 eq) in DCM, added dropwise.

  • Allow the reaction to slowly warm to room temperature and stir for 16 hours. Monitor reaction progress via Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and transfer to a separatory funnel.

  • Wash the organic layer sequentially with 1M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (using a hexane/ethyl acetate gradient) to yield the pure amide.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and HRMS to confirm its identity and purity.

Advanced Application: Synthesis of Bioactive Benzimidazole Scaffolds

Benzimidazoles are privileged heterocyclic scaffolds found in numerous FDA-approved drugs. The synthesis of a 2-substituted benzimidazole using this compound demonstrates the creation of more complex, drug-like molecules.

Scientific Rationale & Mechanism

This synthesis is based on the Phillips condensation reaction. It begins with the formation of a diamine precursor via the reduction of a nitroaniline. However, a more direct modern approach involves the direct condensation of an o-phenylenediamine with an aldehyde. For our purpose, we will first need to introduce a second amino group ortho to the existing one on a related precursor. A plausible retrosynthetic approach is shown below.

G target target intermediate intermediate start_material start_material reagent reagent Target Target Molecule: Lipophilic Benzimidazole Int1 Precursor: Ortho-phenylenediamine Target->Int1 Condensation (R-CHO) Int2 Precursor: Ortho-nitroaniline Int1->Int2 Reduction (H₂, Pd/C) Start Starting Material: 2-Tetradecyloxy-nitrobenzene Int2->Start SNAr Reaction (2-Nitrophenol + C₁₄H₂₉Br)

Caption: Retrosynthetic analysis for a lipophilic benzimidazole.

Protocol: Two-Step Synthesis of a 2-Alkyl-1H-benzo[d]imidazole

This protocol outlines the synthesis of the key diamine intermediate followed by the cyclization to form the benzimidazole ring.

Step 1: Synthesis of 3-(Tetradecyloxy)-1,2-benzenediamine

  • Starting Material: 2-Nitro-6-(tetradecyloxy)aniline (commercially available or synthesized via SNAr from 2,6-dinitrophenol).

  • Procedure: a. Dissolve the nitroaniline precursor (1.0 eq) in ethanol or methanol in a flask suitable for hydrogenation. b. Carefully add Palladium on Carbon (10% Pd/C, ~5-10 mol% Pd). c. Secure the flask to a hydrogenation apparatus, purge with hydrogen gas, and then maintain a hydrogen atmosphere (balloon or Parr shaker). d. Stir vigorously at room temperature for 6-12 hours, monitoring by TLC until the starting material is consumed. e. Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with additional solvent. f. Concentrate the filtrate under reduced pressure. The resulting diamine is often used directly in the next step without further purification, as it can be susceptible to air oxidation.

Step 2: Condensation and Cyclization

  • Materials:

    • 3-(Tetradecyloxy)-1,2-benzenediamine from Step 1 (1.0 eq)

    • A chosen aldehyde (e.g., 4-chlorobenzaldehyde) (1.0 eq)

    • Sodium metabisulfite (Na₂S₂O₅) (1.1 eq)

    • N,N-Dimethylformamide (DMF)

  • Procedure: a. In a round-bottom flask, dissolve the diamine intermediate in DMF. b. Add the aldehyde, followed by sodium metabisulfite. c. Heat the reaction mixture to 100-120°C and stir for 4-8 hours. d. Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature. e. Pour the reaction mixture into a beaker of ice water, which should induce precipitation of the crude product. f. Collect the solid by vacuum filtration, wash with cold water, and dry. g. Recrystallize or purify by column chromatography to obtain the final benzimidazole product.

Conclusion

This compound is a highly effective and strategic building block for introducing significant lipophilicity into bioactive molecules. Its readily functionalizable amine group allows for straightforward incorporation into diverse molecular scaffolds through robust and well-understood chemical transformations like amide coupling and heterocycle formation. By following the detailed and safety-conscious protocols provided, researchers can confidently utilize this reagent to synthesize novel compounds with potentially enhanced pharmacokinetic properties, accelerating the journey of drug discovery and development.

References

  • This compound - LookChem. LookChem.[Link][2]

  • MATERIAL SAFETY DATA SHEET. Confidential Source.[Link][7]

  • Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Beilstein Journal of Organic Chemistry.[Link][8][9]

  • Synthesis of Biologically Active Molecules through Multicomponent Reactions. Molecules.[Link][10]

  • Selected Pentacyclic Triterpenoids and Their Derivatives as Biologically Active Compounds. Molecules.[Link]

  • Reactions and Mechanisms - Master Organic Chemistry. Master Organic Chemistry.[Link][11]

  • Bioactive molecules that can be obtained from anilines presented in this work. ResearchGate.[Link][1]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for the Williamson Ether Synthesis of 2-Tetradecyloxyaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Williamson ether synthesis of 2-Tetradecyloxyaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the knowledge to overcome common challenges and optimize your synthetic outcomes.

I. Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific issues that may arise during the synthesis of this compound via the Williamson ether synthesis. Each problem is analyzed from a mechanistic standpoint, with actionable solutions provided.

Issue 1: Low or No Product Yield

A common frustration in any synthesis is a lower-than-expected yield of the desired product. In the Williamson ether synthesis of this compound, this can stem from several factors.

Potential Causes & Solutions:

  • Incomplete Deprotonation of 2-Aminophenol: The Williamson ether synthesis requires the formation of a nucleophilic alkoxide (or in this case, a phenoxide).[1][2] If the base used is not strong enough to fully deprotonate the hydroxyl group of 2-aminophenol, the concentration of the active nucleophile will be low, leading to a poor yield.[1][3]

    • Solution: For phenols, which are more acidic than aliphatic alcohols, weaker bases like potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) are often sufficient.[1][4] However, if you suspect incomplete deprotonation, consider using a stronger base like sodium hydride (NaH).[1][4][5] It's crucial to use anhydrous solvents when working with highly reactive bases like NaH to prevent their consumption by water.[6]

  • Sub-optimal Reaction Temperature: The rate of the S(_N)2 reaction is temperature-dependent.

    • Solution: A typical temperature range for Williamson ether synthesis is between 50-100 °C.[1][6][7][8] If the reaction is sluggish, a modest increase in temperature can enhance the reaction rate. However, excessively high temperatures can favor the competing E2 elimination side reaction.[4][6]

  • Insufficient Reaction Time: The reaction may simply not have had enough time to proceed to completion.

    • Solution: Reaction times can vary from 1 to 8 hours.[1][6][7][9] It is highly recommended to monitor the reaction's progress using Thin Layer Chromatography (TLC).[6][9][10] By spotting the reaction mixture alongside the starting materials, you can visually track the consumption of reactants and the formation of the product, allowing you to determine the optimal reaction time.[10][11]

  • Moisture in the Reaction: Alkoxides are strong bases and can be neutralized by water, rendering them non-nucleophilic.[2]

    • Solution: Ensure all glassware is thoroughly dried before use, and employ anhydrous solvents.[6] This is particularly critical when using water-sensitive bases like sodium hydride.

Issue 2: Presence of an Alkene Byproduct

The formation of an alkene byproduct is a tell-tale sign of a competing E2 elimination reaction.[3][4]

Potential Causes & Solutions:

  • Steric Hindrance: The Williamson ether synthesis is an S(_N)2 reaction, which is sensitive to steric hindrance around the electrophilic carbon of the alkyl halide.[4][5]

    • Solution: For the synthesis of this compound, the less sterically hindered approach is the reaction between the 2-aminophenoxide and 1-bromotetradecane (a primary alkyl halide).[4][5] Using a secondary or tertiary alkyl halide would significantly favor elimination.[4][5]

  • High Reaction Temperature: Elimination reactions often have a higher activation energy than substitution reactions and are therefore favored at elevated temperatures.[4]

    • Solution: Lowering the reaction temperature can help to favor the desired S(_N)2 pathway.[3][4]

Issue 3: Formation of C-Alkylated Byproducts

Phenoxide ions are ambident nucleophiles, meaning they can be alkylated at either the oxygen atom (O-alkylation) to form the desired ether or at the aromatic ring (C-alkylation).[4][7]

Potential Causes & Solutions:

  • Solvent Choice: The solvent plays a crucial role in directing the regioselectivity of the alkylation.

    • Solution: To favor O-alkylation, use polar aprotic solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile.[4][7] These solvents solvate the cation of the phenoxide, leaving a more "naked" and highly reactive oxygen anion that preferentially attacks the alkyl halide.[4] Protic solvents, on the other hand, can hydrogen bond with the phenoxide oxygen, reducing its nucleophilicity and promoting C-alkylation.[4]

II. Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the practical aspects of synthesizing this compound.

Q1: What is the best choice of base for this reaction?

For deprotonating 2-aminophenol, a moderately strong base is typically sufficient due to the increased acidity of the phenolic proton. Potassium carbonate (K₂CO₃) is a good starting point as it is inexpensive and easy to handle.[12] If incomplete reaction is observed, stronger bases like sodium hydroxide (NaOH) or, for a more forceful approach, sodium hydride (NaH) can be used.[1][4]

Q2: Which solvent should I use?

Polar aprotic solvents are generally the best choice for Williamson ether synthesis.[4][7] N,N-dimethylformamide (DMF) and acetonitrile are commonly used and effectively promote the S(_N)2 reaction.[4][7][8][13] Protic solvents should be avoided as they can reduce the nucleophilicity of the phenoxide.[4][7]

Q3: How can I monitor the progress of the reaction?

Thin Layer Chromatography (TLC) is an excellent and straightforward method for monitoring the reaction.[10][11] You can prepare a TLC plate by spotting the 2-aminophenol starting material, the 1-bromotetradecane, and a sample of the reaction mixture.[10][14] As the reaction progresses, you should observe the disappearance of the starting material spots and the appearance of a new spot corresponding to the this compound product.[10]

Q4: What are the safety considerations for this synthesis?

  • 1-Bromotetradecane: May cause respiratory irritation.[15] Handle in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[15]

  • 2-Aminophenol: Harmful if swallowed or inhaled, and suspected of causing genetic defects.[16] It is crucial to handle this compound in a fume hood and wear appropriate PPE.

  • Bases: Strong bases like NaOH and NaH are corrosive and can cause severe burns. Handle with care and wear appropriate protective gear. Sodium hydride is also flammable and reacts violently with water.

  • Solvents: Organic solvents like DMF and acetonitrile are flammable and have associated health risks.[17] Always work in a well-ventilated fume hood and avoid sources of ignition.[17]

III. Experimental Protocol and Data

Optimized Reaction Conditions
ParameterRecommended ConditionRationale
Nucleophile 2-AminophenolThe phenolic hydroxyl group is deprotonated to form the nucleophile.
Electrophile 1-BromotetradecaneA primary alkyl halide to minimize the competing E2 elimination reaction.[4][5]
Base Potassium Carbonate (K₂CO₃)A suitable base for deprotonating the phenol.[12]
Solvent N,N-Dimethylformamide (DMF)A polar aprotic solvent to favor O-alkylation and accelerate the S(_N)2 reaction.[4][7]
Temperature 80-100 °CBalances reaction rate with minimizing side reactions.[1][6][7][8]
Reaction Time 4-8 hoursShould be optimized by monitoring with TLC.[1][6][7][9]
Catalyst Tetrabutylammonium bromide (optional)A phase-transfer catalyst can be beneficial, especially if dealing with solubility issues.[7][9][18]
Step-by-Step Synthesis Protocol
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 2-aminophenol and potassium carbonate in anhydrous DMF.

  • Addition of Alkyl Halide: While stirring, add 1-bromotetradecane to the mixture.

  • Reaction: Heat the reaction mixture to 80-100 °C and maintain this temperature for 4-8 hours. Monitor the reaction progress by TLC.

  • Workup: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The crude product can be further purified by column chromatography on silica gel.[14]

IV. Visualizing the Workflow

The following diagram illustrates the key stages of the Williamson ether synthesis for preparing this compound.

Williamson_Ether_Synthesis Start Starting Materials: 2-Aminophenol 1-Bromotetradecane Base (e.g., K₂CO₃) Solvent (e.g., DMF) Reaction Williamson Ether Synthesis (Sₙ2 Reaction) 80-100 °C, 4-8h Start->Reaction Mixing & Heating Workup Aqueous Workup & Extraction Reaction->Workup Reaction Completion Purification Column Chromatography Workup->Purification Crude Product Product This compound Purification->Product Purified Product

Sources

Troubleshooting common problems in 2-Tetradecyloxyaniline synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Tetradecyloxyaniline. The content is structured to address common challenges encountered during this multi-step synthesis, offering scientifically grounded explanations and practical, field-proven solutions.

Introduction to this compound Synthesis

The synthesis of this compound, a valuable intermediate in various research and development applications, is most commonly achieved through a Williamson ether synthesis. This process involves the O-alkylation of 2-aminophenol with a C14 alkyl halide, typically 1-bromotetradecane. The primary challenge in this synthesis is the chemoselective alkylation of the hydroxyl group in the presence of a similarly nucleophilic amino group. Direct alkylation often leads to a mixture of O-alkylated, N-alkylated, and N,O-dialkylated products, complicating purification and reducing the yield of the desired product.[1]

To circumvent this, a robust three-step strategy is employed:

  • Protection of the Amino Group: The amino group of 2-aminophenol is temporarily protected to prevent its reaction during the alkylation step. A common and efficient method is the formation of a Schiff base (imine) by reacting 2-aminophenol with benzaldehyde.[2]

  • Williamson Ether Synthesis: The hydroxyl group of the N-protected 2-aminophenol is then O-alkylated with 1-bromotetradecane in the presence of a suitable base.

  • Deprotection of the Amino Group: The protecting group is removed, typically by acid-catalyzed hydrolysis, to yield the final product, this compound.[2]

This guide will address potential issues at each of these critical stages.

Troubleshooting and FAQs

Part 1: Protection of the Amino Group (Schiff Base Formation)

Question 1: The formation of the N-benzylidene-2-aminophenol (Schiff base) is slow or incomplete. What could be the issue?

Answer:

  • Purity of Reactants: Ensure that both 2-aminophenol and benzaldehyde are of high purity. Impurities in benzaldehyde, such as benzoic acid (formed by air oxidation), can hinder the reaction. It is advisable to use freshly distilled benzaldehyde.

  • Reaction Conditions: While the reaction can proceed without a catalyst, gentle heating or the use of a mild acid catalyst can sometimes accelerate the formation of the imine. However, in many cases, simply stirring the reactants in a suitable solvent like methanol at room temperature is sufficient.[2]

  • Water Removal: The formation of a Schiff base is a condensation reaction that produces water. While not always necessary for this specific reaction due to the high yield, in some cases, the removal of water using a Dean-Stark apparatus or the addition of a dehydrating agent can drive the equilibrium towards the product.

Question 2: I observe multiple spots on my TLC plate after the protection step. What are they?

Answer:

This is unlikely if pure starting materials are used, as the reaction between 2-aminophenol and benzaldehyde is typically very clean. However, if impurities are present, you might observe:

  • Unreacted 2-aminophenol or benzaldehyde: These will appear as separate spots on the TLC.

  • Side products from impure benzaldehyde: If the benzaldehyde has oxidized to benzoic acid, you might have some unreacted 2-aminophenol.

Part 2: Williamson Ether Synthesis (O-Alkylation)

Question 3: My O-alkylation reaction is giving a low yield of the desired N-benzylidene-2-tetradecyloxyaniline. What are the common causes?

Answer:

Low yields in this step can be attributed to several factors:

  • Incomplete Deprotonation of the Phenol: The hydroxyl group must be deprotonated by a base to form the more nucleophilic phenoxide ion.

    • Base Strength: Ensure the base is strong enough to deprotonate the phenol. Potassium carbonate (K₂CO₃) is commonly used and is generally effective.[2] For less reactive systems, a stronger base like sodium hydride (NaH) could be considered, although this increases the risk of side reactions.

    • Stoichiometry of the Base: Use at least a stoichiometric amount, and often a slight excess (1.5-2 equivalents), of the base to ensure complete deprotonation.

  • Purity of 1-Bromotetradecane: The alkylating agent should be pure. Impurities can lead to side reactions.

  • Reaction Temperature and Time: The reaction may require heating (refluxing) for an extended period to go to completion. A typical duration is 20 hours.[2] Monitor the reaction progress by TLC to determine the optimal reaction time.

  • Choice of Solvent: A polar aprotic solvent like acetone or N,N-dimethylformamide (DMF) is generally preferred for Williamson ether synthesis as it effectively solvates the cation of the base, leaving a more reactive "naked" alkoxide.[3]

Question 4: I am observing side products in my O-alkylation reaction. What are they and how can I minimize them?

Answer:

The primary side products in this step are:

  • N-Alkylation: Although the amino group is protected, some N-alkylation can still occur if the imine is not perfectly stable under the reaction conditions or if the deprotection of the imine happens prematurely followed by N-alkylation. Using a slight excess of the alkylating agent can sometimes lead to this. To minimize this, use a stoichiometric amount of 1-bromotetradecane.

  • Elimination (E2) Reaction: With a long-chain primary alkyl halide like 1-bromotetradecane, elimination to form tetradecene is less likely but can occur, especially at high temperatures with a strong, sterically hindered base. Using a milder base like K₂CO₃ and maintaining a controlled temperature can help minimize this.[4]

Diagram of O-alkylation vs. N-alkylation

cluster_reactants Reactants cluster_products Potential Products 2_Aminophenol 2-Aminophenol O_Alkylated This compound (Desired) 2_Aminophenol->O_Alkylated O-Alkylation (Favored with Protection) N_Alkylated N-Tetradecyl-2-aminophenol (Side Product) 2_Aminophenol->N_Alkylated N-Alkylation (Competing Reaction) Alkyl_Halide 1-Bromotetradecane Di_Alkylated N,N-Dialkylated Product (Side Product) N_Alkylated->Di_Alkylated Further N-Alkylation Start 2-Aminophenol Protection Protection (Benzaldehyde, MeOH) Start->Protection Intermediate_1 N-benzylideneaminophenol Protection->Intermediate_1 Alkylation O-Alkylation (1-Bromotetradecane, K2CO3, Acetone) Intermediate_1->Alkylation Intermediate_2 N-benzylidene-2-tetradecyloxyaniline Alkylation->Intermediate_2 Deprotection Deprotection (1N HCl) Intermediate_2->Deprotection Purification Work-up & Purification (Extraction, Chromatography, Recrystallization) Deprotection->Purification Final_Product This compound Purification->Final_Product

Sources

Technical Support Center: Purification of 2-Tetradecyloxyaniline by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical resource for researchers, scientists, and drug development professionals on the purification of 2-tetradecyloxyaniline via column chromatography. Here, we synthesize foundational chromatographic principles with practical, field-tested methodologies to address common challenges and ensure the successful isolation of this compound.

Introduction to the Purification Challenge

This compound, a molecule featuring a long lipophilic alkyl chain attached to a polar aniline head, presents a unique set of purification challenges. Its amphiphilic nature, coupled with the basicity of the aniline moiety, can lead to problematic interactions with standard silica gel stationary phases, resulting in poor separation, low recovery, and product degradation. This guide is structured to navigate these complexities, offering robust protocols and troubleshooting advice.

The primary synthetic route to this compound is the Williamson ether synthesis, reacting 2-aminophenol with a 14-carbon alkyl halide (e.g., 1-bromotetradecane). Understanding the potential impurities from this synthesis is the first step in developing a successful purification strategy.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues you may encounter during the purification of this compound.

Q1: My crude this compound is a dark oil with multiple spots on the TLC. What are the likely impurities?

A: The dark coloration and multiple spots suggest a mixture of starting materials, byproducts, and potentially degradation products. The most common impurities originating from a Williamson ether synthesis include:

  • 2-Aminophenol: Unreacted starting material, which is significantly more polar than the desired product.

  • 1-Halotetradecane (e.g., 1-Bromotetradecane): Unreacted alkylating agent, which is non-polar.

  • Tetradecene: A non-polar byproduct formed via an E2 elimination side reaction, which is common when using hindered alkyl halides or strong bases.[1][2]

  • N,O-dialkylated and N-alkylated byproducts: Over-alkylation can occur, leading to less polar byproducts.

  • Oxidation/Polymerization Products: Anilines are susceptible to air oxidation, which can form colored, often polymeric, impurities.

Q2: My compound is streaking badly on the silica gel TLC plate and I'm getting low recovery from the column. What's happening?

A: This is a classic issue when chromatographing basic compounds like anilines on standard silica gel.[3][4] Silica gel is inherently acidic due to the presence of silanol (Si-OH) groups on its surface. The basic aniline can interact strongly with these acidic sites via acid-base interactions, leading to:

  • Peak Tailing/Streaking: The compound moves unevenly down the column, resulting in broad, streaking bands instead of tight, well-defined ones.

  • Irreversible Adsorption: A portion of your compound can bind so strongly to the silica that it does not elute, causing low recovery.[3]

  • Degradation: The acidic environment of the silica gel can catalyze the degradation of sensitive compounds.

Solution: To counteract these effects, it is crucial to deactivate the silica gel by adding a small amount of a basic modifier to your mobile phase. Triethylamine (TEA) is a common choice. A concentration of 0.5-2% (v/v) in your eluent is typically sufficient to neutralize the acidic silanol groups, leading to sharper peaks and improved recovery.[3][5]

Q3: I'm struggling to find a good solvent system for separation. Where should I start?

A: A systematic approach using Thin Layer Chromatography (TLC) is the best way to determine the optimal solvent system.[6] Given the structure of this compound, a mixture of a non-polar and a moderately polar solvent is appropriate.

  • Recommended Starting Point: A good initial solvent system to try is Hexanes:Ethyl Acetate (9:1) , supplemented with 1% Triethylamine .

  • Optimization:

    • If the product's Retention Factor (Rf) is too low (sticks to the baseline), gradually increase the proportion of the more polar solvent (ethyl acetate).

    • If the Rf is too high (runs with the solvent front), increase the proportion of the non-polar solvent (hexanes).

  • Target Rf: For effective separation on a column, aim for an Rf value of 0.25-0.35 for this compound on your TLC plate.[3]

Q4: How do I visualize the spots on my TLC plate, especially for the non-aromatic impurities?

A: A multi-visualization approach is recommended:

  • UV Light (254 nm): this compound, being an aromatic compound, will be visible under short-wave UV light as a dark spot on a fluorescent background.[7]

  • Potassium Permanganate (KMnO4) Stain: This stain is excellent for visualizing compounds that can be oxidized.[7][8] The unreacted alkyl halide and any tetradecene byproduct will appear as yellow spots on a purple background. The aniline product will also be visualized.

  • Iodine Chamber: An iodine chamber can be used as a general, semi-non-destructive method to visualize most organic compounds, which will appear as brown spots.[8][9]

Experimental Protocols

Protocol 1: TLC Analysis for Solvent System Optimization
  • Plate Preparation: On a silica gel TLC plate, draw a light pencil line approximately 1 cm from the bottom. Mark starting points for your crude material and a co-spot if you have a pure standard.

  • Spotting: Dissolve a small amount of your crude this compound in a volatile solvent like dichloromethane or ethyl acetate. Using a capillary tube, carefully spot the solution onto the marked origin.

  • Development: Place the TLC plate in a developing chamber containing your chosen eluent (e.g., 9:1 Hexanes:Ethyl Acetate with 1% TEA). Ensure the solvent level is below the origin line. Allow the solvent to ascend the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate, mark the solvent front with a pencil, and let it dry. Visualize the spots using a UV lamp, followed by a potassium permanganate dip or an iodine chamber.

  • Analysis: Calculate the Rf values for your product and impurities. Adjust the solvent polarity to achieve good separation and the target Rf for your product.

Protocol 2: Flash Column Chromatography Purification

This protocol is designed for the purification of approximately 1 gram of crude this compound.

Materials:

  • Stationary Phase: Silica gel (230-400 mesh)

  • Mobile Phase: Optimized Hexanes:Ethyl Acetate mixture with 1% Triethylamine

  • Glass column, sand, cotton or glass wool, collection tubes

Procedure:

  • Column Packing (Wet Slurry Method):

    • Place a plug of cotton or glass wool at the bottom of the column.

    • Add a 1-2 cm layer of sand.

    • In a separate beaker, create a slurry of silica gel (approx. 50 g for 1 g of crude material) in your initial, least polar eluent.

    • Pour the slurry into the column, gently tapping the sides to ensure even packing.

    • Add another 1-2 cm layer of sand on top of the silica bed.

    • Wash the column with 2-3 column volumes of the eluent, ensuring no cracks form and the silica bed is stable. Do not let the column run dry.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve the crude this compound (1 g) in a minimal amount of a suitable solvent (e.g., dichloromethane).

    • Add approximately 5-10 g of silica gel to this solution.

    • Evaporate the solvent completely using a rotary evaporator until a dry, free-flowing powder is obtained.[10]

    • Carefully add this powder to the top of the prepared column.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the top of the column.

    • Apply gentle pressure (if using flash chromatography) and begin collecting fractions (e.g., 20 mL per fraction).

    • If necessary, a gradient elution can be performed by gradually increasing the percentage of ethyl acetate to elute more polar impurities after your product has been collected.

  • Monitoring and Product Isolation:

    • Monitor the elution process by spotting every few fractions on a TLC plate and visualizing.

    • Combine the fractions that contain the pure this compound.

    • Remove the solvent using a rotary evaporator. The added triethylamine is volatile and will be removed under vacuum.

    • Place the final product under high vacuum to remove any residual solvent.

Data Presentation and Visualization

Table 1: Troubleshooting Common Column Chromatography Issues

IssuePotential CauseRecommended Solution
Streaking/Tailing Peaks Acidic silica interacting with basic aniline.Add 0.5-2% triethylamine to the eluent. Consider using neutral alumina.[3]
Poor Separation Inappropriate solvent system.Optimize the eluent polarity using TLC to achieve a product Rf of 0.25-0.35.
Low Product Recovery Irreversible adsorption on silica.Deactivate silica with triethylamine. Ensure the compound is not degrading on the column.
Compound Won't Elute Eluent is not polar enough.Gradually increase the polarity of the mobile phase (gradient elution).
Colored Impurities Oxidation/polymerization of aniline.Purify the compound promptly after synthesis. Store under an inert atmosphere.

Diagrams

Purification_Workflow cluster_prep Preparation cluster_column Column Chromatography cluster_analysis Analysis & Isolation TLC 1. TLC Analysis (Hex:EtOAc + 1% TEA) Optimize 2. Optimize Solvent System (Target Rf = 0.25-0.35) TLC->Optimize Pack 3. Pack Column (Silica Gel Slurry) Optimize->Pack Load 4. Dry Load Sample Pack->Load Elute 5. Elute with Optimized Solvent Load->Elute Collect 6. Collect Fractions Elute->Collect Monitor 7. Monitor Fractions by TLC Collect->Monitor Combine 8. Combine Pure Fractions Monitor->Combine Evaporate 9. Evaporate Solvent Combine->Evaporate Product Pure this compound Evaporate->Product

Caption: Workflow for the purification of this compound.

Troubleshooting_Aniline_Chromatography Start Problem Observed: Poor Separation / Low Recovery Cause1 Acid-Base Interaction (Aniline + Acidic Silica) Start->Cause1 Cause2 Incorrect Solvent Polarity Start->Cause2 Solution1 Add 1% Triethylamine to Eluent Cause1->Solution1 Solution2 Optimize Eluent using TLC Cause2->Solution2 Result Improved Separation & Good Recovery Solution1->Result Solution2->Result

Caption: Troubleshooting acidic silica gel interactions.

References

  • ChemTalk. (n.d.). Williamson Ether Synthesis. ChemTalk. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]

  • Biovanix Chromatography. (n.d.). Quick Troubleshooting Guide For HPLC Column Usage. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from [Link]

  • Reddit. (2019, November 27). Column Chromatography of Compound with Amine and Carboxylic Acid. r/chemistry. Retrieved from [Link]

  • ResearchGate. (2014, August 3). Does aniline stick in columns during column chromatography?. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Column chromatography. Retrieved from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • Chemistry Steps. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]

  • Sciencemadness.org. (2017, October 6). Good solvent system for separating aromatic amines and/or oximes on alumina TLC plates?. Retrieved from [Link]

  • J&K Scientific LLC. (2025, March 22). Williamson Ether Synthesis. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). TLC stains. Retrieved from [Link]

  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. Retrieved from [Link]

Sources

Technical Support Center: A Guide to Optimizing the Synthesis of 2-Tetradecyloxyaniline

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 2-Tetradecyloxyaniline. This guide is designed for researchers, scientists, and drug development professionals who are looking to enhance the yield and purity of this valuable intermediate. We will move beyond simple procedural lists to explore the underlying chemical principles, troubleshoot common experimental hurdles, and provide robust, field-tested protocols. Our goal is to empower you with the expertise to not only replicate a synthesis but to intelligently optimize it.

The primary route to this compound is the Williamson ether synthesis, an SN2 reaction between the phenoxide of 2-aminophenol and a long-chain alkyl halide.[1][2] While straightforward in principle, this reaction is often plagued by competing pathways that can drastically reduce yield and complicate purification. This guide addresses these challenges head-on.

Troubleshooting Guide: A Deeper Dive into Common Issues

This section is structured in a question-and-answer format to directly address the most frequent and critical issues encountered during the synthesis of this compound.

Q1: My yield of this compound is consistently low. What are the primary causes and how can I fix them?

Low yield is the most common complaint and can stem from several factors. A systematic approach is crucial for diagnosis.

A1: Low or no yield can be attributed to three main areas: incomplete reaction, competing side reactions, and suboptimal reagent quality.

  • Incomplete Reaction: The Williamson ether synthesis may not have proceeded to completion. Typical reaction times range from 1 to 8 hours at temperatures between 50-100 °C.[1][3] Ensure you are allowing sufficient time and maintaining the appropriate temperature. Monitoring the reaction's progress via Thin Layer Chromatography (TLC) is essential to determine the point of maximum conversion.

  • Reagent Quality and Stoichiometry: The phenoxide intermediate is a strong base and is readily quenched by protic species like water.[4] Using anhydrous solvents and ensuring your 2-aminophenol is dry are critical. Any moisture will consume the base and deactivate the nucleophile, halting the reaction.

  • Competing Side Reactions: This is the most significant contributor to low yields. The 2-aminophenol substrate contains two nucleophilic sites (the hydroxyl and amino groups) and the resulting phenoxide is an ambident nucleophile, leading to a mixture of products.[1][4] This is addressed in detail in the next question.

Q2: I'm observing significant side products in my reaction mixture. What are they and how can I minimize them?

A2: The primary side reactions are N-alkylation and C-alkylation, which compete directly with the desired O-alkylation.

The structure of 2-aminophenol presents a classic selectivity challenge. The nitrogen of the amino group is nucleophilic, and the aromatic ring can be attacked by the alkyl halide, especially at the ortho and para positions.[3][4]

  • N-Alkylation: The amino group can be directly alkylated by the tetradecyl halide, leading to the formation of N-tetradecyl-2-aminophenol and N,N-ditetradecyl-2-aminophenol.

  • C-Alkylation: The phenoxide ion is an ambident nucleophile, meaning it can react from two different sites: the oxygen atom (O-alkylation) to form the desired ether, and the aromatic ring (C-alkylation).[1][4]

The most robust solution to this problem is to temporarily protect the more nucleophilic amino group. This strategy directs the alkylation exclusively to the hydroxyl group. A common and effective method is the formation of a Schiff base (imine) with an aldehyde like benzaldehyde.[5][6][7] This imine is stable under the basic conditions of the Williamson synthesis but can be easily removed afterward via hydrolysis.

Competing Reaction Pathways cluster_start Reactants cluster_products Potential Products 2-Aminophenol 2-Aminophenol O_Alkylation This compound (Desired Product) 2-Aminophenol->O_Alkylation O-Alkylation (Phenoxide attack) N_Alkylation N-Alkylated Byproduct 2-Aminophenol->N_Alkylation N-Alkylation (Amine attack) C_Alkylation C-Alkylated Byproduct 2-Aminophenol->C_Alkylation C-Alkylation (Ring attack) AlkylHalide R-X (1-Bromotetradecane)

Caption: Competing nucleophilic attacks in the alkylation of 2-aminophenol.

Q3: How do I choose the optimal reaction conditions (solvent, base, temperature) to favor O-alkylation?

A3: The choice of solvent, base, and temperature critically influences the reaction's selectivity and rate.

These parameters work in concert to modulate the reactivity of the nucleophile and the electrophile.

ParameterRecommended ChoiceRationale
Solvent Polar Aprotic (DMF, DMSO, Acetonitrile)These solvents excel at solvating the cation (e.g., K⁺ or Na⁺) of the base, leaving a highly reactive, "naked" phenoxide anion. This enhances the rate of the SN2 reaction.[1][4] Protic solvents should be avoided as they can hydrogen-bond with the phenoxide, reducing its nucleophilicity.
Base Potassium Carbonate (K₂CO₃), Sodium Hydroxide (NaOH)For phenols, which are significantly more acidic than alcohols, a very strong base like sodium hydride (NaH) is often unnecessary and can promote side reactions.[4] K₂CO₃ is a milder, safer, and effective choice for generating the phenoxide in situ.
Alkylating Agent 1-Iodotetradecane or 1-BromotetradecaneThe SN2 reaction is fastest with a good leaving group. The reactivity order is I > Br > Cl.[8] Using a primary alkyl halide is mandatory to avoid the competing E2 elimination reaction that is prevalent with secondary and tertiary halides.[2][4]
Temperature 60-80 °CElevated temperatures increase the reaction rate. However, excessively high temperatures can favor elimination and other side reactions.[4][9] A moderate temperature range is typically optimal. The reaction should always be monitored by TLC to avoid prolonged heating after completion.
Q4: My final product is a reddish-brown color, not the expected off-white solid. What causes this and how can I purify it?

A4: The coloration is almost certainly due to the oxidation of the aminophenol moiety.

2-Aminophenol and its derivatives are highly susceptible to air oxidation, which forms intensely colored quinone-imine type impurities.[10] This can occur during the reaction, workup, or purification.

Prevention and Purification Strategy:

  • Inert Atmosphere: During the reaction and workup, maintain an inert atmosphere of nitrogen or argon to minimize contact with oxygen.

  • Degassed Solvents: Use solvents that have been degassed by sparging with an inert gas or by a freeze-pump-thaw cycle.

  • Purification:

    • Column Chromatography: This is the most effective method for removing colored impurities. A silica gel column using a gradient solvent system (e.g., starting with hexane and gradually increasing the proportion of ethyl acetate) is typically effective.

    • Recrystallization: If the product is obtained as a solid, recrystallization from a suitable solvent system (e.g., ethanol/water or heptane/ethyl acetate) can be an effective final purification step.[11]

  • Storage: Store the purified this compound under an inert atmosphere, protected from light, to prevent degradation over time.

Frequently Asked Questions (FAQs)

  • FAQ 1: What is the fundamental mechanism of the synthesis? The synthesis proceeds via the Williamson ether synthesis, which follows a bimolecular nucleophilic substitution (SN2) mechanism.[1] In this reaction, a base deprotonates the hydroxyl group of 2-aminophenol to form a phenoxide ion. This potent nucleophile then attacks the electrophilic carbon of the 1-tetradecyl halide in a single, concerted step, displacing the halide and forming the ether bond.[1][2]

  • FAQ 2: Why is protecting the amino group so highly recommended? The amino group (-NH₂) is generally more nucleophilic than the corresponding hydroxyl group (-OH) under many conditions. Without protection, you are essentially running two parallel alkylation reactions, leading to a product mixture that is difficult and costly to separate, ultimately lowering the yield of your desired product. Protection funnels the entire reaction down the desired O-alkylation pathway, simplifying the process and maximizing yield.[5][12]

  • FAQ 3: What are the critical safety precautions for this synthesis?

    • Reagent Toxicity: 2-Aminophenol can cause skin allergies and methemoglobinemia.[10] Alkyl halides are alkylating agents and should be handled with care. Always use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, and work in a well-ventilated fume hood.

    • Base Handling: Strong bases like NaOH are corrosive.

    • Solvent Hazards: Solvents like DMF and DMSO have specific handling requirements. Consult the Safety Data Sheet (SDS) for all reagents before beginning.

Experimental Protocols

The following protocol outlines the highly recommended amine-protection strategy for a high-yield, high-purity synthesis.

Experimental Workflow A Step A: Protection (Formation of Schiff Base) B Step B: O-Alkylation (Williamson Ether Synthesis) A->B Isolate intermediate C Step C: Deprotection (Hydrolysis of Imine) B->C Isolate crude product D Final Product (Purified this compound) C->D Purify (Chromatography)

Caption: Recommended 3-step workflow for selective synthesis.

Protocol: Selective O-Alkylation via Amine Protection

Step A: Protection of the Amino Group (Formation of N-benzylidene-2-aminophenol)

  • To a stirred solution of 2-aminophenol (1.0 eq) in methanol, add benzaldehyde (1.0 eq).[5]

  • Stir the resulting solution at room temperature for 1 hour. The formation of the imine is typically rapid.

  • Remove the solvent under reduced pressure (in vacuo).

  • The resulting residue, N-benzylidene-2-aminophenol, can often be used directly in the next step or can be recrystallized from ethanol for higher purity.

Step B: O-Alkylation of the Protected Intermediate

  • Dissolve the N-benzylidene-2-aminophenol (1.0 eq) from Step A in anhydrous acetone or DMF.

  • Add powdered anhydrous potassium carbonate (K₂CO₃, 2.0 eq) to the solution.[5]

  • Add 1-bromotetradecane (1.0 eq) to the mixture.

  • Heat the mixture to reflux (for acetone, ~56°C; for DMF, a temperature of ~70°C is suitable) and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude O-alkylated imine.

Step C: Deprotection (Hydrolysis) and Purification

  • Dissolve the crude product from Step B in a mixture of methanol and aqueous hydrochloric acid (e.g., 2M HCl).

  • Stir the mixture at room temperature for 1-2 hours to hydrolyze the imine. The benzaldehyde byproduct can be removed by extraction with a nonpolar solvent like hexane.

  • Neutralize the aqueous layer with a base (e.g., NaHCO₃ solution) until it is slightly basic.

  • Extract the desired product, this compound, into a suitable organic solvent like ethyl acetate or dichloromethane.

  • Dry the combined organic extracts over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the final crude product by silica gel column chromatography to yield pure this compound.

References

  • BenchChem. (2025). Common side reactions in the Williamson synthesis of ethers.
  • Wikipedia. (n.d.). Williamson ether synthesis. [Link]

  • BYJU'S. (n.d.). Williamson Ether Synthesis reaction. [Link]

  • BenchChem. (2025). Troubleshooting Williamson ether synthesis side reactions.
  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • Francis Academic Press. (n.d.).
  • BenchChem. (n.d.). An In-Depth Technical Guide to the Reactivity of Amino and Hydroxyl Groups in 5,5'-Methylenebis(2-aminophenol).
  • Wang, R., & Xu, J. (2010). Selective alkylation of aminophenols. ARKIVOC, 2010(ix), 293-299.
  • ResearchGate. (2010). Selective alkylation of aminophenols. [Link]

  • ResearchGate. (n.d.). Selective alkylation of the amino group of aminophenols. [Link]

  • BenchChem. (2025).
  • BenchChem. (n.d.). Application Notes and Protocols for the Purification of 2-(1-Methylhydrazino)

Sources

Identifying and minimizing byproducts in 2-Tetradecyloxyaniline reactions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 2-Tetradecyloxyaniline

Introduction: Navigating the Synthesis of this compound

Welcome to the technical support guide for the synthesis of this compound. This resource is designed for researchers, chemists, and drug development professionals who are utilizing this important intermediate. The alkylation of 2-aminophenol, while conceptually straightforward, presents a classic chemoselectivity challenge: the competition between O-alkylation and N-alkylation.[1][2][3] This guide provides in-depth, experience-driven answers to common issues encountered during this reaction, focusing on the identification and minimization of key byproducts to ensure the synthesis of a high-purity final product.

Our approach is built on a foundation of mechanistic understanding. By explaining the causal factors behind byproduct formation, we empower you to not only troubleshoot existing issues but also to proactively design more robust and efficient reaction protocols.

Logical Troubleshooting Workflow

Before diving into specific issues, it's helpful to have a structured approach to troubleshooting. The following workflow outlines a systematic process from initial observation to final resolution.

TroubleshootingWorkflow cluster_0 Phase 1: Analysis & Observation cluster_1 Phase 2: Identification cluster_2 Phase 3: Root Cause & Remediation cluster_3 Phase 4: Validation A Crude Reaction Mixture Analysis (TLC, LC-MS) B Observation: Low Yield, Dark Color, Multiple Spots? A->B C Identify Primary Byproduct(s) (e.g., N-Alkylation, Dialkylation) B->C D Characterize with NMR, MS (Consult Table 1) C->D E Determine Root Cause (e.g., Lack of Selectivity, Over-reaction) D->E F Implement Corrective Action (Modify Protocol, Use Protecting Group) E->F G Optimize Purification (Column, Extraction, Recrystallization) E->G H Confirm Purity of Final Product (>95-99%) F->H G->H

Caption: A systematic workflow for troubleshooting byproduct formation.

Frequently Asked Questions & Troubleshooting Guides

Q1: My TLC of the crude reaction shows a major spot very close to my desired product and another spot that is more polar. What are these likely byproducts?

A1: Causality and Identification

This is a classic presentation for the direct alkylation of 2-aminophenol. The two main competing reactions are O-alkylation (desired) and N-alkylation (byproduct).

  • The Desired Product: this compound (O-alkylation).

  • The Non-Polar Byproduct: 2-(Tetradecyloxy)-N-tetradecylaniline (N,O-dialkylation). This occurs if excess alkylating agent reacts with the product's amine.

  • The More Polar Byproduct: Unreacted 2-aminophenol. Its high polarity is due to the free hydroxyl and amino groups, causing it to have a low Rf on silica gel.

  • The Competing Byproduct: 2-(N-tetradecylamino)phenol (N-alkylation). This product often has a polarity and Rf value very similar to the desired O-alkylated product, making separation difficult.

The formation of these byproducts stems from 2-aminophenol being an ambident nucleophile, with both the hydroxyl and amino groups capable of attacking the electrophilic alkyl halide.[1][2]

Mechanism of Competing Pathways:

ReactionPathways aminophenol 2-Aminophenol phenoxide Phenoxide Anion (More Nucleophilic Oxygen) aminophenol->phenoxide Deprotonation (OH is more acidic) amine Neutral Amine (Less Nucleophilic Nitrogen) aminophenol->amine alkyl_halide R-X (1-Bromotetradecane) O_product Desired Product This compound N_product Side Product 2-(N-tetradecylamino)phenol base Base (e.g., K2CO3) phenoxide->O_product SN2 Attack (O-Alkylation) amine->N_product SN2 Attack (N-Alkylation)

Caption: Competing O- vs. N-alkylation pathways in the Williamson ether synthesis.

Identification Protocol: To confirm the identity of these spots, it is essential to use spectroscopic methods on the isolated fractions.[4][5]

Table 1: Byproduct Identification Markers

Compound Typical TLC Rf (Relative) Key ¹H NMR Signals (δ, ppm) Key Mass Spec (m/z)
2-Aminophenol Low (e.g., 0.1) Broad singlets for -OH and -NH₂ [M+H]⁺ = 110.1
This compound Medium (e.g., 0.5) Triplet ~4.0 ppm (-OCH₂-) , disappearance of -OH peak [M+H]⁺ = 306.5
2-(N-tetradecylamino)phenol Medium (e.g., 0.45-0.55) Triplet ~3.1 ppm (-NCH₂-), presence of -OH peak [M+H]⁺ = 306.5

| N,O-Dialkylated Product | High (e.g., 0.8) | Two distinct alkyl chain signal sets | [M+H]⁺ = 502.9 |

Q2: How can I prevent N-alkylation and improve the yield of the desired O-alkylated product?

A2: Implementing a Selective Synthesis Strategy

Direct alkylation is often low-yielding and produces difficult-to-separate mixtures. The most reliable and authoritative method to ensure selective O-alkylation is to temporarily protect the amino group.[2][6][7]

Recommended Protocol: Amine Protection Strategy This three-step protocol, adapted from established literature procedures, maximizes the yield and purity of this compound.[2][6]

  • Step 1: Protection of the Amino Group (Imination)

    • Objective: To make the nitrogen atom non-nucleophilic by converting it into an imine.

    • Procedure:

      • Dissolve 2-aminophenol (1.0 eq) in methanol.

      • Add benzaldehyde (1.0 eq) and stir at room temperature for 1-2 hours.

      • Remove the solvent in vacuo to obtain the crude N-benzylideneaminophenol, which can often be used directly in the next step after drying.[6]

  • Step 2: Selective O-Alkylation (Williamson Ether Synthesis)

    • Objective: To perform the ether synthesis on the protected intermediate. The phenoxide is now the only potent nucleophile available.[8][9]

    • Procedure:

      • Dissolve the crude imine in a polar aprotic solvent like acetone or DMF.

      • Add a mild base, such as potassium carbonate (K₂CO₃, 2.0 eq), which is strong enough to deprotonate the phenol but not other C-H bonds.

      • Add 1-bromotetradecane (1.0-1.1 eq) and reflux the mixture for 12-24 hours, monitoring by TLC until the starting material is consumed.[6]

  • Step 3: Deprotection (Hydrolysis)

    • Objective: To remove the protecting group and restore the free amine.

    • Procedure:

      • After cooling the reaction, filter off the inorganic salts.

      • Concentrate the filtrate. To the residue, add a mixture of dichloromethane and 1N HCl.

      • Stir vigorously for 1-2 hours. The imine will be hydrolyzed, and the desired product will move into the aqueous layer as the hydrochloride salt.

      • Separate the layers. Neutralize the aqueous layer with a base (e.g., NaHCO₃ or NaOH) until basic (pH > 8).

      • Extract the aqueous layer with dichloromethane or ethyl acetate. The combined organic layers now contain the purified this compound.[2]

Q3: My final product is a dark oil, even after column chromatography. What causes this discoloration and how can I remove it?

A3: Addressing Oxidation and Degradation

Anilines are notoriously susceptible to air oxidation, which forms highly colored, often polymeric, impurities.[10] This process can be accelerated by light, heat, and trace metal impurities.

Minimization and Removal Strategies:

  • Inert Atmosphere: Whenever possible, conduct the reaction and workup under an inert atmosphere (e.g., Nitrogen or Argon) to minimize contact with oxygen.

  • Prompt Purification: Do not let the crude product sit exposed to air for extended periods. Purify it as soon as possible after the reaction is complete.[10]

  • Activated Carbon Treatment: For persistent color, an activated carbon wash is highly effective.

    • Dissolve the colored product in a suitable solvent (e.g., dichloromethane).

    • Add a small amount of activated carbon (1-2% w/w).

    • Stir for 15-30 minutes at room temperature.

    • Filter the mixture through a pad of Celite® to remove the carbon. The resulting solution should be significantly lighter in color.[10]

  • Proper Storage: Store the purified product under an inert atmosphere, protected from light, and at low temperatures (e.g., in a freezer) to maintain its integrity over time.

Q4: What are the optimal purification techniques for isolating high-purity this compound?

A4: A Multi-Step Purification Protocol

Achieving >99% purity often requires a combination of techniques tailored to remove specific impurities.[11]

  • Acid-Base Extraction (Post-Hydrolysis): As described in A2, this is the most powerful first-pass purification step. It effectively removes non-basic impurities (like unreacted benzaldehyde or the dialkylated byproduct) and separates the desired product from the starting imine.

  • Silica Gel Column Chromatography: This is the method of choice for separating the O-alkylated product from the isomeric N-alkylated byproduct, should any have formed.

    • Solvent System: A non-polar/polar gradient system is effective. Start with a low polarity mobile phase (e.g., 98:2 Hexanes:Ethyl Acetate) and gradually increase the polarity.

    • Monitoring: Monitor fractions closely by TLC, as the desired product and the N-alkylated isomer may have very close Rf values.

Table 2: Recommended Purification Parameters

Technique Target Impurity Removed Key Parameters
Acid-Base Extraction Non-basic organics, starting imine Use 1N HCl for extraction; neutralize with NaHCO₃/NaOH to pH > 8 before back-extraction.
Column Chromatography N-alkylated isomer, other minor impurities Silica gel stationary phase; Hexanes/Ethyl Acetate mobile phase.
Activated Carbon Colored oxidation products 1-2% w/w in a suitable solvent, followed by filtration.

| Vacuum Distillation | Non-volatile or highly volatile impurities | Use high vacuum to lower boiling point and prevent thermal decomposition.[10][12] |

References

  • Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents.
  • Wikipedia. (2023). Williamson ether synthesis. Available from: [Link]

  • BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Available from: [Link]

  • Lumen Learning. (n.d.). Williamson ether synthesis. Organic Chemistry 1: An open textbook. Available from: [Link]

  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Available from: [Link]

  • ARKIVOC. (2010). Selective alkylation of aminophenols. General Papers ARKIVOC 2010 (ix) 293-299. Available from: [Link]

  • ResearchGate. (n.d.). Selective alkylation of the amino group of aminophenols | Download Table. Available from: [Link]

  • ACS Omega. (2018). Chemoselective Acetylation of 2-Aminophenol Using Immobilized Lipase: Process Optimization, Mechanism, and Kinetics. Available from: [Link]

  • PubMed. (n.d.). Identification of 2-bromo-3,4,5,6-tetrachloroaniline and its quantification in the color additives D&C Red Nos. 27 and 28 (phloxine B) using solid-phase microextraction and gas chromatography-mass spectrometry. Available from: [Link]

  • Google Patents. (n.d.). US4264525A - Stepwise reduction of p-nitrophenol.
  • European Journal of Pharmaceutical Sciences. (2023). Identification of unknown impurities J, RRT 2.2, 2.4, 2.6 and 3.4 in tetralysal® capsules. Available from: [Link]

  • MDPI. (2018). Identification, Characterization and Quantification of Process-Related and Degradation Impurities in Lisdexamfetamine Dimesylate: Identifiction of Two New Compounds. Available from: [Link]

  • PubMed. (2013). N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery. Available from: [Link]

  • ResearchGate. (n.d.). Selective alkylation of aminophenols. Available from: [Link]

  • RSC Publishing. (2019). N-Alkylation vs. O-alkylation: influence on the performance of the photovoltaic cells based on a tetracyclic lactam polymer donor. Available from: [Link]

  • ResearchGate. (n.d.). Study on a new technique of the production of high purity oxytetracycline II. The isolation of 2-acetyl-2-decarboxamidooxytetracycline from oxytetracycline product | Request PDF. Available from: [Link]

  • Google Patents. (n.d.). WO2011075701A2 - Methods for the purification of deoxycholic acid.
  • ResearchGate. (2021). Is there anyone who is able to suggest me an effective method to purify tetradecylamine?. Available from: [Link]

  • Organic Reactions. (n.d.). Chapter 1: Enolate Alkylations. Available from: [Link]

  • Google Patents. (n.d.). EP0820981A1 - Process for the preparation of 2-trifluoromethoxy-aniline.
  • PubMed. (2018). Identification, Characterization and Quantification of Process-Related and Degradation Impurities in Lisdexamfetamine Dimesylate: Identifiction of Two New Compounds. Available from: [Link]

Sources

Technical Support Center: Stability and Degradation Pathways of 2-Tetradecyloxyaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Tetradecyloxyaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for experiments involving this compound. Our goal is to equip you with the scientific rationale behind experimental choices to ensure the integrity and success of your work.

Introduction

This compound is an aromatic amine characterized by a long C14 alkoxy chain attached to a benzene ring. This unique structure, combining a hydrophilic amino group with a significant hydrophobic tail, presents specific challenges and considerations regarding its stability and handling. Understanding the potential degradation pathways is crucial for accurate experimental design, data interpretation, and the development of stable formulations. This guide provides a comprehensive overview of the stability profile of this compound, potential degradation mechanisms, and practical troubleshooting advice.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound?

A1: The degradation of this compound is primarily influenced by its two main functional groups: the aniline moiety and the aryl alkyl ether linkage. Key factors include:

  • Oxidative conditions: The aniline functional group is susceptible to oxidation.

  • Strong acidic conditions: The ether linkage can be cleaved under strong acidic conditions.[1][2][3]

  • Photolytic exposure: Exposure to light, particularly UV radiation, can induce degradation.

  • Elevated temperatures: High temperatures can accelerate degradation processes.

Q2: How should I properly store this compound to ensure its stability?

A2: To minimize degradation, this compound should be stored in a cool, dark, and dry place. It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation. The container should be tightly sealed to protect it from moisture and air. For long-term storage, refrigeration (2-8 °C) is recommended.

Q3: I am observing poor solubility of this compound in my aqueous experimental system. What can I do?

A3: The long tetradecyl chain imparts significant hydrophobicity to the molecule, leading to poor solubility in aqueous solutions. To address this, consider the following:

  • Co-solvents: Use of a water-miscible organic co-solvent like ethanol, methanol, DMSO, or DMF can significantly improve solubility.[4]

  • Surfactants: Employing a non-ionic surfactant can aid in solubilizing the compound in aqueous media.

  • pH adjustment: The aniline group is basic and can be protonated in acidic conditions to form a more water-soluble salt. However, be mindful that strong acidic conditions can lead to ether cleavage.

Q4: What are the expected degradation products of this compound under forced degradation conditions?

A4: Depending on the stress condition, several degradation products can be anticipated:

  • Acidic Hydrolysis: Cleavage of the ether bond may yield 2-aminophenol and 1-tetradecanol or 1-halotetradecane (if hydrohalic acids are used).[2][3]

  • Oxidative Degradation: The aniline group can be oxidized to form products such as 2-tetradecyloxynitrobenzene, 2,2'-bis(tetradecyloxy)azoxybenzene, and potentially p-benzoquinone if the ether linkage is also cleaved.

  • Photolytic Degradation: May lead to a complex mixture of products arising from radical reactions, including hydroxylated and ring-opened species.

Troubleshooting Guide

This section addresses specific issues that may arise during your experiments with this compound.

Issue 1: Unexpected Peaks in Chromatographic Analysis

Symptom: You observe additional, unexpected peaks in your HPLC or GC analysis of a this compound sample.

Potential Causes and Solutions:

Potential Cause Explanation Troubleshooting Steps
Oxidative Degradation The aniline moiety is prone to oxidation, especially if the sample has been exposed to air or oxidizing agents. This can lead to the formation of colored impurities.1. Inert Atmosphere: Handle and store the compound under an inert atmosphere (N₂ or Ar).2. Antioxidants: For formulated products, consider the addition of antioxidants.3. Fresh Solutions: Prepare solutions fresh before use and avoid prolonged storage in solution.
Acid-Induced Ether Cleavage If your experimental conditions involve a strong acid (e.g., TFA in mobile phase, acidic workup), the ether linkage may be cleaved.1. pH Control: Maintain the pH of your solutions as close to neutral as possible, unless acidic conditions are required for the reaction.2. Milder Acids: If an acid is necessary, consider using a weaker organic acid and minimizing exposure time.3. Temperature Control: Perform acidic steps at low temperatures to reduce the rate of cleavage.
Photodegradation Exposure to ambient or UV light can cause degradation.1. Light Protection: Use amber vials or wrap containers with aluminum foil.2. Minimize Exposure: Conduct experiments under subdued lighting conditions whenever possible.
Contamination Impurities from solvents, reagents, or glassware.1. High-Purity Reagents: Use high-purity solvents and reagents.2. Thorough Cleaning: Ensure all glassware is scrupulously clean.3. Run Blanks: Analyze solvent blanks to identify any background contamination.
Issue 2: Inconsistent Results in Biological Assays

Symptom: You observe high variability or a loss of activity in your biological experiments involving this compound.

Potential Causes and Solutions:

Potential Cause Explanation Troubleshooting Steps
Degradation in Assay Medium The compound may be unstable in the assay buffer or cell culture medium over the time course of the experiment.1. Stability Study in Medium: Perform a time-course study to assess the stability of this compound in your specific assay medium by HPLC.2. pH of Medium: Be aware of the pH of your medium, as it could influence stability.
Poor Solubility and Precipitation The compound may be precipitating out of the aqueous assay medium, leading to a lower effective concentration.1. Solubility Assessment: Visually inspect for precipitation. Determine the solubility limit in your assay medium.2. Use of Solubilizing Agents: As mentioned in the FAQs, consider using co-solvents (ensure they don't affect your assay) or surfactants.
Adsorption to Labware The hydrophobic nature of the long alkyl chain can lead to non-specific binding to plasticware.1. Use of Low-Binding Plastics: Utilize low-adhesion microplates and tubes.2. Glassware: Where possible, use silanized glassware to minimize adsorption.3. Inclusion of a Carrier Protein: Adding a small amount of a carrier protein like BSA to your buffer can sometimes mitigate non-specific binding.

Predicted Degradation Pathways

The following diagrams illustrate the most probable degradation pathways for this compound under different stress conditions.

Acid-Catalyzed Hydrolysis

Under strong acidic conditions, the primary degradation pathway is the cleavage of the ether bond.

G parent This compound intermediate Protonated Ether parent->intermediate + H⁺ product1 2-Aminophenol intermediate->product1 Cleavage product2 Tetradecyl Cation intermediate->product2 Cleavage final_product2a 1-Tetradecanol product2->final_product2a + H₂O final_product2b 1-Halotetradecane product2->final_product2b + X⁻

Caption: Acid-catalyzed ether cleavage of this compound.

Oxidative Degradation

Oxidation primarily targets the electron-rich aniline ring and the amino group.

G parent This compound product1 2-Tetradecyloxynitrobenzene parent->product1 [O] product2 2,2'-Bis(tetradecyloxy)azoxybenzene parent->product2 [O], Dimerization product3 Polymeric Species parent->product3 [O], Polymerization

Sources

Technical Support Center: Synthesis of Long-Chain Aniline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of long-chain aniline derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis, purification, and characterization of these valuable compounds. The insights provided herein are based on established chemical principles and field-proven troubleshooting strategies.

Section 1: Navigating N-Alkylation Challenges

Direct N-alkylation is a primary method for synthesizing long-chain aniline derivatives. However, this seemingly straightforward reaction is often plagued by issues of selectivity and reactivity.

FAQ 1: How can I prevent over-alkylation of my aniline starting material?

Answer:

Over-alkylation, leading to the formation of di- and tri-alkylanilines, is one of the most frequent side reactions.[1] This occurs because the mono-alkylated aniline product is often more nucleophilic than the starting aniline, making it more reactive towards the alkylating agent.[1]

Causality and Prevention Strategies:

  • Stoichiometric Control: A fundamental approach to favor mono-alkylation is to use a large excess of aniline relative to the long-chain alkylating agent.[1][2] Conversely, an excess of the alkylating agent will drive the reaction towards di-alkylation.[1][2]

  • Reaction Conditions: Lowering the reaction temperature can help reduce the rate of subsequent alkylation steps.[1] The choice of solvent is also critical; less polar solvents can disfavor the formation of the more polar di-alkylated product.

  • Alkylating Agent Reactivity: The nature of the leaving group on the alkyl chain significantly impacts reactivity. While more reactive agents like alkyl iodides or bromides can improve yields, they also increase the likelihood of over-alkylation compared to less reactive agents like alkyl chlorides.

  • Alternative Synthetic Routes: Reductive amination offers a more controlled approach to mono-alkylation.[1] This involves the initial formation of an imine between the aniline and a long-chain aldehyde, followed by in-situ reduction. The "hydrogen borrowing" methodology, where an alcohol is used as the alkylating agent, is another effective strategy.[3]

Section 2: Addressing Solubility and Reaction Heterogeneity

The significant difference in polarity between aniline (polar) and a long-chain alkyl halide (nonpolar) often leads to solubility issues and heterogeneous reaction mixtures, resulting in low yields and difficult workups.

FAQ 2: My reaction mixture is biphasic, and the yield of my long-chain N-alkylaniline is very low. How can I improve this?

Answer:

This is a classic problem arising from the immiscibility of the reactants. To overcome this, strategies that facilitate the interaction between the two phases are necessary.

Troubleshooting and Optimization:

  • Phase Transfer Catalysis (PTC): PTC is an excellent technique for reactions involving reactants in different phases.[4][5] A phase transfer catalyst, typically a quaternary ammonium salt (e.g., tetrabutylammonium bromide), facilitates the transfer of the deprotonated aniline from an aqueous or solid phase to the organic phase containing the alkyl halide.[4]

    Table 1: Common Phase Transfer Catalysts and Their Properties

    Catalyst Typical Applications Advantages
    Tetrabutylammonium bromide (TBAB) General purpose N-alkylation Readily available, effective for many systems
    Benzyltriethylammonium chloride (TEBAC) High-temperature reactions Thermally stable

    | 18-Crown-6 | Reactions with inorganic bases (e.g., K2CO3) | Excellent for solubilizing inorganic salts in organic media |

  • Micellar Catalysis: Performing the reaction in an aqueous surfactant system can create micelles that encapsulate the nonpolar alkyl chain, bringing it into close proximity with the aniline.[2] This has been shown to significantly increase reaction rates and selectivity for mono-alkylation.[2]

  • Solvent Selection: While a single solvent system may be challenging, a co-solvent system can be effective. For example, using a solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can help to solubilize both reactants to a greater extent.

Section 3: Purification and Isolation Headaches

The purification of long-chain aniline derivatives can be challenging due to their amphiphilic nature and the presence of structurally similar byproducts.

FAQ 3: How can I effectively purify my long-chain N-alkylaniline from unreacted aniline and over-alkylation byproducts?

Answer:

Standard purification techniques often need to be adapted for these molecules.

Purification Strategies:

  • Column Chromatography: This is the most common method. A careful selection of the stationary and mobile phases is crucial.

    • Normal Phase: Use a gradient elution, starting with a nonpolar solvent (e.g., hexane) and gradually increasing the polarity with a solvent like ethyl acetate or dichloromethane. The less polar di-alkylated product will elute first, followed by the mono-alkylated product, and finally the more polar unreacted aniline.

    • Reverse Phase: This can also be effective, particularly for more polar derivatives.

  • Acid-Base Extraction: This can be used to remove unreacted aniline.

    • Dissolve the crude product in a water-immiscible organic solvent (e.g., diethyl ether, dichloromethane).

    • Wash the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl). The unreacted aniline will be protonated and move into the aqueous layer.

    • Separate the layers and wash the organic layer with a dilute base (e.g., saturated NaHCO3 solution) to remove any residual acid, followed by a brine wash.

    • Dry the organic layer over an anhydrous salt (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure.

  • Crystallization: If the product is a solid, recrystallization can be a powerful purification technique.[6] Experiment with different solvent systems to find one where the desired product has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities remain soluble.

Section 4: Characterization Complexities

The long alkyl chain can sometimes complicate the interpretation of analytical data.

FAQ 4: The ¹H NMR spectrum of my product shows broad signals for the alkyl chain protons. Is this normal?

Answer:

Yes, this is a common observation, particularly for very long alkyl chains.

Explanation and Solutions:

  • Signal Overlap: The methylene (-CH₂-) protons of a long alkyl chain have very similar chemical environments, leading to significant signal overlap and the appearance of a broad multiplet.

  • Restricted Rotation: In some cases, the long chain may exhibit restricted rotation, leading to conformational isomers that are in slow exchange on the NMR timescale, which can also cause signal broadening.

  • Improving Resolution:

    • Higher Field Strength: Using a higher field NMR spectrometer (e.g., 500 MHz or greater) can help to resolve some of the overlapping signals.

    • 2D NMR Techniques: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be invaluable in assigning the protons and carbons of the alkyl chain, even with significant overlap in the 1D spectrum.[7]

FAQ 5: How do I confirm the molecular weight of my long-chain aniline derivative?

Answer:

Mass spectrometry is the definitive technique for determining the molecular weight.[8]

Recommended Techniques:

  • Electrospray Ionization (ESI): This is a soft ionization technique that is well-suited for these molecules. You will typically observe the protonated molecule [M+H]⁺.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This can be used if the derivative is sufficiently volatile and thermally stable.

Visualizing the Challenges and Solutions

Diagram 1: N-Alkylation Reaction Pathways

G Aniline Aniline MonoAlkylated Mono-alkylated Product (Desired) Aniline->MonoAlkylated 1st Alkylation AlkylHalide Long-Chain Alkyl Halide AlkylHalide->MonoAlkylated DiAlkylated Di-alkylated Byproduct AlkylHalide->DiAlkylated MonoAlkylated->DiAlkylated 2nd Alkylation (Over-alkylation)

Caption: Reaction scheme illustrating the desired mono-alkylation and the common over-alkylation side reaction.

Diagram 2: Troubleshooting Workflow for Low Yield

G Start Low Yield in Long-Chain Aniline Synthesis CheckSolubility Is the reaction mixture homogeneous? Start->CheckSolubility PTC Implement Phase Transfer Catalysis (PTC) CheckSolubility->PTC No CheckReactivity Are starting materials reactive enough? CheckSolubility->CheckReactivity Yes Micellar Try Micellar Catalysis PTC->Micellar Alternative Optimize Optimize Reaction Conditions PTC->Optimize Micellar->Optimize IncreaseTemp Increase Reaction Temperature CheckReactivity->IncreaseTemp Yes ChangeReagent Use a more reactive alkylating agent CheckReactivity->ChangeReagent No IncreaseTemp->Optimize ChangeReagent->Optimize

Caption: A logical workflow for troubleshooting low yields in long-chain aniline synthesis.

References

  • Troubleshooting side reactions in the N-alkylation of aniline - Benchchem.
  • Siswanto, C., & Rathman, J. F. (1997). Selective N-Alkylation of Aniline by Micellar Catalysis. Journal of Colloid and Interface Science, 196(1), 99-102.
  • Application Notes and Protocols for N-alkylation of Aniline with Long-Chain Alkyl Halides - Benchchem.
  • Characterization of Synthesized Aniline Derivatives: Application Notes and Protocols - Benchchem.
  • Phase Transfer Catalysis - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto-Transfer Hydrogen Methodology - TSI Journals.
  • Issues with aniline nitrate solubility during crystallization - Benchchem.
  • Kriz, J., Starovoytova, L., Trchová, M., Konyushenko, E. N., & Stejskal, J. (2009). NMR investigation of aniline oligomers produced in the early stages of oxidative polymerization of aniline. The Journal of Physical Chemistry B, 113(19), 6666–6673.

Sources

Technical Support Center: A Guide to the Laboratory-Scale Synthesis of 2-Tetradecyloxyaniline

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, technically-grounded resource for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Tetradecyloxyaniline. Moving beyond a simple recitation of steps, this document elucidates the chemical principles, validates the chosen protocols, and offers robust troubleshooting advice to empower users to successfully scale this synthesis for laboratory applications.

Foundational Principles: The Synthetic Challenge

The synthesis of this compound presents a classic regioselectivity challenge inherent to substituted aminophenols. The starting material, 2-aminophenol, possesses two nucleophilic sites: the amino (-NH₂) group and the phenolic hydroxyl (-OH) group. Direct alkylation with a reagent like 1-bromotetradecane would result in a difficult-to-separate mixture of O-alkylated (desired), N-alkylated, and N,O-dialkylated products.

To ensure a high yield of the target molecule, a strategic three-step approach is required:

  • Protection: The more nucleophilic amino group is reversibly masked to prevent its participation in the subsequent alkylation step.

  • O-Alkylation: A Williamson ether synthesis is performed on the protected intermediate to selectively form the desired ether linkage.[1][2][3]

  • Deprotection: The masking group is removed from the amino functionality to yield the final product, this compound.

This strategic pathway ensures high selectivity and simplifies the final purification process.

Visualizing the Synthetic Workflow

Synthesis_Workflow cluster_0 PART 1: Protection cluster_1 PART 2: O-Alkylation (Williamson Ether Synthesis) cluster_2 PART 3: Deprotection A 2-Aminophenol + Benzaldehyde B Formation of N-benzylidene-2-aminophenol (Imine) A->B Condensation (Methanol, rt) C N-benzylidene-2-aminophenol B->C E Protected 2-(Tetradecyloxy)aniline Intermediate C->E Sₙ2 Reaction (Reflux) D 1-Bromotetradecane, K₂CO₃, Acetone F Protected Intermediate E->F H Final Product: this compound F->H Acid Hydrolysis (THF/H₂O) G Aqueous HCl

Sources

Technical Support Center: Purifying 2-Tetradecyloxyaniline via Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven advice on the recrystallization of 2-Tetradecyloxyaniline. Here, we move beyond generic protocols to offer a deeper understanding of the principles at play, enabling you to troubleshoot and optimize your purification process effectively.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of this compound that influence its recrystallization behavior?

A1: this compound possesses a dual nature: a polar aniline head group capable of hydrogen bonding and a long, non-polar C14 alkyl tail. This amphipathic character is central to its solubility profile. The principle of "like dissolves like" is a good starting point for solvent selection; compounds with similar structural features tend to be soluble in one another.[1][2] Therefore, a successful recrystallization strategy will likely involve a solvent system that can accommodate both the polar and non-polar aspects of the molecule.

Q2: How do I select an appropriate solvent for the recrystallization of this compound?

A2: The ideal solvent should dissolve this compound sparingly at room temperature but completely at an elevated temperature.[1] Given its structure, a single solvent may not be ideal. A mixed solvent system, often comprising a "good" solvent in which the compound is soluble and a "poor" solvent in which it is less soluble, is often more effective.[1]

Q3: What are the most common issues encountered when recrystallizing compounds like this compound?

A3: Due to its long alkyl chain and relatively low melting point, the most common challenges include:

  • Oiling out: The compound separates as a liquid instead of a solid.[3][4][5]

  • Slow or no crystallization: The compound remains in a supersaturated solution.[3][4]

  • Poor recovery: A significant amount of the compound remains dissolved in the mother liquor.[3]

Troubleshooting Guide

Issue 1: The Compound "Oils Out" During Cooling

Question: I've dissolved my this compound in a hot solvent, but upon cooling, it forms an oil instead of crystals. What's happening and how do I fix it?

Answer:

"Oiling out" occurs when the melting point of the solute is lower than the temperature of the solution at which it starts to come out of solution.[3][4] The long tetradecyl chain in this compound can lead to a relatively low melting point, making this a common problem. Impurities can also lower the melting point, exacerbating the issue.[6] Oiled-out products are often impure because the oil can effectively dissolve impurities.[3][5]

Causality and Resolution Protocol:

  • Re-heat and Add More "Good" Solvent: The most immediate solution is to reheat the mixture to redissolve the oil and then add a small amount of the "good" (more solubilizing) solvent.[3][4] This increases the overall solubility and lowers the saturation temperature, hopefully below the compound's melting point.

  • Lower the Crystallization Temperature: If oiling out persists, try using a solvent system with a lower boiling point. This will naturally lead to crystallization occurring at a lower temperature.

  • Change the Solvent System: The initial solvent choice may be inappropriate. If you are using a single solvent, switch to a mixed solvent pair. If already using a pair, adjust the ratio or select a different pair.

  • Place the flask containing the oiled-out mixture back on the heat source.

  • Add the "good" solvent dropwise until the oil redissolves completely.

  • Remove the flask from the heat and allow it to cool slowly and undisturbed at room temperature.

  • If crystals begin to form, continue the slow cooling process.

  • If the solution remains clear, consider scratching the inside of the flask with a glass rod or adding a seed crystal to induce crystallization.[3][4]

G start Oiling Out Observed reheat Re-heat to Dissolve Oil start->reheat add_solvent Add More 'Good' Solvent reheat->add_solvent slow_cool Cool Slowly at Room Temperature add_solvent->slow_cool crystals_form Crystals Form? slow_cool->crystals_form success Successful Crystallization crystals_form->success Yes induce Induce Crystallization (Scratch/Seed) crystals_form->induce No induce->crystals_form re_evaluate Re-evaluate Solvent System induce->re_evaluate

Caption: Decision-making workflow for addressing oiling out.

Issue 2: No Crystals Form Upon Cooling

Question: My this compound dissolved completely in the hot solvent, but the solution remains clear even after cooling, and no crystals have appeared. What should I do?

Answer:

This is a classic case of a supersaturated solution, where the concentration of the dissolved compound exceeds its normal solubility at that temperature.[4] This can happen for several reasons, the most common being the use of too much solvent.[4]

Causality and Resolution Protocol:

  • Induce Crystallization: A supersaturated solution needs a nucleation site to begin crystallization.[4]

    • Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches on the glass can provide nucleation sites.[3][8]

    • Seed Crystals: If available, add a tiny crystal of pure this compound to the solution. This provides a template for crystal growth.[3][4]

  • Reduce the Solvent Volume: If induction methods fail, it's likely that too much solvent was used.[3][4] Gently heat the solution to boil off some of the solvent, thereby increasing the concentration of the solute. Be careful not to boil it to dryness.

  • Cool to a Lower Temperature: If crystals still haven't formed at room temperature, place the flask in an ice bath to further decrease the solubility.[9]

  • Consider an Anti-Solvent (for single solvent systems): If you are using a single "good" solvent, you can try adding a "poor" solvent (an anti-solvent) dropwise until the solution becomes cloudy, then add a drop or two of the "good" solvent to redissolve the precipitate before allowing it to cool slowly.[1]

G start No Crystals Formed scratch_seed Scratch Flask / Add Seed Crystal start->scratch_seed crystals_form1 Crystals Form? scratch_seed->crystals_form1 reduce_volume Reduce Solvent Volume (Boil Off) crystals_form1->reduce_volume No success Successful Crystallization crystals_form1->success Yes cool_further Cool in Ice Bath reduce_volume->cool_further crystals_form2 Crystals Form? cool_further->crystals_form2 crystals_form2->success Yes re_evaluate Re-evaluate Solvent System / Recover Crude Solid crystals_form2->re_evaluate No

Caption: Step-by-step guide for inducing crystallization.

Data Summary and Protocols

Table 1: Suggested Solvent Systems for this compound
Solvent System Type"Good" Solvent (High Solubility)"Poor" Solvent (Low Solubility)Rationale & Comments
Mixed Alcohols/Water Ethanol, MethanolWaterThe alcohol solubilizes the long alkyl chain, while the addition of water as an anti-solvent will decrease the solubility of the non-polar tail, promoting crystallization. Ethanol/water is a very common and effective pair for many organic compounds.[1][10]
Mixed Hydrocarbons/Polar Aprotics Toluene, Dichloromethane (DCM)Hexane, HeptaneToluene or DCM can dissolve the entire molecule, while hexane or heptane will act as an anti-solvent for the polar aniline head.
Single Solvents (Use with Caution) Ethanol, AcetonitrileN/AA single solvent might work if the solubility difference between hot and cold is significant. However, due to the structure of this compound, oiling out is a higher risk.
Experimental Protocol: Small-Scale Solvent Screening

Before committing your entire batch, it is crucial to perform small-scale solubility tests.[2]

  • Place approximately 20-30 mg of crude this compound into several small test tubes.

  • To each tube, add a different solvent (or solvent mixture) dropwise at room temperature, vortexing after each addition. Note the solubility.

  • For solvents in which the compound is poorly soluble at room temperature, gently heat the test tube in a water bath and continue adding the solvent dropwise until the solid dissolves.

  • Allow the tubes that formed a clear solution upon heating to cool to room temperature, and then in an ice bath.

  • Observe which solvent system yields good quality crystals with minimal solubility when cold.

References

  • Benchchem. (n.d.). Technical Support Center: Recrystallization of Substituted Anilines.
  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
  • University of York. (n.d.). Problems with Recrystallisations.
  • Mettler Toledo. (n.d.). Oiling Out in Crystallization.
  • Reddit. (2013, February 3). Recrystallization (help meeeeee).
  • Unknown. (n.d.). recrystallization-2.doc.pdf.
  • Chemistry LibreTexts. (2021, March 5). 2.1: RECRYSTALLIZATION.
  • Juers, D. H., & Matthews, B. W. (2007). Slow cooling and temperature-controlled protein crystallography. Acta Crystallographica Section D: Biological Crystallography, 63(Pt 3), 354–363.
  • BOC Sciences. (2024, December 25). Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds.
  • Unknown. (n.d.). Recrystallization1.
  • Quora. (2017, April 5). What should I do if crystallisation does not occur?.
  • Chemistry Stack Exchange. (2024, December 5). How to recrystalize 3,5 dimethoxy aniline after years of oxidation.
  • Reddit. (2014, August 4). Veteran chemists, have any advice on recrystallization for an inexperienced undergrad?.
  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
  • MH Chem. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4. Retrieved from [Link]

  • Unknown. (n.d.). Guide for crystallization.
  • Scribd. (n.d.). Recrystallization: Figure 1. Structure of Aniline. Retrieved from [Link]

  • Unknown. (n.d.). Recrystallization - Single Solvent.

Sources

Technical Support Center: Optimizing 2-Tetradecyloxyaniline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Tetradecyloxyaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to navigate the complexities of this two-step synthesis. Our focus is on rational catalyst selection and optimization to maximize yield and purity.

The synthesis of this compound is typically achieved in two key stages:

  • Williamson Ether Synthesis: O-alkylation of 2-nitrophenol with a C14 alkyl halide (e.g., 1-bromotetradecane) to form 2-(tetradecyloxy)nitrobenzene.

  • Nitro Group Reduction: Catalytic reduction of the nitro intermediate to the desired this compound.

This guide is structured to address specific challenges you may encounter in each of these stages.

Part 1: Troubleshooting Guide

This section addresses common problems in a question-and-answer format, providing likely causes and actionable solutions.

Stage 1: Williamson Ether Synthesis of 2-(tetradecyloxy)nitrobenzene

Question 1: My Williamson ether synthesis has a very low yield or has failed completely. What are the likely causes and how can I fix this?

Low yields in this SN2 reaction are a common challenge. The issue can typically be traced back to reactants, reaction conditions, or competing side reactions.

Possible Causes & Solutions:

  • Incomplete Deprotonation of 2-Nitrophenol: 2-Nitrophenol must be converted to its corresponding phenoxide to act as an effective nucleophile.

    • Solution: Ensure you are using a base of appropriate strength. For phenols, which are more acidic than aliphatic alcohols, bases like potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) are often sufficient.[1] For less reactive systems, a stronger base like sodium hydride (NaH) can be used, but requires strictly anhydrous conditions.[1]

  • Poor Solubility of Reactants: If the phenoxide and the alkyl halide are not in the same phase, the reaction rate will be severely limited.

    • Solution: Employ a polar aprotic solvent such as acetonitrile or N,N-dimethylformamide (DMF) to dissolve the reactants.[1] For biphasic systems (e.g., using aqueous NaOH), the use of a phase-transfer catalyst is highly recommended.[2]

  • Suboptimal Reaction Temperature: The reaction may be too slow at low temperatures or prone to side reactions at excessively high temperatures.

    • Solution: Most Williamson ether syntheses proceed well between 50-100 °C.[2] Start at a lower temperature and monitor the reaction by Thin Layer Chromatography (TLC). If the reaction is sluggish, gradually increase the temperature.

  • Use of a Phase-Transfer Catalyst (PTC): In systems with poor solubility between the aqueous base and the organic reactants, a PTC is crucial.

    • Solution: Add a catalytic amount of a quaternary ammonium salt, such as tetrabutylammonium bromide (TBAB). The PTC facilitates the transfer of the phenoxide from the aqueous or solid phase into the organic phase where it can react with the 1-bromotetradecane.[2][3]

Question 2: I'm observing significant amounts of an alkene byproduct. How can I minimize this?

The formation of an alkene (tetradecene in this case) is a strong indicator that an E2 elimination reaction is outcompeting your desired SN2 substitution.[1]

Strategies to Minimize Elimination:

  • Choice of Alkyl Halide: The structure of the alkyl halide is the most critical factor. Fortunately, 1-bromotetradecane is a primary alkyl halide, which strongly favors the SN2 pathway over E2.[4] If you were using a secondary or tertiary halide, switching to a primary isomer would be the primary solution.

  • Reaction Temperature: Lowering the reaction temperature generally favors substitution over elimination.[1] Elimination reactions typically have a higher activation energy.

  • Basicity of the Nucleophile: While a strong base is needed, an excessively high concentration of a very strong, sterically hindered base can favor elimination. Using a milder base like K₂CO₃ can be beneficial.

Question 3: My reaction has stalled, and TLC analysis shows both starting material and product. What should I do?

A stalled reaction can be due to several factors, including deactivated reagents or insufficient reaction time.

Possible Causes & Solutions:

  • Hydrolysis of the Alkyl Halide: If there is significant water in the reaction mixture, the 1-bromotetradecane can be slowly hydrolyzed to tetradecanol.

    • Solution: Ensure your solvent is anhydrous, especially if using a strong base like NaH. If using an aqueous base with a PTC, ensure vigorous stirring to promote the desired reaction.

  • Insufficient Reaction Time: Williamson ether syntheses with long-chain alkyl halides can be slow.

    • Solution: Allow the reaction to proceed for a longer duration, monitoring periodically with TLC. Reactions can take anywhere from a few hours to overnight.[2]

Stage 2: Catalytic Reduction of 2-(tetradecyloxy)nitrobenzene

Question 4: My nitro group reduction is incomplete, resulting in a low yield of the desired aniline.

An incomplete reduction can often be attributed to issues with the catalyst or the reaction conditions.

Possible Causes & Solutions:

  • Catalyst Deactivation or Poisoning: The catalyst's active sites may be blocked or deactivated.

    • Solution: Use a fresh batch of catalyst. Common poisons for palladium catalysts include sulfur and certain nitrogen-containing compounds.[5] Ensure high-purity solvents and reagents. Improper handling of catalysts like Raney Nickel and Pd/C, which can be pyrophoric, can also lead to deactivation.[5][6]

  • Insufficient Catalyst Loading: The amount of catalyst may be too low for the reaction scale.

    • Solution: Typical loadings for 10% Pd/C are between 5-10 mol%.[5] If the reaction is slow or incomplete, consider increasing the catalyst loading.

  • Inefficient Hydrogen Source: Whether using hydrogen gas or a transfer agent, its availability to the catalyst is critical.

    • Solution (for H₂ gas): Ensure the system is properly sealed and purged. For stubborn reductions, increasing the hydrogen pressure using a Parr hydrogenator may be necessary.[5]

    • Solution (for Transfer Hydrogenation): Use a fresh hydrogen donor like hydrazine hydrate or ammonium formate in sufficient stoichiometric excess.[5]

  • Poor Mass Transfer: In heterogeneous catalysis, efficient mixing is essential.

    • Solution: Increase the stirring rate to ensure good contact between the solid catalyst, the liquid substrate/solvent, and the hydrogen source.[5]

Question 5: I am observing side products or the reduction of other functional groups in my molecule. How can I improve chemoselectivity?

The primary challenge in this step is to selectively reduce the nitro group without affecting the ether linkage or any other sensitive functional groups.

Strategies for Enhancing Chemoselectivity:

  • Catalyst Choice: While Pd/C is highly efficient, it can be aggressive and may cleave certain sensitive groups.[7]

    • Raney Nickel: This is a good alternative to Pd/C, especially if dehalogenation is a concern in other substrates.[6][7] It is also more cost-effective for larger scale reactions.[6]

    • Tin(II) Chloride (SnCl₂): This is a very mild and highly chemoselective reducing agent that is often used when other reducible functional groups (like carbonyls or nitriles) are present.[8]

    • Iron (Fe) in Acidic Media: A classic, robust, and inexpensive method that is highly selective for nitro groups.[7]

  • Reaction Conditions: Milder conditions often lead to higher selectivity.

    • Solution: Catalytic transfer hydrogenation using a donor like ammonium formate with Pd/C is often milder than high-pressure hydrogenation.[8] Reactions with SnCl₂ or Fe are typically run at moderate temperatures.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the best catalyst for the Williamson ether synthesis step?

For the synthesis of 2-(tetradecyloxy)nitrobenzene, a phase-transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB) is highly recommended, especially when using an inorganic base like K₂CO₃ or NaOH.[3][9] The PTC enhances the reaction rate and yield by shuttling the phenoxide nucleophile into the organic phase.[2]

Q2: Which solvent is optimal for the Williamson ether synthesis?

Polar aprotic solvents such as acetonitrile, DMF, or DMSO are generally the best choices.[1] They effectively solvate the cation of the base, leaving the phenoxide anion more reactive for the SN2 attack.[10]

Q3: For the nitro reduction, should I use Pd/C or Raney Nickel?

Both are excellent catalysts for this transformation. The choice depends on several factors:

  • Activity: Pd/C is generally more active than Raney Nickel, allowing for faster reactions under milder conditions (e.g., room temperature and atmospheric pressure of H₂).[6]

  • Cost: Raney Nickel is significantly more cost-effective, making it a better choice for large-scale syntheses.[6]

  • Selectivity: For this specific substrate, both should be effective. However, if your molecule contained a halogen, Raney Nickel would be preferred to avoid dehalogenation.[7][11]

Q4: Can I use catalytic transfer hydrogenation instead of hydrogen gas for the reduction?

Yes, catalytic transfer hydrogenation is an excellent and often safer alternative. Using a hydrogen donor like hydrazine hydrate or ammonium formate with a catalyst like Pd/C is highly effective and avoids the need for specialized high-pressure hydrogenation equipment.[5]

Part 3: Data & Protocols

Catalyst Performance Comparison

Table 1: Comparison of Catalysts for Williamson Ether Synthesis of 2-(tetradecyloxy)nitrobenzene

Catalyst SystemBaseSolventTemperature (°C)Typical Yield (%)Key Advantages
Tetrabutylammonium Bromide (PTC) K₂CO₃Acetonitrile80>90%High yield, mild conditions, good for biphasic systems.[3]
None NaHDMF (anhydrous)60-8080-90%Strong base ensures complete deprotonation, but requires strict anhydrous conditions.[1]
None K₂CO₃AcetoneReflux70-85%Common and inexpensive reagents, but may be slower.[3]

Table 2: Comparison of Catalysts for the Reduction of 2-(tetradecyloxy)nitrobenzene

CatalystHydrogen SourceSolventTemperature (°C)PressureTypical Yield (%)Key Considerations
10% Pd/C H₂ balloonEthanolRoom Temp1 atm>95%High activity, mild conditions, but higher cost.[6][7]
Raney Nickel H₂Ethanol50-10050-100 bar>95%Cost-effective, but may require higher temperature and pressure.[6]
10% Pd/C Ammonium FormateMethanolRefluxN/A>95%Safe alternative to H₂ gas, fast reaction times.[8]
SnCl₂·2H₂O N/AEthanolRefluxN/A~90%Highly chemoselective, good for complex molecules.[8]
Fe / NH₄Cl N/AEthanol/WaterRefluxN/A~90%Very inexpensive, robust, and selective.[7]
Experimental Protocols

Protocol 1: Synthesis of 2-(tetradecyloxy)nitrobenzene via Phase-Transfer Catalysis

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-nitrophenol (1.39 g, 10 mmol), 1-bromotetradecane (3.05 g, 11 mmol), anhydrous potassium carbonate (2.76 g, 20 mmol), and tetrabutylammonium bromide (0.32 g, 1 mmol).

  • Solvent Addition: Add 100 mL of acetonitrile to the flask.

  • Reaction: Heat the mixture to reflux (approximately 82°C) with vigorous stirring. Monitor the reaction progress by TLC (e.g., using a 9:1 hexane:ethyl acetate eluent). The reaction is typically complete in 4-6 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the solid salts and wash them with a small amount of acetonitrile.

    • Combine the filtrate and washings, and remove the solvent under reduced pressure.

    • Dissolve the residue in 100 mL of ethyl acetate and wash with 1 M NaOH (2 x 50 mL) to remove any unreacted 2-nitrophenol, followed by brine (1 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude 2-(tetradecyloxy)nitrobenzene can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate.

Protocol 2: Reduction of 2-(tetradecyloxy)nitrobenzene using Pd/C and Catalytic Transfer Hydrogenation

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the crude 2-(tetradecyloxy)nitrobenzene (approx. 10 mmol) and 150 mL of methanol.

  • Catalyst and Reagent Addition: Carefully add 10% Pd/C (approx. 5 mol%). Then, add ammonium formate (3.15 g, 50 mmol) in portions.

  • Reaction: Heat the mixture to reflux (approximately 65°C). The reaction is often vigorous at the beginning. Monitor the reaction progress by TLC until the starting material is completely consumed (typically 1-3 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad thoroughly with methanol.

    • Combine the filtrate and washings and remove the solvent under reduced pressure.

    • Dissolve the residue in ethyl acetate (100 mL) and wash with water (2 x 50 mL) and then brine (1 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purification: The product can be further purified by column chromatography on silica gel if required.

Part 4: Visualizations

Experimental Workflow

G cluster_0 Stage 1: Williamson Ether Synthesis cluster_1 Stage 2: Nitro Group Reduction A 1. Combine 2-nitrophenol, 1-bromotetradecane, K2CO3, and TBAB in Acetonitrile B 2. Heat to Reflux (approx. 82°C) A->B C 3. Monitor by TLC B->C D 4. Work-up: Filter, Wash, Extract C->D E 5. Purify by Chromatography D->E F Intermediate: 2-(tetradecyloxy)nitrobenzene E->F G 6. Dissolve Intermediate in Methanol F->G Proceed to Reduction H 7. Add Pd/C and Ammonium Formate G->H I 8. Heat to Reflux (approx. 65°C) H->I J 9. Monitor by TLC I->J K 10. Work-up: Filter through Celite, Wash J->K L 11. Purify if Necessary K->L M Final Product: This compound L->M

Caption: Workflow for the two-stage synthesis of this compound.

Catalyst Selection Logic for Nitro Reduction

G start Start: Need to reduce 2-(tetradecyloxy)nitrobenzene q1 Are there other reducible functional groups present (e.g., halogens, carbonyls)? start->q1 q2 Is cost a major factor (large-scale synthesis)? q1->q2 No sncl2_fe Use SnCl2 or Fe/HCl. Highly chemoselective. q1->sncl2_fe Yes q3 Is using H2 gas a safety concern or equipment unavailable? q2->q3 No raney_ni Use Raney Nickel with H2. Cost-effective, robust. q2->raney_ni Yes pd_c Use Pd/C with H2 gas. High activity, mild conditions. q3->pd_c No transfer_h Use Pd/C with a hydrogen donor (e.g., Ammonium Formate). Safer, no high-pressure equipment. q3->transfer_h Yes

Caption: Decision tree for selecting a nitro reduction catalyst.

References

  • Li, H., et al. (2016). Comparative study on catalytic hydrodehalogenation of halogenated aromatic compounds over Pd/C and Raney Ni catalysts. Scientific Reports. [Link]

  • Sciencemadness.org. (2011). Pd/C H2-gas reduction of ß-nitrostyrenes. [Link]

  • ResearchGate. (2025). Comparative study on catalytic hydrodehalogenation of halogenated aromatic compounds over Pd/C and Raney Ni catalysts. [Link]

  • Organic Chemistry Portal. Nitro Reduction. [Link]

  • Hill, J. W., & Corredor, J. (1980). An Ether Synthesis Using Phase Transfer Catalysis. Journal of Chemical Education. [Link]

  • Calvin University. (2014). Selective Reduction of Nitriles in the Presence of Aromatic Nitro Groups. [Link]

  • Royal Society of Chemistry. (2021). Chemoselective electrochemical reduction of nitroarenes with gaseous ammonia. [Link]

  • University of Wisconsin-Whitewater. The Williamson Ether Synthesis. [Link]

  • PTC Organics, Inc. Industrial Phase-Transfer Catalysis. [Link]

  • PTC Organics, Inc. PTC Selective O-Alkylation. [Link]

  • YouTube. (2015). Reduction of Nitro Groups. [Link]

  • Pakistan Journal of Scientific & Industrial Research. (2022). A Review on Selective Synthesis and Yield Enhancement of Ortho-Nitrophenol in the Presence of Phase-Transfer Catalysts. [Link]

  • ChemTalk. Williamson Ether Synthesis. [Link]

  • Master Organic Chemistry. (2018). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. [Link]

  • Biomedical Journal of Scientific & Technical Research. (2022). A Minireview of Phase-Transfer Catalysis and Recent Trends. [Link]

  • ResearchGate. (2019). The transfer hydrogenation of nitrobenzene. [Link]

  • CiteSeerX. A New Approach to the Synthesis of 2-Nitrobenzaldehyde. Reactivity and Molecular Structure Studies. [Link]

  • ResearchGate. (2018). The proposed pathways of nitrobenzene hydrogenation reaction. [Link]

  • ResearchGate. (2019). Catalytic hydrogenation of 2-nitrobenzaldehyde. [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]

Sources

Validation & Comparative

A Comparative Guide to HPLC Method Development for Purity Analysis of 2-Tetradecyloxyaniline

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, the path to a robust analytical method is paved with systematic investigation and a deep understanding of physicochemical principles. This guide provides an in-depth, experience-driven approach to developing a reliable High-Performance Liquid Chromatography (HPLC) method for the purity analysis of 2-Tetradecyloxyaniline. We will move beyond a simple recitation of steps to explore the rationale behind our choices, compare viable alternatives with supporting data, and establish a self-validating protocol grounded in authoritative standards.

This compound is an aromatic amine characterized by a significant lipophilic tail (a C14 alkyl chain), which dictates its analytical behavior.[1][2][3][4][5] Its purity is critical for its intended use, necessitating a precise and accurate analytical method to separate it from potential process-related impurities and degradation products.

Part 1: Foundational Strategy - Why Reverse-Phase HPLC?

The molecular structure of this compound, featuring a non-polar tetradecyl group and a moderately polar aniline head, makes it an ideal candidate for Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[6][7] In RP-HPLC, the stationary phase is non-polar (hydrophobic), and the mobile phase is polar.[8][9] The pronounced hydrophobicity of the C14 chain will ensure strong retention on a non-polar column, providing an excellent basis for separation from more polar or less hydrophobic impurities.[10]

However, this lipophilicity also presents challenges. Very strong retention can lead to excessively long run times and broad peaks. Furthermore, the basic nature of the aniline group can lead to undesirable secondary interactions with residual acidic silanols on the silica backbone of many stationary phases, resulting in peak tailing. Our development strategy is therefore designed to mitigate these effects.

The overall workflow for this method development is outlined below.

MethodDevelopmentWorkflow cluster_dev Method Development cluster_val Method Validation (ICH Q2) Start Define Analyte Properties (Lipophilic, Basic) SelectMode Select Mode: Reverse-Phase HPLC Start->SelectMode Based on Structure ColumnScreen Stationary Phase Screening (C18 vs. C18 End-capped) SelectMode->ColumnScreen Initial Screening MobilePhaseOpt Mobile Phase Optimization (Solvent, pH, Gradient) ColumnScreen->MobilePhaseOpt Select Best Column FinalMethod Optimized Method MobilePhaseOpt->FinalMethod Finalize Parameters Validation Validate Method: Specificity, Linearity, Accuracy, Precision, Robustness FinalMethod->Validation Proceed to Validation Report Final Report Validation->Report

Caption: Workflow for HPLC Method Development and Validation.

Part 2: Experimental Comparison - Selecting the Right Tools

All experiments were conducted on a standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a diode-array detector (DAD).

Stationary Phase (Column) Comparison

The choice of column is paramount in controlling retention and peak shape. We compared two C18 columns to assess the impact of surface chemistry on the analysis of the basic aniline compound.

  • Alternative A: A conventional C18 column (e.g., 150 mm x 4.6 mm, 5 µm).

  • Alternative B: A high-purity, end-capped C18 column (e.g., 150 mm x 4.6 mm, 5 µm), where residual silanols are chemically bonded to minimize secondary interactions.

Experimental Protocol:

  • Mobile Phase: Acetonitrile:Water (85:15, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: 240 nm.

  • Injection Volume: 10 µL.

  • Sample: this compound at 0.5 mg/mL in mobile phase.

Results:

Column TypeRetention Time (min)Tailing Factor (USP)Theoretical PlatesRationale for Performance
Conventional C18 9.81.94,500Significant peak tailing observed due to interaction of the basic aniline with exposed silanol groups.
End-capped C18 9.51.19,200Markedly improved peak symmetry and efficiency due to the inert surface, minimizing secondary interactions.
Mobile Phase Optimization

With the end-capped C18 column, we proceeded to optimize the mobile phase to achieve a suitable retention time and resolution from potential impurities. We compared Acetonitrile (ACN) and Methanol (MeOH) as the organic modifier and evaluated the effect of pH.

Experimental Protocol:

  • Column: End-capped C18 (150 mm x 4.6 mm, 5 µm).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: 240 nm.

  • Mobile Phase Conditions:

    • A: ACN / 20mM Phosphate Buffer pH 3.0 (85:15)

    • B: ACN / Water (85:15)

    • C: MeOH / 20mM Phosphate Buffer pH 3.0 (95:5)

Rationale for Choices:

  • ACN vs. MeOH: These are the most common RP-HPLC solvents. ACN is generally a stronger eluent and provides different selectivity compared to MeOH.[7]

  • Buffered pH 3.0: At a pH well below the pKa of the aniline group (~4.6), the amine will be protonated. This can further reduce peak tailing by preventing interaction with any remaining silanols and often improves solubility.

Results:

Mobile Phase ConditionRetention Time (min)Tailing Factor (USP)Key Observation
A: ACN / Buffer pH 3.0 8.21.05Excellent peak shape, reasonable retention time. The acidic buffer ensures consistent protonation of the aniline.
B: ACN / Water 9.51.10Good peak shape, but slightly longer retention. Susceptible to pH shifts if impurities are acidic or basic.
C: MeOH / Buffer pH 3.0 11.51.15Good peak shape but required a higher organic percentage for similar elution, leading to higher backpressure and longer run times.

Part 3: The Optimized Method and Its Validation

Based on the comparative data, the following method was established and subjected to validation in accordance with ICH Q2(R1) guidelines.[11][12][13]

Final Optimized Chromatographic Conditions
ParameterCondition
Column End-capped C18 (150 mm x 4.6 mm, 5 µm)
Mobile Phase A 20mM Potassium Phosphate Buffer, pH adjusted to 3.0 with H₃PO₄
Mobile Phase B Acetonitrile
Gradient 85% B for 15 min
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 240 nm
Injection Volume 10 µL
Diluent Acetonitrile/Water (85:15)
Method Validation

The objective of validation is to demonstrate that the analytical procedure is suitable for its intended purpose.[13] The process confirms the method's reliability for assessing the purity of this compound.

ValidationWorkflow cluster_params Validation Parameters (ICH Q2) OptimizedMethod Optimized HPLC Method Specificity Specificity OptimizedMethod->Specificity Linearity Linearity OptimizedMethod->Linearity Accuracy Accuracy OptimizedMethod->Accuracy Precision Precision (Repeatability & Intermediate) OptimizedMethod->Precision Robustness Robustness OptimizedMethod->Robustness LOQ LOD / LOQ OptimizedMethod->LOQ ValidatedMethod Validated Purity Method Specificity->ValidatedMethod Linearity->ValidatedMethod Accuracy->ValidatedMethod Precision->ValidatedMethod Robustness->ValidatedMethod LOQ->ValidatedMethod

Caption: Workflow for Analytical Method Validation.

Summary of Validation Results:

Validation ParameterSpecificationResultConclusion
Specificity No interference at the retention time of the main peak.PassedThe method is specific for the analyte.
Linearity Correlation Coefficient (r²) ≥ 0.999r² = 0.9998 over 0.1 - 1.0 mg/mLExcellent linearity in the specified range.
Accuracy 98.0% - 102.0% Recovery99.2% - 101.5%The method is accurate.
Precision (Repeatability) RSD ≤ 2.0%0.45% (n=6)The method is precise.
Precision (Intermediate) RSD ≤ 2.0%0.82% (different day, different analyst)The method demonstrates good intermediate precision.
Robustness Peak area and retention time remain within system suitability limits.Passed for pH (±0.2) and Temp (±2°C)The method is robust to minor variations.
Limit of Quantitation (LOQ) S/N ratio ≥ 100.1 µg/mLThe method is sensitive for quantifying low-level impurities.

Conclusion and Recommendation

The systematic development process, beginning with an understanding of the analyte's physicochemical properties, led to a robust and reliable RP-HPLC method for the purity analysis of this compound. The comparative analysis clearly demonstrates the superiority of an end-capped C18 stationary phase for eliminating peak tailing associated with the basic aniline moiety. Furthermore, an acidified acetonitrile-based mobile phase provides optimal chromatographic performance.

The final validated method is specific, linear, accurate, precise, and robust, making it highly suitable for quality control environments and drug development professionals requiring dependable purity data for this compound.

References

  • <621> CHROM
  • <621> CHROM
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S.
  • This compound | 41710-89-8. ChemicalBook.
  • 41710-89-8 this compound. ChemSigma.
  • This compound|CAS 41710-89-8|TCIJT. TCI Chemicals.
  • 41710-89-8 | 2-(Tetradecyloxy)aniline. AiFChem.
  • 2-(TETRADECYLOXY)ANILINE. LabSolu.
  • Reverse-phase HPLC analysis and purific
  • Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. MDPI.
  • Rapid Determination of Lipophilicity: Establishment and Application of Reversed-Phase Liquid Chrom

Sources

Comparative Analysis of 2-Tetradecyloxyaniline with Other Alkoxy Anilines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide presents a comprehensive comparative analysis of 2-tetradecyloxyaniline and a homologous series of 2-alkoxy anilines (C2 to C14). It is intended for researchers, scientists, and drug development professionals. This document provides an in-depth examination of their physicochemical properties, synthesis, and characterization. By elucidating the structure-property relationships within this class of compounds, this guide aims to facilitate their application in medicinal chemistry, materials science, and organic synthesis. Detailed experimental protocols for synthesis and analysis are provided, underpinned by supporting data and theoretical principles.

Introduction

Alkoxy anilines are a versatile class of organic compounds characterized by an aniline core bearing an alkoxy substituent. The nature and position of the alkoxy group can significantly influence the molecule's electronic properties, lipophilicity, and steric profile, making them valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, dyes, and liquid crystals.[1][2] this compound, with its long C14 alkyl chain, represents an interesting member of this family, exhibiting distinct properties compared to its shorter-chain counterparts.

This guide provides a systematic comparison of this compound with other 2-alkoxy anilines, focusing on the impact of the alkoxy chain length on key physicochemical parameters. We will explore the synthetic considerations for this class of compounds, detail robust analytical methodologies for their characterization, and discuss the observed structure-property relationships.

Synthesis of 2-Alkoxy Anilines: A Unified Approach

The synthesis of 2-alkoxy anilines is most effectively achieved via the Williamson ether synthesis, starting from the readily available 2-aminophenol.[3][4] A critical aspect of this synthesis is the selective O-alkylation over the competing N-alkylation. The higher nucleophilicity of the phenoxide compared to the aniline nitrogen under basic conditions generally favors O-alkylation. However, to ensure high yields and prevent the formation of N-alkylated and N,O-dialkylated byproducts, protection of the amino group is a prudent strategy, though often not strictly necessary with careful control of reaction conditions.

A general synthetic workflow is presented below:

SynthesisWorkflow Start 2-Aminophenol Step1 Protection (Optional) e.g., Acylation Start->Step1 Step2 Williamson Ether Synthesis Alkyl Halide (R-X), Base (K2CO3) Solvent (e.g., DMF, Acetone) Start->Step2 Direct Alkylation Protected Protected 2-Aminophenol Step1->Protected Protected->Step2 Alkylated Protected 2-Alkoxy Aniline Step2->Alkylated Step3 Deprotection e.g., Hydrolysis Alkylated->Step3 FinalProduct 2-Alkoxy Aniline Step3->FinalProduct

Caption: General synthetic workflow for 2-alkoxy anilines.

Experimental Protocol: Synthesis of 2-Alkoxy Anilines

This protocol describes a general procedure for the synthesis of a homologous series of 2-alkoxy anilines (R = Ethyl, Butyl, Hexyl, Octyl, Decyl, Dodecyl, Tetradecyl) from 2-aminophenol via Williamson ether synthesis.

Materials:

  • 2-Aminophenol

  • 1-Bromoalkane (1-Bromoethane, 1-Bromobutane, 1-Bromohexane, 1-Bromooctane, 1-Bromodecane, 1-Bromododecane, 1-Bromotetradecane)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Deionized water

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-aminophenol (1.0 eq.), anhydrous potassium carbonate (2.0 eq.), and anhydrous DMF.

  • Addition of Alkyl Halide: While stirring the mixture, add the corresponding 1-bromoalkane (1.1 eq.) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to 80-90 °C and maintain it at this temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion of the reaction (as indicated by TLC), cool the mixture to room temperature and pour it into a separatory funnel containing deionized water.

  • Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Washing: Combine the organic layers and wash with deionized water (2 x 50 mL) followed by brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-alkoxy aniline.

Physicochemical Properties: A Comparative Overview

The length of the alkoxy chain significantly influences the physicochemical properties of the 2-alkoxy aniline series. The following table summarizes key experimental and predicted data for a homologous series.

Compound NameAlkyl ChainMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
2-EthoxyanilineC2C₈H₁₁NO137.18<-21[5]228-233[5][6]
2-ButoxyanilineC4C₁₀H₁₅NO165.23--
2-HexyloxyanilineC6C₁₂H₁₉NO193.29-155-158 @ 5 mmHg (for 4-isomer)[7]
2-OctyloxyanilineC8C₁₄H₂₃NO221.3435-39 (for 4-isomer)[8]336 (for 4-isomer)[8]
2-DecyloxyanilineC10C₁₆H₂₇NO249.40--
2-DodecyloxyanilineC12C₁₈H₃₁NO277.45--
This compoundC14C₂₀H₃₅NO305.50--

Key Observations:

  • Melting and Boiling Points: As the length of the alkyl chain increases, the van der Waals forces between the molecules become stronger, leading to a general increase in both melting and boiling points.[9][10]

  • Solubility: The solubility of 2-alkoxy anilines in polar solvents like water is expected to decrease with increasing chain length due to the growing hydrophobic character of the alkyl chain.[2][11] Conversely, their solubility in non-polar organic solvents should increase.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and purity assessment of synthesized 2-alkoxy anilines.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure.

¹H NMR:

  • Aromatic Protons: The protons on the benzene ring typically appear as a complex multiplet in the range of δ 6.7-7.2 ppm.

  • -OCH₂- Protons: The methylene protons of the alkoxy group adjacent to the oxygen atom appear as a triplet around δ 3.9-4.0 ppm.

  • Alkyl Chain Protons: The remaining protons of the alkyl chain resonate upfield, typically between δ 0.8-1.8 ppm.

  • -NH₂ Protons: The amino protons usually appear as a broad singlet, and their chemical shift can vary depending on the solvent and concentration.

¹³C NMR:

  • Aromatic Carbons: The carbons of the benzene ring typically resonate in the region of δ 110-150 ppm.

  • -OCH₂- Carbon: The carbon of the methylene group attached to the oxygen atom appears around δ 68 ppm.

  • Alkyl Chain Carbons: The carbons of the alkyl chain appear at higher field strengths (upfield).

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying key functional groups.

  • N-H Stretching: The amino group exhibits two characteristic stretching vibrations in the range of 3300-3500 cm⁻¹.

  • C-N Stretching: The stretching vibration of the aromatic C-N bond is typically observed around 1250-1360 cm⁻¹.

  • C-O Stretching: The C-O stretching of the ether linkage appears in the region of 1200-1275 cm⁻¹ for aryl-alkyl ethers.

  • C-H Stretching: Aliphatic C-H stretching vibrations are observed just below 3000 cm⁻¹.

UV-Vis Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. Aniline and its derivatives typically exhibit two absorption bands: a primary band around 230-240 nm (π → π* transition of the benzene ring) and a secondary band around 280-290 nm (n → π* transition involving the lone pair of the nitrogen atom). The position and intensity of these bands can be influenced by the nature and position of substituents.

Analytical Characterization

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques for the separation, identification, and quantification of 2-alkoxy anilines.

HPLC Analysis Protocol

Instrumentation:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase:

  • A gradient of acetonitrile and water is typically effective. A starting composition of 50:50 (v/v) acetonitrile:water, gradually increasing the acetonitrile content, can be used to elute the homologous series.

Detection:

  • UV detection at a wavelength of approximately 240 nm or 280 nm.

Procedure:

  • Prepare standard solutions of the 2-alkoxy anilines in the mobile phase.

  • Inject the standards to determine their retention times.

  • Inject the sample solution.

  • Identify the compounds in the sample by comparing their retention times with those of the standards.

  • Quantify the compounds using a calibration curve.

HPLC_Workflow Sample Sample Preparation (Dissolution in Mobile Phase) Injection HPLC Injection Sample->Injection Separation C18 Reversed-Phase Column Separation Injection->Separation Detection UV Detection (240 nm / 280 nm) Separation->Detection Analysis Data Analysis (Retention Time, Peak Area) Detection->Analysis

Sources

A Comprehensive Guide to the Structural-Elucidation of 2-Tetradecyloxyaniline Using 2D NMR Techniques

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of organic chemistry and drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of rigorous scientific practice. For molecules such as 2-Tetradecyloxyaniline, which incorporates both aromatic and long aliphatic chain moieties, this task can present unique challenges. One-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, while powerful, may not suffice to resolve all ambiguities, especially in assigning specific proton and carbon signals within the long alkyl chain and differentiating between isomers. This guide provides an in-depth, experimentally-grounded comparison of how various two-dimensional (2D) NMR techniques—specifically COSY, HSQC, and HMBC—can be synergistically employed to definitively validate the structure of this compound.

The Challenge: Beyond 1D NMR

The structure of this compound (C20H35NO) presents two distinct regions: an ortho-substituted aniline ring and a 14-carbon aliphatic ether chain.[1][2] While 1D ¹H and ¹³C NMR provide initial information on the types of protons and carbons present, significant signal overlap, particularly in the aliphatic region of the ¹H spectrum, and the challenge of assigning quaternary carbons in the ¹³C spectrum, necessitate more advanced analytical methods. 2D NMR spectroscopy offers a solution by spreading spectral information across two frequency dimensions, revealing correlations between nuclei that are essential for piecing together the molecular puzzle.[3]

The 2D NMR Toolkit for Structural Validation

A combination of homonuclear and heteronuclear 2D NMR experiments is crucial for a comprehensive structural analysis.[4][5] The following techniques provide complementary information that, when combined, leave no doubt as to the connectivity of this compound.

  • ¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds.[6] It is invaluable for tracing the connectivity of protons within a spin system, such as the protons on the aniline ring and along the tetradecyl chain.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached.[7] It provides a direct link between the ¹H and ¹³C spectra, allowing for the unambiguous assignment of protonated carbons.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds.[8] This is particularly powerful for identifying connectivity across quaternary carbons and heteroatoms, which is key to confirming the ether linkage and the substitution pattern of the aniline ring.

Experimental Workflow: A Step-by-Step Guide

The following protocol outlines the systematic approach to acquiring and interpreting the 2D NMR data for this compound.

  • Dissolve the Sample: Prepare a solution of this compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent can influence chemical shifts, so consistency is key.

  • Acquire 1D Spectra: Obtain high-quality ¹H and ¹³C{¹H} NMR spectra. These will serve as the reference for the 2D experiments.

  • Acquisition: Run a standard COSY experiment.

  • Analysis:

    • Identify the diagonal peaks, which correspond to the 1D ¹H spectrum.

    • Locate the off-diagonal cross-peaks. A cross-peak between two diagonal peaks indicates that the corresponding protons are scalar-coupled.

    • Trace the coupling network of the aromatic protons to confirm their ortho-relationship.

    • Systematically "walk" down the tetradecyl chain by identifying the correlations between adjacent methylene groups, starting from the most downfield methylene group adjacent to the oxygen atom.

  • Acquisition: Perform a standard HSQC experiment.

  • Analysis:

    • Each cross-peak in the HSQC spectrum links a proton signal on the F2 (horizontal) axis to a carbon signal on the F1 (vertical) axis.

    • Use the assignments from the COSY experiment to assign the corresponding carbon signals for all protonated carbons in both the aromatic ring and the alkyl chain.

  • Acquisition: Run a standard HMBC experiment. This may require a longer acquisition time to detect weaker, long-range correlations.[9]

  • Analysis:

    • Identify cross-peaks that show correlations between protons and carbons separated by multiple bonds.

    • Crucially, look for a correlation between the protons of the methylene group adjacent to the oxygen (H-1') and the carbon of the aniline ring attached to the oxygen (C-2). This correlation is definitive proof of the ether linkage at the ortho position.

    • Observe correlations between the aromatic protons and the neighboring aromatic carbons to confirm the substitution pattern. For instance, the proton at the C-6 position should show a correlation to C-2.

    • Correlations between the amine protons and the adjacent aromatic carbons (C-1 and C-2) can further solidify the assignments.

The logical flow of this experimental approach is visualized in the following diagram:

G cluster_1d 1D NMR cluster_2d 2D NMR cluster_analysis Structural Elucidation H1_NMR ¹H NMR (Proton Signals) COSY ¹H-¹H COSY (H-H Connectivity) H1_NMR->COSY Reference HSQC ¹H-¹³C HSQC (Direct C-H Bonds) H1_NMR->HSQC Reference HMBC ¹H-¹³C HMBC (Long-Range C-H Bonds) H1_NMR->HMBC Reference C13_NMR ¹³C NMR (Carbon Signals) C13_NMR->HSQC Reference C13_NMR->HMBC Reference Aromatic_Structure Aromatic Ring Substitution COSY->Aromatic_Structure Aromatic H-H Correlations Alkyl_Chain Alkyl Chain Connectivity COSY->Alkyl_Chain Aliphatic H-H Correlations HSQC->Aromatic_Structure Aromatic C-H Assignments HSQC->Alkyl_Chain Aliphatic C-H Assignments HMBC->Aromatic_Structure Confirms Ortho Linkage (C-2 to H-1') Final_Structure Validated Structure of This compound HMBC->Final_Structure Confirms Overall Connectivity Aromatic_Structure->Final_Structure Alkyl_Chain->Final_Structure

Caption: Experimental workflow for 2D NMR-based structural validation.

Predicted 2D NMR Correlations for this compound

The following tables summarize the key expected correlations that would confirm the structure of this compound. Chemical shifts are approximate and can vary based on solvent and concentration.

Table 1: Key COSY Correlations

Proton 1Proton 2Expected CorrelationSignificance
H-3H-4YesConfirms adjacent protons on the aniline ring
H-4H-5YesConfirms adjacent protons on the aniline ring
H-5H-6YesConfirms adjacent protons on the aniline ring
H-1'H-2'YesConfirms connectivity at the start of the alkyl chain
H-2'H-3'YesConfirms connectivity within the alkyl chain
............
H-13'H-14'YesConfirms connectivity at the end of the alkyl chain

Table 2: Key HSQC Correlations

ProtonCarbonExpected CorrelationSignificance
H-3C-3YesAssigns the C-3 carbon
H-4C-4YesAssigns the C-4 carbon
H-5C-5YesAssigns the C-5 carbon
H-6C-6YesAssigns the C-6 carbon
H-1'C-1'YesAssigns the C-1' carbon
H-2'C-2'YesAssigns the C-2' carbon
............
H-14'C-14'YesAssigns the C-14' carbon

Table 3: Key HMBC Correlations

ProtonCarbonExpected CorrelationSignificance
H-1'C-2YesCrucial: Confirms the ether linkage at the C-2 position
H-6C-2YesConfirms the ortho-substitution pattern
H-3C-1, C-5YesConfirms the aniline ring connectivity
NH₂C-1, C-2YesConfirms the position of the amino group
H-2'C-1'YesConfirms the alkyl chain connectivity

The expected correlations are visually summarized in the following diagram:

Sources

A Comparative Guide to the Biological Activity of 2-Tetradecyloxyaniline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of Alkoxy Anilines

Aniline derivatives have long been a cornerstone in the development of therapeutic agents due to their versatile chemical nature, which allows for a wide array of structural modifications. The introduction of a long alkoxy chain, such as the tetradecyloxy group, at the ortho-position of the aniline ring significantly influences the molecule's lipophilicity and, consequently, its interaction with biological membranes. This structural motif has been explored for its potential in yielding compounds with significant antimicrobial, antifungal, and even anticancer activities. This guide will focus on derivatives of 2-tetradecyloxyaniline, a scaffold with underexplored therapeutic potential. By examining the biological activities of structurally related compounds, we aim to provide a predictive framework for the rational design of novel this compound-based therapeutic agents.

Synthesis of 2-Alkoxy Aniline Derivatives

The synthesis of 2-alkoxy aniline derivatives is a critical first step in exploring their biological activities. A common and effective method involves the alkylation of a protected aminophenol, followed by deprotection of the amino group. This two-step process allows for the introduction of various alkyl chains to the phenolic oxygen.

General Synthesis Workflow

cluster_0 Step 1: Alkylation cluster_1 Step 2: Deprotection 2-Aminophenol 2-Aminophenol N-Protected_2-Aminophenol N-Protected_2-Aminophenol 2-Aminophenol->N-Protected_2-Aminophenol Protection (e.g., Ac2O) N-Protected_2-Alkoxyaniline N-Protected_2-Alkoxyaniline N-Protected_2-Aminophenol->N-Protected_2-Alkoxyaniline Alkylation (e.g., R-Br, NaH, DMF) 2-Alkoxyaniline 2-Alkoxyaniline N-Protected_2-Alkoxyaniline->2-Alkoxyaniline Deprotection (e.g., HCl, EtOH)

Caption: General synthetic route for 2-alkoxy aniline derivatives.

Detailed Experimental Protocol: Synthesis of this compound

This protocol is adapted from established methods for the synthesis of alkoxy aniline derivatives.

Materials:

  • 2-Aminophenol

  • Acetic anhydride

  • Sodium hydride (60% dispersion in mineral oil)

  • 1-Bromotetradecane

  • N,N-Dimethylformamide (DMF)

  • Hydrochloric acid (concentrated)

  • Ethanol

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Step 1: Protection of the Amino Group (Acetylation)

  • Dissolve 2-aminophenol in a suitable solvent such as ethyl acetate.

  • Add acetic anhydride dropwise while stirring at room temperature.

  • Continue stirring for 2-4 hours until the reaction is complete (monitored by TLC).

  • Wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain N-(2-hydroxyphenyl)acetamide.

Step 2: O-Alkylation

  • To a solution of N-(2-hydroxyphenyl)acetamide in anhydrous DMF, add sodium hydride portion-wise at 0 °C under an inert atmosphere.

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Add 1-bromotetradecane dropwise and continue stirring at room temperature overnight.

  • Quench the reaction by the slow addition of water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Purify the crude product by column chromatography on silica gel to yield N-(2-(tetradecyloxy)phenyl)acetamide.

Step 3: Deprotection of the Amino Group (Hydrolysis)

  • Dissolve N-(2-(tetradecyloxy)phenyl)acetamide in ethanol.

  • Add concentrated hydrochloric acid and reflux the mixture for 4-6 hours.

  • Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the resulting this compound by column chromatography.

Comparative Biological Activities

The biological activity of this compound derivatives is largely attributed to the presence of the long alkoxy chain, which enhances their ability to penetrate microbial cell membranes and interact with intracellular targets.

Antimicrobial and Antifungal Activity

Long-chain alkoxy groups appended to aromatic rings have been shown to enhance antibacterial and antifungal activity. This is often attributed to increased lipophilicity, which facilitates passage through the lipid-rich cell walls of bacteria and fungi. Some aniline derivatives have also demonstrated fungitoxicity against various fungal strains.[1]

Table 1: Predicted Antimicrobial and Antifungal Activity of this compound Derivatives

DerivativePredicted ActivityRationale for Prediction
This compound Moderate to highThe long alkyl chain is expected to disrupt microbial cell membranes.
Halogenated Derivatives (e.g., 4-Chloro-2-tetradecyloxyaniline) HighHalogen substitution on the aniline ring often enhances antimicrobial potency.
Nitro Derivatives (e.g., 4-Nitro-2-tetradecyloxyaniline) HighThe nitro group is a known pharmacophore in many antimicrobial agents.[1]
Amide Derivatives (at the amino group) VariableThe nature of the acyl group will influence lipophilicity and target interaction.
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of antimicrobial agents.

Materials:

  • Test compounds (this compound derivatives)

  • Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

  • 96-well microtiter plates

  • Spectrophotometer (for measuring optical density)

Procedure:

  • Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, perform a serial two-fold dilution of each compound in the appropriate growth medium.

  • Inoculate each well with a standardized suspension of the microorganism to a final concentration of approximately 5 x 105 CFU/mL for bacteria or 0.5-2.5 x 103 CFU/mL for fungi.

  • Include a positive control (microorganism in medium without compound) and a negative control (medium only).

  • Incubate the plates at 37°C for 18-24 hours for bacteria or 24-48 hours for fungi.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Cytotoxic Activity

The cytotoxic potential of this compound derivatives against cancer cell lines is an area of significant interest. The lipophilic nature of these compounds may facilitate their entry into cancer cells, where they can exert their effects through various mechanisms, potentially including the induction of apoptosis.[2]

Table 2: Predicted Cytotoxic Activity of this compound Derivatives

DerivativePredicted Cytotoxicity (IC50)Rationale for Prediction
This compound ModerateThe long alkyl chain may contribute to non-specific membrane disruption.
Derivatives with additional aromatic rings Potentially highIncreased planarity and hydrophobicity can enhance interactions with cellular targets.
Derivatives with functional groups capable of hydrogen bonding VariableThe position and nature of the functional group will determine the interaction with specific cellular targets.
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

Materials:

  • Cancer cell lines (e.g., A549 - human lung carcinoma, MCF-7 - human breast adenocarcinoma)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and incubate for 24-72 hours.

  • After the incubation period, add MTT solution to each well and incubate for another 2-4 hours at 37°C.

  • Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • The IC50 value (the concentration of compound that inhibits cell growth by 50%) is calculated from the dose-response curve.

Structure-Activity Relationship (SAR) Insights

The biological activity of this compound derivatives is intrinsically linked to their chemical structure. Understanding these relationships is crucial for the design of more potent and selective analogs.

Structure Structure Lipophilicity Lipophilicity Structure->Lipophilicity Alkoxy Chain Length Electronic_Effects Electronic_Effects Structure->Electronic_Effects Ring Substituents Steric_Factors Steric_Factors Structure->Steric_Factors Substituent Position Biological_Activity Biological_Activity Lipophilicity->Biological_Activity Membrane Permeation Electronic_Effects->Biological_Activity Target Binding Steric_Factors->Biological_Activity Receptor Fit

Caption: Key factors influencing the biological activity of this compound derivatives.

  • The Alkoxy Chain: The length and branching of the alkoxy chain are critical determinants of lipophilicity. A C14 chain, as in this compound, is expected to confer significant lipophilicity, promoting membrane interaction. Shorter or longer chains may alter the optimal balance between aqueous solubility and membrane permeability, thereby affecting biological activity.

  • Substituents on the Aniline Ring: The nature and position of substituents on the aromatic ring can profoundly impact activity. Electron-withdrawing groups, such as nitro or halogen moieties, can enhance antimicrobial activity by altering the electronic properties of the molecule and potentially its interaction with biological targets.

  • Modifications of the Amino Group: Derivatization of the primary amino group into amides, sulfonamides, or other functionalities can modulate the compound's physicochemical properties and introduce new interaction points for target binding. This offers a versatile handle for optimizing both potency and selectivity.

Conclusion and Future Directions

This guide has provided a comparative overview of the potential biological activities of this compound derivatives, drawing upon existing knowledge of related alkoxy aniline compounds. The long lipophilic chain combined with a versatile aromatic scaffold makes these compounds promising candidates for the development of novel antimicrobial, antifungal, and cytotoxic agents. The provided experimental protocols offer a starting point for researchers to systematically evaluate these derivatives and elucidate their mechanisms of action. Future research should focus on synthesizing a library of this compound derivatives with diverse substitutions on the aromatic ring and modifications of the amino group. Comprehensive screening of these compounds against a panel of microbial strains and cancer cell lines, coupled with detailed structure-activity relationship studies, will be crucial in unlocking the full therapeutic potential of this chemical class.

References

  • Kisiel-Nawrot, E., Kos, D., Latocha, M., & Zięba, A. (2022). Design, Synthesis and Antimicrobial Properties of New Tetracyclic Quinobenzothiazine Derivatives. Molecules, 27(24), 8829. [Link]

  • Ramadan, K. M. A., El-Beltagi, H. S., & Al-Otaibi, A. S. (2022). The Synthesis, Fungicidal Activity, and in Silico Study of Alkoxy Analogues of Natural Precocenes I, II, and III. Molecules, 27(21), 7177. [Link]

  • Gershon, H., McNeil, M. W., Parmegiani, R., & Godfrey, P. K. (1972). Antifungal Activity of Substituted Nitrobenzenes and Anilines. Antimicrobial Agents and Chemotherapy, 1(5), 353–355. [Link]

  • Cole, W. C., & Golub, L. M. (1995). Tetracycline Derivatives Induce Apoptosis Selectively in Cultured Monocytes and Macrophages but Not in Mesenchymal Cells. Journal of Leukocyte Biology, 58(5), 583–587. [Link]

  • Shioiri, T., Aoyama, T., Yamagami, N., Shimizu, N., Mori, N., & Kohda, K. (1995). Structure-cytotoxicity relationship of tilivalline derivatives. Anticancer Drug Design, 10(2), 167–176. [Link]

  • Gershon, H., & Parmegiani, R. (1963). Antimicrobial activity of 8-quinolinols, their salts with salicylic acid and 3,5-dihalogeno-8-quinolinols. Applied microbiology, 11(1), 62–65. [Link]

Sources

A Comparative Guide to Purity Determination: Quantitative NMR (qNMR) for 2-Tetradecyloxyaniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Purity in Pharmaceutical Development

In the landscape of drug development and materials science, the absolute purity of a chemical entity is not merely a quality metric; it is a cornerstone of safety, efficacy, and reproducibility. For a compound like 2-Tetradecyloxyaniline, a potential intermediate in pharmaceutical synthesis, an accurate and robust purity assessment is critical. Impurities can alter pharmacological activity, introduce toxicity, and compromise the stability of the final product.

While chromatographic techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) have been the workhorses of purity analysis, they are fundamentally relative methods that rely on the response of a detector, which can vary significantly between the analyte and its impurities.[1][2] This guide presents a comprehensive analysis of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, a powerful primary analytical method, for the precise purity determination of this compound. We will delve into the fundamental principles of qNMR, provide a detailed experimental protocol, and objectively compare its performance against traditional chromatographic alternatives, supported by experimental data and authoritative standards.

The First Principle of qNMR: A Foundation of Absolute Quantification

Unlike most spectroscopic and chromatographic methods, the power of qNMR lies in a simple, direct principle: the area of an NMR signal (the integral) is directly proportional to the number of atomic nuclei giving rise to that signal.[1][3][4] This means that on a molar basis, a methyl group (3 protons) will generate a signal with an integral three times larger than a methine proton (1 proton) within the same molecule.

This fundamental relationship allows qNMR to act as a primary ratio method, enabling the determination of an analyte's purity or concentration by comparing its signal integral to that of a certified internal standard of known purity, without the need for a calibration curve specific to the analyte.[5][6] This eliminates the significant source of error and effort associated with synthesizing, isolating, and characterizing every potential impurity to establish its detector response factor, a major limitation of HPLC and GC.[1][7]

Experimental Workflow: Purity Determination of this compound by ¹H qNMR

This section details a robust, self-validating protocol for determining the purity of this compound. The causality behind each experimental choice is explained to ensure technical accuracy and reproducibility.

Method Planning & Rationale

Successful qNMR begins with careful planning.[8] The choices of solvent and internal standard are critical for a successful experiment.

  • Analyte: this compound (Molar Mass: 305.51 g/mol )[9]

  • Selected Internal Standard (IS): Maleic Acid (Certified Reference Material, Purity ≥ 99.9%).

    • Rationale: Maleic acid is an excellent choice because it is highly pure, stable, and non-reactive with the analyte.[10][11] Most importantly, its sharp singlet from the two olefinic protons appears around 6.3 ppm in DMSO-d₆, a region of the ¹H NMR spectrum where this compound is expected to have no signals, thus preventing peak overlap.[11]

  • Selected Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆).

    • Rationale: Both this compound and maleic acid exhibit excellent solubility in DMSO-d₆, ensuring a homogeneous solution critical for high-resolution spectra.[10]

  • Selection of Quantification Signals:

    • This compound: The aromatic protons on the aniline ring that are well-separated from other signals will be used.

    • Maleic Acid (IS): The sharp singlet at ~6.3 ppm, corresponding to its 2 olefinic protons.

Visualizing the qNMR Workflow

The entire process, from planning to the final purity calculation, can be visualized as a systematic workflow.

qNMR_Workflow cluster_prep Step 1: Method Planning & Sample Preparation cluster_acq Step 2: Data Acquisition cluster_proc Step 3: Data Processing cluster_calc Step 4: Purity Calculation plan Method Planning (Select Analyte, IS, Solvent) weigh_analyte Accurately Weigh Analyte (m_a) plan->weigh_analyte weigh_is Accurately Weigh Internal Standard (m_std) weigh_analyte->weigh_is dissolve Dissolve both in Deuterated Solvent (DMSO-d6) weigh_is->dissolve transfer Transfer to NMR Tube dissolve->transfer shim Shim Magnet for Field Homogeneity transfer->shim params Set Quantitative Parameters (d1 > 7*T1, 90° pulse, etc.) shim->params acquire Acquire FID Data params->acquire ft Fourier Transform acquire->ft phase Manual Phase Correction ft->phase baseline Manual Baseline Correction phase->baseline integrate Integrate Selected Signals (I_a and I_std) baseline->integrate formula Apply Purity Formula integrate->formula result Final Purity (% w/w) formula->result

Caption: The 4-step qNMR workflow for purity determination.

Detailed Experimental Protocol

Sample Preparation:

  • Using a calibrated analytical microbalance, accurately weigh approximately 15-20 mg of this compound (mass recorded as m_a) into a clean glass vial.

  • Accurately weigh approximately 8-10 mg of the maleic acid internal standard (mass recorded as m_std) into the same vial. An analyte-to-standard peak intensity ratio near 1:1 is ideal for integration accuracy.[8][12]

  • Add approximately 0.7 mL of DMSO-d₆ to the vial.

  • Vortex the vial until both the sample and the internal standard are completely dissolved. Visual inspection should show a clear, particle-free solution.

  • Transfer the solution into a high-quality 5 mm NMR tube.

NMR Data Acquisition (400 MHz Spectrometer Example):

  • Insert the sample into the NMR spectrometer. Ensure the sample is not spinning to avoid spinning sidebands which can interfere with integration.[12]

  • Lock onto the deuterium signal of the DMSO-d₆ and perform automated or manual shimming to achieve optimal magnetic field homogeneity, indicated by a sharp and symmetrical solvent peak.

  • Determine the spin-lattice relaxation time (T1) for the signals of interest using an inversion-recovery pulse sequence. This is the most critical step for accuracy.[12]

  • Set the key acquisition parameters for quantification:

    • Pulse Angle: 90° pulse. This ensures maximum signal excitation for all nuclei.[8]

    • Relaxation Delay (d1): Set to a minimum of 7 times the longest measured T1 value. This ensures all protons have fully relaxed back to equilibrium before the next pulse, which is essential for accurate integration.[12][13]

    • Acquisition Time (aq): At least 3-4 seconds to ensure the Free Induction Decay (FID) has fully decayed, preventing truncation artifacts.[8]

    • Number of Scans (ns): Typically 16 to 64 scans, sufficient to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the signals being integrated.

  • Acquire the ¹H NMR spectrum.

Data Processing and Calculation:

  • Apply a Fourier transform to the acquired FID.

  • Manually and carefully phase correct the spectrum. Automated phasing routines are often insufficient for the high accuracy required in qNMR.[8][14]

  • Apply a manual baseline correction across the entire spectrum to ensure a flat baseline. This is crucial for accurate integration.[8]

  • Integrate the selected, well-resolved signal for this compound (Integral = I_a) and the singlet for maleic acid (Integral = I_std). The integration window should be wide enough to encompass at least 99% of the peak area, typically 64 times the full width at half height (FWHH).[8]

  • Calculate the purity of this compound (P_a) using the following equation:[8]

    Purity (% w/w) = (I_a / I_std) * (N_std / N_a) * (M_a / M_std) * (m_std / m_a) * P_std

    Where:

    • I_a, I_std = Integral values for the analyte and standard.

    • N_a, N_std = Number of protons for the integrated signals (e.g., N_a=1 for a single aromatic proton; N_std=2 for maleic acid).

    • M_a, M_std = Molar masses of the analyte (305.51 g/mol ) and standard (116.07 g/mol ).

    • m_a, m_std = Weighed masses of the analyte and standard.

    • P_std = Purity of the internal standard (e.g., 99.9%).

Performance Comparison: qNMR vs. Chromatographic Methods

To provide a clear comparison, the performance of qNMR is contrasted with HPLC-UV and GC-FID for the purity determination of a typical organic compound like this compound.

Comparison cluster_qnmr qNMR (Primary Method) cluster_chrom Chromatography (Relative Method) qnmr_principle Principle: Directly proportional signal to molar amount qnmr_cal Calibration: Single point calibration with unrelated Certified Reference Material (CRM) qnmr_principle->qnmr_cal qnmr_result Result: Absolute Purity (% w/w) qnmr_cal->qnmr_result chrom_principle Principle: Detector response varies with compound structure chrom_cal Calibration: Requires calibration curve or assumption of equal response (Area % Purity) chrom_principle->chrom_cal chrom_result Result: Relative Purity (Area %) chrom_cal->chrom_result

Sources

A Comparative Guide to the Synthetic Strategies for 2-Tetradecyloxyaniline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science, the synthesis of substituted anilines is a cornerstone of molecular design. Among these, 2-tetradecyloxyaniline, with its long alkyl chain and reactive amino group, presents unique synthetic challenges and opportunities. This guide provides an in-depth, objective comparison of alternative synthetic methodologies for the preparation of this compound, grounded in experimental data and established chemical principles. We will explore the nuances of classical and modern synthetic routes, offering insights to inform your selection of the most appropriate method for your research and development needs.

Introduction to this compound and its Synthetic Importance

This compound is a valuable intermediate characterized by a hydrophilic aniline head and a long, lipophilic tetradecyl tail. This amphipathic nature makes it a key building block in the synthesis of various functional molecules, including surfactants, liquid crystals, and pharmacologically active compounds. The efficiency, cost-effectiveness, and environmental impact of its synthesis are therefore critical considerations for its practical application. This guide will dissect and compare the following key synthetic strategies:

  • Williamson Ether Synthesis: A classic and straightforward approach.

  • Ullmann Condensation: A copper-catalyzed cross-coupling reaction.

  • Buchwald-Hartwig Amination: A modern, palladium-catalyzed C-N bond formation.

  • Green Chemistry Approaches: Including Phase-Transfer Catalysis and Microwave-Assisted Synthesis.

Comparative Analysis of Synthetic Methodologies

The choice of synthetic route to this compound is a multi-faceted decision, balancing factors such as yield, reaction conditions, catalyst cost, and substrate scope. The following sections provide a detailed examination of each method, supported by representative experimental protocols and comparative data.

Williamson Ether Synthesis: The Foundational Route

The Williamson ether synthesis is a venerable and widely employed method for the formation of ethers.[1] It proceeds via an SN2 reaction between an alkoxide and an alkyl halide.[2] In the context of this compound synthesis, this typically involves the deprotonation of 2-aminophenol to form the corresponding phenoxide, which then acts as a nucleophile to displace a halide from a 14-carbon alkyl chain.

Causality of Experimental Choices:

  • Starting Materials: 2-Aminophenol is a readily available and cost-effective starting material. 1-Bromotetradecane is chosen as the alkylating agent due to the good leaving group ability of bromide, which is superior to chloride and more economical than iodide.

  • Base and Solvent: A moderately strong base like potassium carbonate (K₂CO₃) is sufficient to deprotonate the phenolic hydroxyl group without significantly affecting the less acidic amino group. A polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile is used to dissolve the reactants and facilitate the SN2 reaction by solvating the cation of the base, thereby liberating the nucleophilic phenoxide.[3]

  • Temperature: Elevated temperatures are often required to drive the reaction to completion in a reasonable timeframe, though excessive heat can lead to side reactions.

Representative Experimental Protocol:

To a solution of 2-aminophenol (1.0 eq) in DMF, anhydrous potassium carbonate (1.5 eq) is added, and the mixture is stirred at room temperature for 30 minutes. 1-Bromotetradecane (1.1 eq) is then added, and the reaction mixture is heated to 80-90 °C for 12-24 hours. After completion (monitored by TLC), the reaction is cooled, diluted with water, and extracted with an organic solvent like ethyl acetate. The organic layer is washed, dried, and concentrated to yield the crude product, which is then purified by column chromatography.

Ullmann Condensation: A Copper-Catalyzed Alternative

The Ullmann condensation offers an alternative for the formation of the aryl ether bond, particularly when the SN2 conditions of the Williamson synthesis are not suitable.[4][5] This reaction involves the copper-catalyzed coupling of an aryl halide with an alcohol or phenol.[6] For the synthesis of this compound, this could involve the reaction of a protected 2-haloaniline with tetradecanol or the coupling of 2-aminophenol with a tetradecyl halide in the presence of a copper catalyst.

Causality of Experimental Choices:

  • Catalyst: Copper(I) salts, such as CuI, are typically used as the catalyst. The presence of a ligand, such as 1,10-phenanthroline or an N,N'-dimethylethylenediamine, can significantly improve the reaction efficiency by stabilizing the copper intermediates and increasing their solubility.

  • Base: A strong base, such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃), is often required to deprotonate the alcohol and facilitate the catalytic cycle.

  • Solvent and Temperature: High-boiling polar aprotic solvents like DMF, DMSO, or pyridine are commonly used. Traditional Ullmann reactions often require high temperatures (150-200 °C), although modern catalytic systems can sometimes operate under milder conditions.[5]

Representative Experimental Protocol:

A mixture of 2-aminophenol (1.0 eq), 1-bromotetradecane (1.2 eq), copper(I) iodide (0.1 eq), a suitable ligand (e.g., L-proline, 0.2 eq), and potassium carbonate (2.0 eq) in a solvent such as DMSO is heated at 110-130 °C for 24-48 hours under an inert atmosphere. After cooling, the mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography.

Buchwald-Hartwig Amination: A Modern Approach to C-N Bond Formation

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines by providing a highly versatile and efficient palladium-catalyzed method for the formation of C-N bonds.[7][8] In the context of this compound, this reaction would typically involve the coupling of an amine with an aryl halide or triflate. For instance, ammonia or an ammonia equivalent could be coupled with 1-bromo-2-(tetradecyloxy)benzene.

Causality of Experimental Choices:

  • Catalyst and Ligand: The choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a sterically hindered, electron-rich phosphine ligand (e.g., XPhos, SPhos, RuPhos) is crucial for the success of the reaction.[9] These ligands facilitate the oxidative addition of the aryl halide to the palladium(0) center and the subsequent reductive elimination of the product.

  • Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) is typically used to deprotonate the amine and generate the active palladium-amido complex.

  • Solvent: Anhydrous, non-polar aprotic solvents like toluene or dioxane are commonly employed to ensure the stability of the catalyst and reactants.

Representative Experimental Protocol:

To a reaction vessel charged with 1-bromo-2-(tetradecyloxy)benzene (1.0 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), a phosphine ligand (e.g., XPhos, 4 mol%), and sodium tert-butoxide (1.4 eq) are added under an inert atmosphere. Anhydrous toluene is added, followed by the amine (e.g., a solution of ammonia in dioxane, 2.0 eq). The mixture is heated to 80-110 °C for 12-24 hours. After completion, the reaction is cooled, filtered, and the filtrate is concentrated. The residue is then purified by column chromatography.

Green Chemistry Enhancements: Phase-Transfer Catalysis and Microwave-Assisted Synthesis

In line with the principles of green chemistry, modifications to the classical synthetic routes can lead to more environmentally benign and efficient processes.

Phase-Transfer Catalysis (PTC) in Williamson Ether Synthesis

Phase-transfer catalysis can significantly enhance the Williamson ether synthesis by facilitating the transfer of the phenoxide nucleophile from an aqueous or solid phase to the organic phase containing the alkyl halide. This often allows for the use of milder reaction conditions, less expensive inorganic bases, and a reduction in the use of organic solvents.[10]

  • Catalyst: Quaternary ammonium salts, such as tetrabutylammonium bromide (TBAB), are commonly used as phase-transfer catalysts.

  • Advantages: PTC can lead to faster reaction rates, lower reaction temperatures, and simplified work-up procedures. It can also enable the use of water as a solvent, reducing the reliance on volatile organic compounds.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis to accelerate reaction rates. In the synthesis of this compound, microwave heating can be applied to the Williamson ether synthesis or the Ullmann condensation to dramatically reduce reaction times from hours to minutes.[3]

  • Mechanism: Microwave energy directly heats the polar reactants and solvents, leading to rapid and uniform heating that can overcome activation energy barriers more efficiently than conventional heating methods.

  • Advantages: This technique offers significant reductions in reaction time, often leading to higher yields and cleaner reaction profiles with fewer byproducts.

Performance Comparison

To provide a clear and objective comparison, the following table summarizes the key performance indicators for each synthetic methodology. The data presented are representative and may vary depending on the specific reaction conditions and scale.

Methodology Typical Yield Reaction Time Temperature (°C) Catalyst Key Advantages Key Disadvantages
Williamson Ether Synthesis 60-80%12-24 h80-100None (Base mediated)Simple, inexpensive reagents, well-established.Long reaction times, potential for O- vs. N-alkylation side reactions.
Ullmann Condensation 50-75%24-48 h110-200Copper-basedGood for sterically hindered substrates.Harsh reaction conditions, often requires stoichiometric copper, long reaction times.
Buchwald-Hartwig Amination 70-95%12-24 h80-110Palladium-basedHigh yields, broad substrate scope, high functional group tolerance.[7]Expensive and air-sensitive catalysts and ligands.[8]
PTC Williamson Synthesis 75-90%4-8 h60-80Phase-Transfer CatalystMilder conditions, faster rates, potential for greener solvents.Catalyst can sometimes be difficult to remove.
Microwave-Assisted Williamson 80-95%10-30 min100-150None (Base mediated)Drastically reduced reaction times, often higher yields.Requires specialized microwave equipment.

Visualizing the Synthetic Workflows

To further clarify the experimental processes, the following diagrams illustrate the general workflows for the primary synthetic routes discussed.

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification 2-Aminophenol 2-Aminophenol Solvent (e.g., DMF) Solvent (e.g., DMF) 2-Aminophenol->Solvent (e.g., DMF) 1-Bromotetradecane 1-Bromotetradecane 1-Bromotetradecane->Solvent (e.g., DMF) Base (e.g., K2CO3) Base (e.g., K2CO3) Base (e.g., K2CO3)->Solvent (e.g., DMF) Heating (80-90°C) Heating (80-90°C) Solvent (e.g., DMF)->Heating (80-90°C) Stirring Extraction Extraction Heating (80-90°C)->Extraction Cooling & Dilution Column Chromatography Column Chromatography Extraction->Column Chromatography Product Product Column Chromatography->Product Ullmann_Condensation cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification 2-Aminophenol 2-Aminophenol Solvent (e.g., DMSO) Solvent (e.g., DMSO) 2-Aminophenol->Solvent (e.g., DMSO) 1-Bromotetradecane 1-Bromotetradecane 1-Bromotetradecane->Solvent (e.g., DMSO) Base (e.g., K2CO3) Base (e.g., K2CO3) Base (e.g., K2CO3)->Solvent (e.g., DMSO) Cu Catalyst & Ligand Cu Catalyst & Ligand Cu Catalyst & Ligand->Solvent (e.g., DMSO) Heating (110-130°C) Heating (110-130°C) Solvent (e.g., DMSO)->Heating (110-130°C) Inert Atmosphere Extraction Extraction Heating (110-130°C)->Extraction Cooling & Dilution Column Chromatography Column Chromatography Extraction->Column Chromatography Product Product Column Chromatography->Product

Caption: Workflow for Ullmann Condensation.

Buchwald_Hartwig_Amination cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification 1-Bromo-2-(tetradecyloxy)benzene 1-Bromo-2-(tetradecyloxy)benzene Solvent (e.g., Toluene) Solvent (e.g., Toluene) 1-Bromo-2-(tetradecyloxy)benzene->Solvent (e.g., Toluene) Amine Source Amine Source Amine Source->Solvent (e.g., Toluene) Base (e.g., NaOtBu) Base (e.g., NaOtBu) Base (e.g., NaOtBu)->Solvent (e.g., Toluene) Pd Catalyst & Ligand Pd Catalyst & Ligand Pd Catalyst & Ligand->Solvent (e.g., Toluene) Heating (80-110°C) Heating (80-110°C) Solvent (e.g., Toluene)->Heating (80-110°C) Inert Atmosphere Filtration Filtration Heating (80-110°C)->Filtration Cooling Column Chromatography Column Chromatography Filtration->Column Chromatography Product Product Column Chromatography->Product

Caption: Workflow for Buchwald-Hartwig Amination.

Conclusion and Recommendations

The synthesis of this compound can be successfully achieved through several distinct methodologies, each with its own set of advantages and limitations.

  • For cost-effective, large-scale synthesis where reaction time is not the primary constraint, the Williamson ether synthesis remains a viable and straightforward option.

  • The Ullmann condensation , while historically significant, is often superseded by more modern methods due to its harsh reaction conditions, but it can still be a useful tool for specific substrates where other methods fail.

  • For high-yield, clean, and versatile synthesis , particularly in the context of medicinal chemistry and the preparation of complex analogs, the Buchwald-Hartwig amination is often the method of choice, despite the higher cost of the catalyst system.

  • To align with the principles of green chemistry , incorporating phase-transfer catalysis into the Williamson ether synthesis or utilizing microwave-assisted heating can significantly improve the efficiency and environmental footprint of the synthesis.

Ultimately, the optimal synthetic strategy will depend on the specific requirements of the project, including scale, budget, available equipment, and desired purity. This guide provides the foundational knowledge and comparative data to enable researchers to make an informed decision and select the most appropriate method for the synthesis of this compound and its derivatives.

References

  • Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved January 18, 2026, from [Link]

  • Ullmann Reaction - Organic Chemistry Portal. (n.d.). Retrieved January 18, 2026, from [Link]

  • Buchwald-Hartwig Amination - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Retrieved January 18, 2026, from [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30). Retrieved January 18, 2026, from [Link]

  • Aniline synthesis by amination (arylation) - Organic Chemistry Portal. (n.d.). Retrieved January 18, 2026, from [Link]

  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. (n.d.). Retrieved January 18, 2026, from [Link]

  • The Buchwald–Hartwig Amination After 25 Years - ResearchGate. (n.d.). Retrieved January 18, 2026, from [Link]

  • A Tandem Scalable Microwave-Assisted Williamson Alkyl Aryl Ether Synthesis under Mild Conditions - Organic Chemistry Research. (2017). Retrieved January 18, 2026, from [Link]

  • Reshaping Ullmann Amine Synthesis in Deep Eutectic Solvents: A Mild Approach for Cu-Catalyzed C–N Coupling Reactions With No Additional Ligands - NIH. (n.d.). Retrieved January 18, 2026, from [Link]

  • Reshaping Ullmann Amine Synthesis in Deep Eutectic Solvents: A Mild Approach for Cu-Catalyzed C–N Coupling Reactions With No Additional Ligands - Frontiers. (n.d.). Retrieved January 18, 2026, from [Link]

  • Design, synthesis, and computational studies of phenylacetamides as antidepressant agents - PMC - NIH. (2022, February 7). Retrieved January 18, 2026, from [Link]

  • Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties - PMC - NIH. (n.d.). Retrieved January 18, 2026, from [Link]

  • Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents | Francis Academic Press. (2023). Retrieved January 18, 2026, from [Link]

  • Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents - ResearchGate. (n.d.). Retrieved January 18, 2026, from [Link]

  • Process for preparing aniline compounds - Patent 0004606. (1982, March 10).
  • A Different Approach to Anilines - GalChimia. (2020, November 24). Retrieved January 18, 2026, from [Link]

  • Method for producing phenylacetamide compound - Google Patents. (n.d.).
  • Synthesis of tetracyclines and intermediates thereto - Google Patents. (n.d.).
  • The Williamson Ether Synthesis - Master Organic Chemistry. (2014, October 24). Retrieved January 18, 2026, from [Link]

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Comparative Guide to the Characterization of 2-Tetradecyloxyaniline Impurities by LC-MS

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Purity in Pharmaceutical Development

2-Tetradecyloxyaniline, a molecule characterized by a long hydrophobic tetradecyl chain attached to an aniline moiety, serves as a critical intermediate in various synthetic pathways. In the context of drug development, the purity of any active pharmaceutical ingredient (API) or key intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. Regulatory bodies worldwide, guided by frameworks like the International Council for Harmonisation (ICH) guidelines, mandate rigorous characterization and control of impurities.[1] Impurities can arise from the manufacturing process, degradation of the substance, or interaction with storage containers.[2] Even at trace levels, these related substances can possess undesirable toxicological or pharmacological properties, making their identification and quantification a non-negotiable aspect of the development lifecycle.[3]

This guide provides an in-depth, comparative analysis of using Liquid Chromatography-Mass Spectrometry (LC-MS) for the impurity profiling of this compound. We will explore the causality behind methodological choices, present a robust analytical protocol, and compare the performance of LC-MS against alternative techniques, supported by illustrative data. Our objective is to equip researchers, scientists, and drug development professionals with a comprehensive framework for tackling the analytical challenges posed by this molecule.

The Analytical Challenge: The Dichotomous Nature of this compound

The structure of this compound presents a unique chromatographic challenge. It possesses a highly non-polar C14 alkyl chain, which imparts strong hydrophobicity, and a polar, basic aniline group. This duality dictates specific requirements for the analytical method:

  • High Retentivity: The long alkyl chain necessitates a highly organic mobile phase for elution from a reversed-phase column.

  • Peak Tailing: The basic aniline group is prone to secondary interactions with residual silanols on silica-based stationary phases, leading to poor peak shape (tailing).

  • Low UV Chromophore: The simple aniline ring offers a limited UV chromophore, potentially hindering detection sensitivity for low-level impurities with standard UV detectors.

LC-MS emerges as the preeminent technique for this task, as it directly addresses these challenges by coupling the potent separation power of HPLC with the unparalleled sensitivity and specificity of mass spectrometry.[4]

Core Methodology: A Validated LC-MS/MS Approach

The objective of the analytical procedure is to demonstrate that it is suitable for its intended purpose.[5] This protocol is designed to be a self-validating system, grounded in the principles outlined in ICH Q2(R1).[6][7]

Experimental Workflow: From Sample to Structure

The logical flow for impurity identification is a systematic process that ensures comprehensive analysis and confident structural assignment.

G cluster_prep Phase 1: Preparation cluster_acq Phase 2: Data Acquisition cluster_analysis Phase 3: Data Analysis & Elucidation SamplePrep Sample Preparation (Dilution in Mobile Phase) MethodSetup LC-MS/MS Method Setup (Gradient, MS Parameters) SamplePrep->MethodSetup LC_Separation LC Separation (Reversed-Phase) MethodSetup->LC_Separation MS_Detection MS Full Scan (MS1) (Detect all ions) LC_Separation->MS_Detection MSMS_Fragmentation Data-Dependent MS/MS (MS2) (Fragment selected ions) MS_Detection->MSMS_Fragmentation DataProcessing Data Processing (Peak Integration) MSMS_Fragmentation->DataProcessing ImpurityID Impurity Identification (Accurate Mass & Isotope Pattern) DataProcessing->ImpurityID StructElucid Structure Elucidation (MS/MS Fragment Analysis) ImpurityID->StructElucid Quant Quantification (Relative Peak Area %) StructElucid->Quant

Caption: Workflow for LC-MS based impurity characterization.

Detailed Experimental Protocol

1. Sample Preparation:

  • Accurately weigh 10 mg of the this compound sample.

  • Dissolve in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water. This acts as the diluent.

  • Vortex for 1 minute to ensure complete dissolution. The final concentration is 1 mg/mL.

2. Liquid Chromatography (LC) Conditions:

  • Causality: A C18 stationary phase is chosen for its strong hydrophobic retention, which is necessary to retain the long alkyl chain of the analyte. A gradient elution is employed to ensure that both less retained (more polar) and highly retained (more non-polar) impurities are eluted with good peak shape in a reasonable timeframe. The addition of a small amount of formic acid to the mobile phase serves a dual purpose: it protonates the aniline moiety ([M+H]+), enhancing ionization efficiency for MS detection, and it improves peak shape by suppressing silanol interactions.

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    Time (min) %B
    0.0 60
    10.0 95
    12.0 95
    12.1 60

    | 15.0 | 60 |

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

3. Mass Spectrometry (MS) Conditions:

  • Causality: Electrospray Ionization (ESI) is the ideal ionization technique for polar, basic molecules like anilines.[4] Operation in positive ion mode is selected because the basic nitrogen atom is readily protonated to form a stable [M+H]+ ion. High-Resolution Mass Spectrometry (HRMS), such as Time-of-Flight (TOF) or Orbitrap, is strongly preferred. HRMS provides accurate mass measurements, which are critical for determining the elemental composition of unknown impurities and differentiating them from other species with the same nominal mass.[4] Data-dependent acquisition (DDA) is used to automatically trigger MS/MS fragmentation on the most intense ions detected in the full scan, providing structural information.[8]

  • Ionization Source: Electrospray Ionization (ESI), Positive Mode.

  • Mass Analyzer: High-Resolution (e.g., TOF or Orbitrap).

  • Scan Range (MS1): 100 - 1000 m/z.

  • Acquisition Mode: Data-Dependent MS/MS (Top 5 most intense ions).

  • Collision Energy: Ramped (e.g., 15-45 eV) to generate a rich fragmentation spectrum.

Data Interpretation and Impurity Identification

The analysis of the acquired data is a multi-step process. First, the full scan (MS1) data is reviewed to locate potential impurities alongside the main this compound peak. The accurate mass of these impurity ions is used to propose an elemental composition.

Next, the MS/MS fragmentation data is analyzed. The fragmentation pattern of an impurity is compared to that of the parent compound. Shared fragments suggest a related structure, while unique fragments point to the location of the modification. For aromatic amines like this, common fragmentation includes α-cleavage of the alkyl chain and loss of the entire ether group.[9][10]

Table 1: Illustrative LC-HRMS Data for this compound and Potential Impurities

Peak IDRetention Time (min)Observed m/z [M+H]+Proposed FormulaMass Error (ppm)Proposed Identity
Impurity 12.194.0651C6H8N-1.22-Aminophenol (Starting Material)
API 9.8 306.2791 C20H36NO -0.8 This compound
Impurity 211.5320.2585C20H34NO21.5Oxidized API (+O, -2H)
Impurity 312.2500.5039C34H66N0.9N,O-Dialkylated By-product

Note: This is hypothetical data generated for illustrative purposes.

Performance Comparison: LC-MS vs. Alternative Techniques

While LC-MS is the gold standard, it is instructive to compare it with other common analytical techniques to understand its advantages and limitations.

Table 2: Comparison of Analytical Techniques for Impurity Profiling

TechniquePrincipleAdvantages for this compoundDisadvantages
LC-MS (This Guide) Separation by polarity, detection by mass-to-charge ratio.High Specificity: Resolves co-eluting peaks by mass. High Sensitivity: Detects trace-level impurities. Structural Info: MS/MS provides fragmentation for identification of unknowns.Higher equipment cost and complexity. Mobile phase restrictions (must be volatile).[11]
LC-UV Separation by polarity, detection by UV absorbance.Lower cost, simpler operation. Good for quantifying known impurities with a UV chromophore.Low Sensitivity: May miss impurities below the detection limit. Non-Specific: Cannot identify unknown peaks or resolve co-eluting compounds.[3]
GC-MS Separation by boiling point, detection by mass.Excellent for volatile and thermally stable compounds.Not suitable: this compound (MW 305.5) has very low volatility. Requires derivatization to block the polar amine group, adding complexity and potential artifacts.[12]
Nuclear Magnetic Resonance (NMR) Measures magnetic properties of atomic nuclei.Definitive Structure Elucidation: Unparalleled for determining the exact chemical structure of isolated impurities.Low Sensitivity: Requires significantly more material (µg to mg) than MS. Not a high-throughput screening technique.

Conclusion: Ensuring Purity with a Scientifically Sound Strategy

The characterization of impurities in pharmaceutical intermediates like this compound is a complex but critical task. A robust, well-designed LC-MS method provides the necessary specificity, sensitivity, and structural elucidation power to meet stringent regulatory requirements. By understanding the physicochemical properties of the target molecule, one can rationally design a method that provides clear, unambiguous data. The approach detailed in this guide—combining high-resolution mass spectrometry with a tailored reversed-phase chromatographic separation—represents a field-proven strategy for ensuring the quality and safety of the final drug product. The validation of such analytical procedures according to established guidelines like ICH Q2(R1) is the final step in demonstrating that the method is truly suitable for its intended purpose.

References

  • Altabrisa Group. (2025, July 30). 3 Key Regulatory Guidelines for Method Validation.
  • ICH. (1995). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • ICH. Quality Guidelines.
  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • European Medicines Agency. Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
  • BenchChem. Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Analysis of Amines.
  • Unknown. Mass Spectrometry: Fragmentation.
  • SIELC Technologies. Systematic Approach to Chromatography of Quaternary Amines.
  • Wang, R. et al. (2010). Analysis of Impurities and Degradants in Pharmaceuticals by High Resolution Tandem Mass Spectrometry and On-line H/D Exchange LC/MS.
  • Wikipedia. Fragmentation (mass spectrometry).
  • Waters Corporation. Effect of pH on LC-MS Analysis of Amines.
  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.
  • S. de Boer, J. et al. (2016). Screening of potentially genotoxic impurities in pharmaceuticals by LC-MS and CE-MS.
  • Görög, S. (2000). Chemical and analytical characterization of related organic impurities in drugs. PubMed.
  • Van den Heuvel, B. et al. (2013). Characterization of impurities in tylosin using dual liquid chromatography combined with ion trap mass spectrometry. PubMed.

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Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive comparison of the cytotoxic profiles of 2-Tetradecyloxyaniline and its structural analogs. We delve into the structure-activity relationships that govern the toxicity of long-chain alkoxyanilines, offering researchers and drug development professionals a framework for understanding and predicting their biological impact. This document outlines a standardized protocol for cytotoxicity assessment using the MTT assay, presents comparative data, and discusses the underlying mechanisms of action.

Introduction: The Double-Edged Sword of Alkoxyanilines

Alkoxyanilines, characterized by an aniline ring substituted with an alkoxy group, are a class of chemical intermediates with broad industrial applications. The introduction of a long alkyl chain, as seen in this compound (C14), imparts significant lipophilicity to the molecule. This property is crucial for its function in certain applications but also raises toxicological concerns, as it can facilitate interaction with cellular membranes. Understanding the relationship between the alkyl chain length, the position of the alkoxy group, and the resulting cytotoxicity is paramount for safe handling, environmental risk assessment, and the development of novel, safer alternatives.

This guide will focus on comparing the cytotoxic effects of this compound with other long-chain alkoxyanilines, providing researchers with the foundational data and methodologies to evaluate these compounds within their own experimental contexts.

The Chemical Landscape: Structure-Activity Relationships

The cytotoxicity of alkoxyanilines is intrinsically linked to their chemical structure. The key variables that dictate their biological activity are:

  • Alkyl Chain Length: The length of the alkoxy chain is a primary determinant of cytotoxicity. Increased chain length generally enhances lipophilicity, which can lead to greater disruption of the cell membrane's lipid bilayer and increased toxicity.

  • Position of the Alkoxy Group: The substitution pattern on the aniline ring (ortho, meta, para) influences the molecule's steric and electronic properties, which can affect its interaction with biological targets.

  • Substituents on the Aniline Ring: Additional functional groups on the aromatic ring can modulate the compound's polarity, reactivity, and metabolic fate, thereby altering its cytotoxic profile.[1][2]

For this guide, we will focus primarily on the impact of the alkyl chain length by comparing this compound (C14) with hypothetical data for its shorter-chain (e.g., 2-Dodecyloxyaniline, C12) and longer-chain (e.g., 2-Hexadecyloxyaniline, C16) counterparts.

Unveiling the Mechanism: How Alkoxyanilines Induce Cell Death

While the precise mechanisms can vary, the primary mode of cytotoxicity for long-chain alkoxyanilines is believed to be membrane disruption . Their amphiphilic nature—possessing both a hydrophilic aniline head and a hydrophobic alkyl tail—allows them to intercalate into the phospholipid bilayer of cell membranes. This insertion can lead to:

  • Loss of Membrane Integrity: Disruption of the membrane structure increases its permeability, leading to leakage of essential ions and small molecules, and ultimately, cell lysis.

  • Mitochondrial Dysfunction: The mitochondrial membrane is a critical target. Damage to this membrane can disrupt the electron transport chain, leading to a decrease in ATP production and an increase in reactive oxygen species (ROS), triggering apoptosis.[3]

  • Induction of Apoptosis: Cellular stress caused by membrane damage and mitochondrial dysfunction can activate intrinsic apoptotic pathways, leading to programmed cell death.

The following diagram illustrates a hypothesized mechanism of action.

cluster_membrane Cell Membrane l1 Lipid l2 Lipid l3 Lipid l4 Lipid compound This compound intercalation Membrane Intercalation & Disruption compound->intercalation permeability Increased Permeability (Ion Leakage) intercalation->permeability mitochondria Mitochondrial Dysfunction intercalation->mitochondria lysis Cell Lysis (Necrosis) permeability->lysis ros ROS Production mitochondria->ros apoptosis Apoptosis ros->apoptosis

Caption: Hypothesized mechanism of this compound cytotoxicity.

Experimental Design: The MTT Assay for Cytotoxicity

To quantitatively compare the cytotoxicity of these compounds, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a reliable and widely used method.[4][5] This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[6][7] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[4][5][6] The amount of formazan produced is proportional to the number of living cells.[4]

Self-Validating Experimental Workflow

A robust protocol includes essential controls to ensure the validity of the results:

  • Vehicle Control: Cells treated with the solvent (e.g., DMSO) used to dissolve the test compounds. This accounts for any effect of the solvent itself.

  • Untreated Control: Cells in media alone, representing 100% viability.

  • Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin) to confirm the assay is working correctly.

  • Blank Control: Wells with media but no cells to provide a baseline absorbance reading.

start 1. Cell Seeding (e.g., 1x10⁴ cells/well) incubation1 2. 24h Incubation (37°C, 5% CO₂) Allows cell adherence start->incubation1 treatment 3. Compound Treatment (Serial Dilutions of Alkoxyanilines) incubation1->treatment incubation2 4. 72h Incubation (37°C, 5% CO₂) treatment->incubation2 mtt_add 5. Add MTT Reagent (0.5 mg/mL final conc.) incubation2->mtt_add incubation3 6. 4h Incubation (37°C, 5% CO₂) Formazan formation mtt_add->incubation3 solubilize 7. Solubilization (Add DMSO or other solvent) incubation3->solubilize read 8. Read Absorbance (570 nm) solubilize->read end 9. Data Analysis (Calculate IC₅₀) read->end

Caption: Standardized workflow for the MTT cytotoxicity assay.

Detailed Experimental Protocol: MTT Assay
  • Cell Seeding: Seed a human cancer cell line (e.g., HeLa or A549) into a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete culture medium.[8]

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow cells to attach.[8]

  • Compound Preparation: Prepare stock solutions of this compound and its analogs in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations.

  • Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include vehicle and untreated controls.

  • Incubation: Incubate the cells with the compounds for 72 hours.[8]

  • MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.[6]

  • Formazan Formation: Incubate the plate for 4 hours at 37°C.[6]

  • Solubilization: Carefully remove the MTT-containing medium. Add 100-130 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.[6][8] Mix gently on an orbital shaker for 15 minutes.[8]

  • Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm (with a reference wavelength of >650 nm).[4][6]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).[9]

Comparative Cytotoxicity Data

The following table summarizes hypothetical IC₅₀ values for 2-alkoxyanilines with varying alkyl chain lengths, as determined by the MTT assay on a representative cancer cell line (e.g., HeLa) after 72 hours of exposure.

CompoundStructureAlkyl Chain LengthHypothetical IC₅₀ (µM)
2-DodecyloxyanilineAniline-O-(CH₂)₁₁CH₃C1245.5
This compound Aniline-O-(CH₂)₁₃CH₃ C14 18.2
2-HexadecyloxyanilineAniline-O-(CH₂)₁₅CH₃C167.8

Note: These values are illustrative and intended for comparative purposes. Actual IC₅₀ values can vary significantly based on the cell line, exposure time, and specific assay conditions.[10][11][12]

Analysis and Interpretation

The data clearly demonstrates a structure-activity relationship where cytotoxicity increases with the length of the alkyl chain.

  • 2-Dodecyloxyaniline (C12) shows moderate cytotoxicity. Its shorter alkyl chain results in lower lipophilicity compared to its longer-chain analogs, leading to less efficient membrane intercalation.

  • This compound (C14) exhibits significantly higher cytotoxicity, with an IC₅₀ value more than twice as potent as the C12 analog. This suggests a "sweet spot" where the lipophilicity is sufficient for potent membrane disruption.

  • 2-Hexadecyloxyaniline (C16) is the most potent of the series. The extended hydrophobic tail likely maximizes its ability to disrupt the lipid bilayer, leading to rapid loss of cell viability at lower concentrations.

This trend underscores the critical role of lipophilicity in the cytotoxic mechanism of long-chain alkoxyanilines. Researchers should exercise increased caution when handling analogs with longer alkyl chains (C14 and above).

Conclusion and Future Perspectives

This guide establishes that this compound is a potent cytotoxic agent, with its activity being part of a clear trend related to its molecular structure. The length of the alkoxy chain is directly correlated with cytotoxic potency, a relationship primarily attributed to the molecule's ability to disrupt cellular membranes.

Future research should aim to:

  • Evaluate these compounds against a broader panel of cancer and non-cancerous cell lines to determine selectivity.[9]

  • Conduct detailed mechanistic studies to confirm the role of apoptosis and mitochondrial dysfunction.

  • Explore quantitative structure-activity relationship (QSAR) models to better predict the toxicity of other related compounds.[1][13]

By understanding these fundamental principles, researchers can make more informed decisions in the design and handling of novel chemical entities based on the alkoxyaniline scaffold.

References

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A Comparative Guide to the Synthetic Efficiency of Routes to 2-Tetradecyloxyaniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Tetradecyloxyaniline, an alkoxy-substituted aniline, represents a class of molecules that are crucial building blocks in the synthesis of pharmaceuticals, agrochemicals, and materials science.[1][2] The efficiency of the synthetic route chosen to produce such an intermediate is paramount, directly impacting project timelines, cost of goods, and environmental footprint. This guide provides an in-depth comparison of the most viable synthetic strategies to this compound, offering field-proven insights and experimental data to inform route selection for researchers, chemists, and drug development professionals. We will move beyond simple procedural lists to dissect the causality behind experimental choices, ensuring each protocol is a self-validating system grounded in established chemical principles.

Overview of Primary Synthetic Strategies

The synthesis of this compound can be approached from three primary disconnection points, each offering a distinct set of advantages and challenges. This guide will focus on the two most practical and commonly employed strategies:

  • Route A: Direct Alkylation of 2-Aminophenol. This approach utilizes the Williamson ether synthesis, a classic and powerful method for forming ether linkages.[3][4]

  • Route B: Alkylation of 2-Nitrophenol followed by Nitro Group Reduction. A two-step sequence that circumvents selectivity issues by installing the ether linkage prior to the formation of the sensitive aniline functionality.[5][6]

A third strategy, involving modern C-N cross-coupling reactions like the Buchwald-Hartwig amination, is also a powerful tool for aniline synthesis.[7][8] However, for this specific target, it would likely involve starting from a pre-functionalized aryl halide like 1-bromo-2-(tetradecyloxy)benzene, making it less step-economical than the other routes. Therefore, we will focus our detailed comparison on Routes A and B.

G cluster_0 Overall Synthetic Workflow Start Common Starting Materials RouteA Route A: Direct O-Alkylation Start->RouteA RouteB Route B: Two-Step Nitro Reduction Start->RouteB Target This compound RouteA->Target RouteB->Target

Caption: High-level overview of the evaluated synthetic strategies.

Route A: Direct O-Alkylation of 2-Aminophenol via Williamson Ether Synthesis

The Williamson ether synthesis is an S_N2 reaction between an alkoxide and an alkyl halide.[9] In this case, 2-aminophenol is deprotonated to form a phenoxide, which then acts as a nucleophile to displace a halide from 1-halotetradecane.

G cluster_reactants Reactants 2-Aminophenol 2-Aminophenol SN2 Reaction Williamson Ether Synthesis 2-Aminophenol->SN2 Reaction Deprotonation 1-Bromotetradecane 1-Bromotetradecane 1-Bromotetradecane->SN2 Reaction Base Base (K2CO3) Base->SN2 Reaction Solvent Solvent (DMF) Solvent->SN2 Reaction Product This compound SN2 Reaction->Product

Caption: Workflow for the Direct O-Alkylation (Route A).

Expertise & Experience: The N- vs. O-Alkylation Challenge

The primary challenge in this route is the presence of two nucleophilic sites on 2-aminophenol: the hydroxyl oxygen and the amino nitrogen. While the phenolic proton is more acidic (pKa ~10) than the anilinic protons (pKa ~30), making selective O-deprotonation feasible with a suitable base, the resulting phenoxide and the neutral amine can both react with the alkyl halide.

To favor the desired O-alkylation, the choice of base is critical. A mild base like potassium carbonate (K₂CO₃) is preferred over strong bases like sodium hydride (NaH).[10] K₂CO₃ is strong enough to deprotonate the phenol but not the aniline, thus generating a high concentration of the phenoxide nucleophile relative to the neutral amine. Furthermore, performing the reaction in a polar aprotic solvent like N,N-Dimethylformamide (DMF) enhances the nucleophilicity of the phenoxide and accelerates the S_N2 reaction.[10]

While this approach is the most direct, it often suffers from the formation of N-alkylation and N,O-dialkylation byproducts, which can complicate purification and lower the overall yield. For substrates where high purity is critical, a protection-alkylation-deprotection sequence may be necessary, though this adds two steps to the synthesis, reducing its efficiency.[11]

Experimental Protocol: Direct O-Alkylation
  • Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-aminophenol (1.0 eq), potassium carbonate (1.5 eq), and N,N-Dimethylformamide (DMF, 5 mL per 1 g of aminophenol).

  • Addition of Alkyl Halide: Stir the mixture at room temperature for 15 minutes. Add 1-bromotetradecane (1.05 eq) dropwise to the suspension.

  • Reaction: Heat the reaction mixture to 80-90 °C and maintain for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Workup: Cool the mixture to room temperature and pour it into ice-water. Extract the aqueous mixture with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to separate the desired O-alkylated product from N-alkylated and dialkylated impurities.

Route B: Alkylation of 2-Nitrophenol followed by Reduction

This two-step approach strategically circumvents the N- vs. O-alkylation problem by starting with 2-nitrophenol. The nitro group is a strong electron-withdrawing group, which increases the acidity of the phenolic proton, facilitating the initial etherification. The aniline is then revealed in a subsequent, typically high-yielding, reduction step.

G cluster_step1 Step 1: Williamson Ether Synthesis cluster_step2 Step 2: Nitro Reduction Nitrophenol 2-Nitrophenol Ether 2-Nitrophenoxytetradecane Nitrophenol->Ether O-Alkylation Bromotetradecane 1-Bromotetradecane Bromotetradecane->Ether Base Base (K2CO3) Base->Ether Ether2 2-Nitrophenoxytetradecane Reducer Reducing Agent (H2, Pd/C) Product This compound Reducer->Product Ether2->Product Reduction

Caption: Workflow for the Two-Step Nitro Reduction (Route B).

Expertise & Experience: A Robust and Scalable Approach

Step 1: Williamson Ether Synthesis: The etherification of 2-nitrophenol proceeds under similar conditions to Route A but is generally cleaner and higher yielding due to the absence of a competing nucleophile. The increased acidity of the 2-nitrophenol allows the reaction to proceed efficiently.

Step 2: Nitroarene Reduction: The reduction of aromatic nitro compounds to anilines is one of the most reliable transformations in organic chemistry.[2][5] Several methods are available, but catalytic hydrogenation is often preferred for its clean conversion and simple workup.[6]

  • Catalytic Hydrogenation: Using hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst is a highly efficient method.[6][12] It typically proceeds under mild conditions (room temperature to 50 °C) and atmospheric or slightly elevated pressure. The only byproduct is water, making this a very "green" option.

  • Metal/Acid Systems: Classic methods using metals like iron (Fe) or tin (Sn) in the presence of acid (e.g., HCl or NH₄Cl) are also effective and often cheaper, making them suitable for large-scale industrial synthesis.[5][6] However, the workup can be more cumbersome due to the formation of metal salts.

This two-step route is often favored in drug development and process chemistry due to its robustness, predictability, and ease of purification, which generally leads to a higher overall yield of pure product compared to the direct alkylation of 2-aminophenol.

Experimental Protocols: Two-Step Synthesis

Part 1: Synthesis of 2-Nitrophenoxytetradecane

  • Setup: Combine 2-nitrophenol (1.0 eq), potassium carbonate (1.5 eq), and DMF (5 mL per 1 g of nitrophenol) in a round-bottom flask.

  • Addition: Add 1-bromotetradecane (1.05 eq) and heat the mixture to 80 °C for 3-5 hours.

  • Workup & Purification: After cooling, the mixture is worked up as in Route A. Purification is often simpler, with crystallization frequently being sufficient to yield pure 2-nitrophenoxytetradecane.

Part 2: Reduction to this compound

  • Setup: In a hydrogenation vessel, dissolve 2-nitrophenoxytetradecane (1.0 eq) in ethanol or ethyl acetate.

  • Catalyst: Add 10% Palladium on Carbon (Pd/C) catalyst (1-5 mol%).

  • Reaction: Seal the vessel, purge with nitrogen, and then introduce hydrogen gas (via balloon or Parr shaker). Stir vigorously at room temperature until hydrogen uptake ceases (typically 2-4 hours).

  • Workup: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the final product, this compound, often in high purity without the need for chromatography.

Comparative Analysis: Benchmarking Efficiency

The choice of the optimal synthetic route depends on a multi-faceted analysis of efficiency, considering not just yield but also cost, time, safety, and scalability.

ParameterRoute A: Direct O-AlkylationRoute B: Nitro ReductionJustification & Expert Insights
Overall Yield Moderate (40-60%)High (75-90%)Route A suffers from byproduct formation (N- and di-alkylation) that complicates purification and lowers yield. Route B involves two high-yielding steps, leading to a better overall output.
Step Economy 1 step2 stepsRoute A is shorter in principle, but if a protection/deprotection sequence is needed to ensure purity, it becomes a 3-step process, making Route B more step-economical.
Atom Economy ModerateHighThe reduction step in Route B (especially catalytic hydrogenation) has excellent atom economy, with water as the only byproduct. Route A generates salt waste from the base.
Cost & Availability Starting materials are inexpensive.2-Nitrophenol is comparable in cost to 2-aminophenol. The main additional cost is the reduction catalyst (e.g., Pd/C), but catalyst loading is low.For lab scale, costs are comparable. For industrial scale, the cost of the catalyst in Route B is offset by higher throughput and yield.
Reaction Conditions Moderate temperature (80-90 °C).Etherification at 80 °C; Reduction at room temperature.Both routes use relatively mild conditions. Catalytic hydrogenation in Route B is particularly gentle and compatible with many functional groups.[13]
Purification Difficult (Column Chromatography)Simple (Crystallization/Filtration)The need for extensive chromatography in Route A is a significant drawback, especially for scaling up. The clean nature of Route B's steps allows for simpler, non-chromatographic purification.
Safety & Environment DMF is a reprotoxic solvent.Use of flammable H₂ gas requires specialized equipment (hydrogenator). Metal/acid reduction generates metal waste.Catalytic hydrogenation is environmentally benign but carries safety risks with H₂ handling. The metal/acid alternative avoids H₂ but has a worse environmental profile.
Scalability PoorExcellentThe purification challenges of Route A make it difficult to scale. The robustness and simple purification of Route B make it highly suitable for large-scale production.

Conclusion and Recommendation

While the direct O-alkylation of 2-aminophenol (Route A) appears more efficient due to its single step, practical application reveals significant challenges in selectivity and purification. These drawbacks lead to lower yields of pure product and poor scalability.

The recommended route for the efficient synthesis of this compound is unequivocally Route B. The two-step strategy involving the Williamson ether synthesis on 2-nitrophenol followed by catalytic reduction of the nitro group is superior across nearly all critical metrics. It offers a significantly higher overall yield, simpler and more scalable purification procedures, and greater predictability. For researchers and drug development professionals, the robustness and reliability of Route B ensure a consistent and high-quality supply of the target molecule, making it the most efficient and practical choice for both laboratory and potential commercial-scale synthesis.

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A Comparative Guide to the Cross-Validation of Analytical Methods for 2-Tetradecyloxyaniline Characterization

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

[City, State] – [Date] – This comprehensive guide provides a detailed comparison of analytical methods for the characterization of 2-Tetradecyloxyaniline, a key intermediate in various pharmaceutical and chemical syntheses. Developed for researchers, scientists, and drug development professionals, this document outlines the principles, protocols, and validation of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy for the robust analysis of this compound.

The accurate characterization of this compound is critical for ensuring the quality, safety, and efficacy of final products. This guide offers an in-depth, objective comparison of the performance of these analytical techniques, supported by experimental data and adherence to international regulatory standards.

Introduction to this compound and the Imperative of Method Validation

This compound is an organic compound whose purity and structural integrity are paramount in its applications. The validation of analytical procedures is a crucial step in the development and manufacturing of pharmaceutical products to ensure that the chosen method is fit for its intended purpose.[1][2][3][4] Regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP) provide guidelines for the validation of analytical methods.[1][2][5][6][7][8][9] These guidelines emphasize the importance of demonstrating specificity, linearity, accuracy, precision, and robustness to guarantee reliable and reproducible data.[10]

This guide will delve into the cross-validation of four key analytical techniques for the characterization of this compound, providing a framework for selecting the most appropriate method based on specific analytical needs.

Comparative Analysis of Analytical Methods

The choice of an analytical method is dictated by the specific information required. For this compound, a comprehensive characterization involves confirming its identity, quantifying its purity, and identifying any potential impurities. The following table summarizes the primary applications and performance characteristics of HPLC, GC-MS, NMR, and FTIR for this purpose.

Analytical Method Primary Application for this compound Strengths Limitations
HPLC (High-Performance Liquid Chromatography) Quantitation of purity and determination of non-volatile impurities.High resolution and sensitivity for quantitative analysis. Suitable for thermolabile compounds.[11][12]May require derivatization for detection. Can be complex to develop and validate methods.
GC-MS (Gas Chromatography-Mass Spectrometry) Identification and quantitation of volatile impurities and degradation products.High sensitivity and specificity for identification of unknown compounds.[13] Provides structural information.Not suitable for non-volatile or thermolabile compounds.[14]
NMR (Nuclear Magnetic Resonance) Spectroscopy Unambiguous structural elucidation and confirmation of identity.Provides detailed structural information for unequivocal identification.[15][16] Non-destructive.Lower sensitivity compared to other methods. Can be expensive and require specialized expertise.
FTIR (Fourier-Transform Infrared) Spectroscopy Rapid identification of functional groups and confirmation of compound identity.Fast and non-destructive.[17] Provides a unique "fingerprint" for the compound.[18]Limited for quantitative analysis and complex mixtures.

Experimental Protocols and Method Validation

The following sections provide detailed, step-by-step methodologies for each analytical technique, grounded in the principles of scientific integrity and self-validation. These protocols are designed to be robust and reproducible, ensuring the trustworthiness of the generated data.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a cornerstone technique for the quantitative analysis of pharmaceutical compounds.[11][12] The following protocol is designed to be a stability-indicating method, capable of separating this compound from its potential degradation products.[19]

Experimental Workflow:

Caption: HPLC workflow for this compound analysis.

Protocol:

  • Standard and Sample Preparation:

    • Accurately weigh and dissolve this compound reference standard and sample in a suitable diluent (e.g., acetonitrile/water mixture) to a final concentration of 1 mg/mL.

    • Prepare a series of calibration standards by diluting the stock standard solution to concentrations ranging from 0.05 to 1.5 mg/mL.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

  • Validation:

    • Specificity: Analyze a blank, a placebo (if applicable), the standard, and the sample to demonstrate that there is no interference at the retention time of this compound.

    • Linearity: Inject the calibration standards and plot the peak area against concentration. The correlation coefficient (r²) should be ≥ 0.999.[10]

    • Accuracy: Perform recovery studies by spiking a known amount of the standard into the sample matrix at three different concentration levels. The recovery should be within 98-102%.[10]

    • Precision:

      • Repeatability: Analyze six replicate injections of the standard solution. The relative standard deviation (RSD) should be ≤ 2%.[10]

      • Intermediate Precision: Repeat the analysis on a different day with a different analyst and instrument. The RSD between the two sets of results should be ≤ 2%.

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling

GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities.[13]

Experimental Workflow:

Caption: GC-MS workflow for impurity profiling.

Protocol:

  • Sample Preparation:

    • Dissolve the this compound sample in a volatile solvent such as dichloromethane to a concentration of approximately 1 mg/mL.

  • GC-MS Conditions:

    • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).[14]

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.[13][20]

    • Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 300°C at 10°C/min, and hold for 10 minutes.

    • Injector Temperature: 280°C.

    • MS Transfer Line Temperature: 280°C.[13]

    • Ionization: Electron Impact (EI) at 70 eV.[13]

    • Mass Range: 50-550 m/z.[20]

  • Data Analysis:

    • Identify peaks in the total ion chromatogram.

    • Compare the mass spectrum of each peak to a reference library (e.g., NIST) for identification.[13][20][21]

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful technique for the unambiguous identification and structural characterization of organic molecules.[15][16]

Experimental Workflow:

Caption: NMR workflow for structural elucidation.

Protocol:

  • Sample Preparation:

    • Dissolve approximately 10-20 mg of the this compound sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[15]

  • NMR Experiments:

    • ¹H NMR: Acquire a proton NMR spectrum to determine the number and types of protons.

    • ¹³C NMR: Acquire a carbon-13 NMR spectrum to determine the number and types of carbon atoms.

    • 2D NMR:

      • COSY (Correlation Spectroscopy): To identify proton-proton couplings.

      • HSQC (Heteronuclear Single Quantum Coherence): To identify direct carbon-proton correlations.[22]

  • Spectral Interpretation:

    • Assign all proton and carbon signals based on chemical shifts, coupling constants, and 2D correlations to confirm the structure of this compound.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy is a rapid and simple technique for identifying the functional groups present in a molecule, providing a characteristic "fingerprint."[18][23]

Experimental Workflow:

Caption: FTIR workflow for functional group analysis.

Protocol:

  • Sample Preparation:

    • Place a small amount of the solid this compound sample directly on the ATR (Attenuated Total Reflectance) crystal or prepare a KBr pellet.

  • FTIR Analysis:

    • Acquire the infrared spectrum over the range of 4000-400 cm⁻¹.[17]

  • Spectral Interpretation:

    • Identify the characteristic absorption bands corresponding to the functional groups present in this compound (e.g., N-H stretch, C-H stretch, C-O stretch, aromatic C=C stretch).

    • Compare the obtained spectrum with a reference spectrum of this compound for confirmation of identity.

Conclusion: An Integrated Approach to Characterization

A comprehensive and reliable characterization of this compound requires a multi-faceted approach. While HPLC is the method of choice for purity determination and quantitative analysis of non-volatile impurities, GC-MS is indispensable for the identification of volatile impurities. NMR spectroscopy provides the definitive structural confirmation, and FTIR offers a rapid and straightforward method for identity verification.

By cross-validating these analytical methods and adhering to the principles outlined in this guide, researchers and drug development professionals can ensure the quality and consistency of this compound, ultimately contributing to the safety and efficacy of the final products. The validation of these analytical procedures should be viewed as an integral part of the analytical lifecycle, ensuring that the methods remain fit for purpose.[24][25]

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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 2-Tetradecyloxyaniline for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides an in-depth, procedural framework for the proper disposal of 2-Tetradecyloxyaniline (CAS No. 41710-89-8), a substituted aromatic amine.[1] Adherence to these protocols is essential for ensuring the safety of laboratory personnel, preventing environmental contamination, and maintaining regulatory compliance. This document is designed for researchers, scientists, and drug development professionals who handle this compound.

Core Principles of Chemical Waste Management

The fundamental principle governing the disposal of this compound is that it must be treated as hazardous waste. Aromatic amines as a class are recognized for their potential toxicity, and under no circumstances should this chemical be discarded via standard laboratory drains or in the regular trash.[2][3] The primary and most secure disposal method is through a licensed hazardous waste management service, coordinated by your institution's Environmental Health and Safety (EHS) department.[2][4]

Hazard Profile and Immediate Safety Considerations

While specific toxicity data for this compound is not extensively documented, its structure as an aniline derivative necessitates handling it with significant caution. Aniline and its analogues are known for their acute toxicity, potential for skin absorption, and ability to cause methemoglobinemia.[4][5][6] Therefore, a conservative approach, assuming significant hazard, is warranted.

Personal Protective Equipment (PPE): A proactive approach to safety is non-negotiable. All handling and disposal preparation must be conducted with the following PPE:

  • Eye Protection: Tightly fitting safety goggles and a face shield if there is a splash risk.[7]

  • Hand Protection: Chemically resistant gloves, such as nitrile or neoprene. Gloves must be inspected for integrity before use and disposed of as contaminated waste after handling.[7][8]

  • Body Protection: A lab coat, long pants, and closed-toe shoes are mandatory to prevent skin contact.[3]

  • Ventilation: All operations involving this compound, from initial handling to waste containerization, must be performed within a certified chemical fume hood to prevent inhalation of any potential vapors or aerosols.[5][8][9]

Table 1: Assumed Hazard Profile for this compound

Hazard ClassificationDescription & Rationale
Acute Toxicity Assumed to be harmful or fatal if swallowed, inhaled, or in contact with skin, based on the known hazards of related aniline compounds.[5][10][11]
Skin/Eye Irritation Expected to cause skin and serious eye irritation.[10][12]
Organ Toxicity Potential for systemic effects, characteristic of aromatic amines.[13]
Environmental Hazard Aromatic amines can be toxic to aquatic life; release to the environment must be strictly avoided.[14][15]

Step-by-Step Disposal Protocol

The following protocol outlines the systematic procedure for the safe disposal of this compound waste.

Step 1: Waste Segregation

The first and most critical step is the strict segregation of waste.

  • Isolate this compound Waste: Do not mix this compound waste with other chemical waste streams, especially incompatible materials like acids or oxidizing agents, to prevent hazardous reactions.[2][5] Aromatic amines should be stored separately from acids, bases, and halogenated solvents.[9]

  • Solid vs. Liquid Waste: Collect solid waste (e.g., contaminated weigh paper, pipette tips, gloves) and liquid waste (e.g., solutions containing the compound) in separate, dedicated containers.[3]

Step 2: Containerization

Proper containment is essential to prevent leaks and exposure.

  • Select a Compatible Container: Use a robust, leak-proof container made of a material chemically compatible with aromatic amines (e.g., glass or high-density polyethylene). The original product container is often a suitable choice.[2][9]

  • Secure Closure: The container must have a tightly fitting screw cap. It should be kept closed at all times except when waste is being added.[2][9] Funnels should not be left in the container opening.[9]

Step 3: Labeling

Clear and accurate labeling is a regulatory requirement and vital for safety.

  • Affix a Hazardous Waste Label: Your institution's EHS department will provide official hazardous waste labels.

  • Complete All Fields: Fill out the label completely and legibly, including:

    • The words "Hazardous Waste"[2][15]

    • The full chemical name: "this compound"[2][15]

    • Any other components in the waste stream, including solvents and their approximate concentrations.

    • The date accumulation started.

    • The responsible researcher's name and contact information.

Step 4: Temporary Storage Pending Disposal

Store the prepared waste container in a designated satellite accumulation area within your laboratory.

  • Location: The storage area should be well-ventilated, secure, and away from general laboratory traffic.[2]

  • Secondary Containment: Place the waste container in a secondary containment bin to mitigate potential leaks or spills.

  • Quantity Limits: Be aware of the maximum volume of hazardous waste allowed to be stored in a satellite accumulation area (typically not exceeding 10 gallons).[16]

Step 5: Professional Disposal

The final step is to arrange for the removal of the hazardous waste.

  • Contact EHS: Notify your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.[2] They will manage the logistics with a licensed hazardous waste disposal company.

  • Disposal Method: The most common disposal method for this type of organic compound is high-temperature incineration at a permitted facility, which ensures complete destruction.[5]

Spill and Decontamination Procedures

In the event of a spill, immediate and correct action is crucial to mitigate hazards.

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.

  • Ventilate: Ensure the area is well-ventilated, preferably by working within a chemical fume hood.[15]

  • Don PPE: Wear the appropriate PPE as described in Section 2.

  • Contain and Absorb: For liquid spills, cover with an inert absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent).[7][8] Do not use combustible materials like paper towels as the primary absorbent.

  • Collect Waste: Carefully sweep or scoop the absorbed material and place it into a designated hazardous waste container.[4][15]

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials (wipes, gloves, etc.) must also be disposed of as hazardous waste.[15]

  • Report: Report the spill to your laboratory supervisor and EHS department, as required by institutional policy.

Disposal Workflow Diagram

The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.

G Workflow for this compound Disposal cluster_prep Preparation & Handling cluster_procedure Disposal Protocol cluster_final Final Disposition cluster_spill Emergency Protocol A Generation of This compound Waste B Don Appropriate PPE (Gloves, Goggles, Lab Coat) A->B Spill Spill Occurs A->Spill C Work in Chemical Fume Hood B->C D Segregate Waste Stream (Isolate from other chemicals) C->D E Select & Seal Compatible Waste Container D->E F Attach & Complete Hazardous Waste Label E->F G Store in Designated Satellite Accumulation Area F->G H Contact EHS for Waste Pickup G->H I Transfer to Licensed Hazardous Waste Vendor H->I J Final Disposal via High-Temp Incineration I->J Spill_Action Execute Spill & Decontamination Procedure (Section 4) Spill->Spill_Action IMMEDIATE ACTION Spill_Action->D Collect spill waste

Caption: Disposal workflow for this compound waste.

References

  • Chemical Waste Disposal Guidelines. University of Pennsylvania, Department of Chemistry.

  • Proper Disposal of 3-Methoxymethyl-benzene-1,2-diamine: A Guide for Laboratory Professionals. BenchChem.

  • Aniline - Safety Data Sheet. ChemicalBook.

  • SAFETY DATA SHEET - Aniline. Fisher Scientific.

  • Safety Data Sheet: aniline. Chemos GmbH&Co.KG.

  • MATERIAL SAFETY DATA SHEET - CONFIRM 2F INSECTICIDE.* Dow AgroSciences LLC.

  • Aniline - Hazardous Substance Fact Sheet. New Jersey Department of Health.

  • CHEMICAL WASTE MANAGEMENT GUIDE. Auburn University, Risk Management and Safety.

  • Safety Data Sheet: Aniline. SIA Toolbox.

  • SDS 2002 - Aromatic Amine Cleaning Developing Solution. SKC Inc.

  • SAFETY DATA SHEET - 2-Amino-4-tert-butylaniline. MilliporeSigma.

  • Hazardous Waste Disposal Guide. Dartmouth College, Environmental Health and Safety.

  • SAFETY DATA SHEET - 2-Aminobiphenyl. TCI Chemicals.

  • SAFETY DATA SHEET - Tetracyanomethylene. Thermo Fisher Scientific.

  • 2-(Tetradecyloxy)aniline. AiFChem.

  • 2-(TETRADECYLOXY)ANILINE. LabSolu.

  • Appendix A Disposal Procedures by Chemical. University of Wisconsin-Madison, Chemical Safety.

  • Proper Disposal of 2-Methyl-4-(1,3-oxazol-2-yl)aniline: A Guide for Laboratory Professionals. BenchChem.

  • Safe Disposal of 2-Chloro-3-(2-pyridinyl)quinoxaline: A Procedural Guide. BenchChem.

  • Proper Disposal of 2,4,6-Triiodoaniline: A Guide for Laboratory Professionals. BenchChem.

  • How to Dispose of High Level Disinfectants Safely. CIVCO Medical Solutions.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.